1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Description
The exact mass of the compound 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMJWSTADRWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388038 | |
| Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-26-3 | |
| Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile scaffold that has been successfully incorporated into drugs such as the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[2][4] The unique electronic properties and the ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding, make it an attractive pharmacophore for designing novel drug candidates.[2]
Specifically, the 1,3-disubstituted-1H-pyrazol-5-ylamine framework has garnered significant attention due to its prevalence in compounds exhibiting promising pharmacological profiles, including anti-inflammatory and analgesic properties.[1][5] The title compound, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, is a valuable intermediate in the synthesis of more complex bioactive molecules.[5] The presence of the 3-chlorophenyl group at the N1 position and the phenyl group at the C3 position provides a template for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthesis pathway for this key intermediate, tailored for researchers and professionals in drug development.
Primary Synthesis Pathway: Condensation of a β-Ketonitrile with a Substituted Hydrazine
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[6][7] This approach is highly efficient and proceeds through a well-established reaction mechanism, making it a reliable choice for the synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
Overall Synthetic Scheme
The synthesis is a two-step process, starting from readily available commercial reagents. The first step involves the synthesis of the β-ketonitrile intermediate, 3-oxo-3-phenylpropanenitrile. The second and final step is the cyclization reaction of this intermediate with (3-chlorophenyl)hydrazine to yield the target compound.
Caption: Overall two-step synthesis of the target compound.
Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile
The β-ketonitrile intermediate is prepared via a Claisen-type condensation reaction between ethyl benzoate and acetonitrile, using a strong base such as sodium methoxide.[8][9]
Reaction: Ethyl Benzoate + Acetonitrile → 3-Oxo-3-phenylpropanenitrile
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetonitrile (5 mL).
-
Addition of Base: Carefully add sodium methoxide (97 mg, 1.79 mmol) to the acetonitrile.
-
Addition of Ester: Add ethyl benzoate (158 mg, 1.05 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[8] A white precipitate will form.
-
Workup: After cooling to room temperature, filter the precipitate and redissolve it in water (5 mL).
-
Acidification: Acidify the aqueous solution with 2M HCl (1.5 mL).
-
Extraction: Extract the product with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Remove the solvent under reduced pressure. The crude product can be further purified by flash chromatography (petroleum ether/ethyl acetate 3:1) to yield 3-oxo-3-phenylpropanenitrile as a white solid.[8]
| Parameter | Value | Reference |
| Yield | 58% | [8] |
| Melting Point | 79-81 °C | [9] |
| Appearance | White solid | [8] |
Step 2: Synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
This step involves the cyclocondensation of the synthesized 3-oxo-3-phenylpropanenitrile with (3-chlorophenyl)hydrazine. The reaction typically proceeds in a protic solvent like ethanol under reflux.
Reaction Mechanism:
The reaction mechanism involves an initial nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[6][7]
Caption: Mechanism of 5-aminopyrazole formation.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-phenylpropanenitrile (1.0 mmol) and (3-chlorophenyl)hydrazine hydrochloride (1.0 mmol) in ethanol (10 mL). If using the free base of the hydrazine, the hydrochloride is not necessary.
-
Addition of Base (if using hydrochloride): Add a catalytic amount of a base such as triethylamine or sodium acetate to neutralize the HCl.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Isolation: Collect the precipitate by filtration and wash with cold ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
| Parameter | Description |
| Solvent | Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point. |
| Temperature | Refluxing provides the necessary activation energy for the cyclization step. |
| Catalyst | An acid catalyst can be used to facilitate the initial hydrazone formation. If using a hydrazine salt, a base is needed for neutralization. |
| Purification | Recrystallization is often sufficient for obtaining a high-purity product. |
Alternative Synthetic Approaches
While the condensation of β-ketonitriles with hydrazines is the most direct route, other methods for synthesizing 5-aminopyrazoles have been reported and could be adapted for the target molecule.
-
From α,β-Unsaturated Nitriles: Hydrazine can add to allenic or acetylenic nitriles to yield 3-alkyl-substituted 5-aminopyrazoles.[10] This method would require a different set of starting materials.
-
From Isoxazoles: 3-(5)-aminopyrazoles can be synthesized from isoxazoles through a ring-opening/ring-closing sequence upon treatment with hydrazine.
-
Multicomponent Reactions: One-pot multicomponent reactions can provide access to highly substituted pyrazoles.[4][11] For instance, a three-component reaction of a 1,3-dicarbonyl compound, a hydrazine, and another component can be designed to build the desired pyrazole scaffold.
Characterization of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the phenyl and chlorophenyl rings, a signal for the pyrazole C4-H, and a broad singlet for the -NH2 protons.
-
¹³C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule, including the two aromatic rings and the pyrazole core.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C15H12ClN3). The isotopic pattern of the chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include N-H stretching frequencies for the amine group (typically in the range of 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching of the aromatic rings.
Conclusion
The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is most reliably achieved through the condensation of 3-oxo-3-phenylpropanenitrile with (3-chlorophenyl)hydrazine. This method is high-yielding, mechanistically well-understood, and utilizes readily accessible starting materials. The resulting 5-aminopyrazole is a valuable building block for the development of novel therapeutic agents, underscoring the importance of robust and efficient synthetic routes to this key heterocyclic scaffold. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important compound.
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- (PDF)
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- Synthesis of 3-phenyl-1H-pyrazole derivatives -
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Spectroscopic Blueprint of a Privileged Scaffold: An In-Depth Technical Guide to 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Abstract
This technical guide provides a comprehensive spectroscopic analysis of the novel heterocyclic compound, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, recognized for their diverse biological activities.[1][2] A thorough understanding of their structural and electronic properties through spectroscopic techniques is paramount for rational drug design and development. This document serves as a detailed manual for researchers, scientists, and professionals in the pharmaceutical industry, offering a deep dive into the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) characteristics of this specific pyrazole derivative. The guide is structured to not only present the data but also to elucidate the underlying principles and experimental rationale, ensuring a self-validating and authoritative resource.
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The specific compound of interest, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, incorporates several key pharmacophoric features: a substituted phenyl ring at the 1-position, a phenyl ring at the 3-position, and an amino group at the 5-position. The electronic and steric effects of these substituents profoundly influence the molecule's interaction with biological targets.
Accurate structural elucidation and purity assessment are critical milestones in the drug discovery pipeline. Spectroscopic analysis provides a non-destructive and highly informative means to achieve this. This guide will systematically dissect the expected spectroscopic signature of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, providing a foundational understanding for its characterization.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.
Sources
Elucidating the Mechanism of Action for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine: A Methodological Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The diarylpyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] The specific compound, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, represents a novel entity for which a definitive mechanism of action has not been established in public-domain literature. While direct data is scarce, its structural motifs suggest potential interactions with well-validated target families known to bind pyrazole derivatives, including protein kinases and cyclooxygenase enzymes.[2][3][4] This guide abandons a speculative declaration of its mechanism. Instead, it provides a robust, methodological framework for its elucidation. We present a logical, multi-tiered experimental strategy—from initial target class prediction and high-throughput screening to downstream pathway analysis and cellular phenotype confirmation. This document serves as a comprehensive roadmap for researchers to systematically uncover the molecular mechanism of this, or any, novel pyrazole-based compound, ensuring scientific rigor and reproducibility at each stage.
Introduction: The Pyrazole Scaffold and the Challenge of a Novel Agent
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and highly valued scaffold in drug discovery.[5][6] Its derivatives have yielded blockbuster drugs across therapeutic areas, including the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and numerous protein kinase inhibitors used in oncology, such as Crizotinib.[3][4][7][8] The pharmacological diversity of pyrazoles stems from their ability to serve as bioisosteres for other functional groups and to engage in various non-covalent interactions—including hydrogen bonding and π-stacking—within protein binding sites.[9]
The subject of this guide, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, is a diarylpyrazole. Chemical suppliers note its utility as a synthetic intermediate for creating anti-inflammatory and analgesic agents, suggesting a history of its use in discovery campaigns.[10][11] However, its specific molecular target(s) and the pathways it modulates remain undefined. The process of uncovering a small molecule's mechanism of action (MoA) is critical, transforming a chemical entity into a potential therapeutic tool by defining its on- and off-target effects.[12] This guide outlines the logical progression of experiments required to achieve this.
Tier 1: Target Identification and Initial Validation
The first principle in MoA elucidation is to identify the direct molecular binding partner(s) of the compound.[13][14] Based on the diarylpyrazole core, the most probable target classes are protein kinases, cyclooxygenase (COX) enzymes, and potentially other targets like microtubule proteins or anti-apoptotic proteins of the BCL-2 family.[2][3][15][16]
Hypothesis-Driven Screening Strategy
A cost-effective initial approach involves screening the compound against focused panels of likely targets.
-
Kinase Panel Screening: Given the prevalence of pyrazoles as kinase inhibitors, a primary screen against a broad panel of human kinases (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠) is the highest-yield starting point.[1][7]
-
COX Enzyme Inhibition Assays: The structural similarity to celecoxib warrants testing for inhibitory activity against COX-1 and COX-2 enzymes.[3][4]
-
Phenotypic Screening: An unbiased alternative is to observe the compound's effect on cell lines. For instance, anti-proliferative activity against cancer cell lines like HeLa or MDA-MB-231 could suggest targets involved in cell cycle or apoptosis.[15][17]
Foundational Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a representative method to quantify the inhibitory potential of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine against a putative kinase target identified from a panel screen.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a specific protein kinase (e.g., p38α MAP Kinase, a known target of some pyrazole inhibitors).[9]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in 100% DMSO.
-
Prepare serial dilutions (e.g., 100 µM to 1 nM) in assay buffer.
-
Prepare kinase buffer, recombinant active kinase, substrate peptide, and ATP solution.
-
-
Assay Execution (Kinase-Glo® Format):
-
To a 384-well white plate, add 5 µL of the compound dilution.
-
Add 10 µL of a kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration at the Kₘ for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
Add 25 µL of Kinase-Glo® reagent to stop the reaction and measure remaining ATP via luminescence.
-
-
Data Analysis:
-
Luminescence is inversely proportional to kinase activity.
-
Normalize data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Self-Validation:
-
Why DMSO stock? It is a universal solvent for organic molecules, but its final concentration in the assay must be kept low (<1%) to avoid artifacts.
-
Why ATP at Kₘ? This condition ensures the assay is sensitive to competitive inhibitors.
-
Controls are critical: The positive and negative controls define the dynamic range of the assay, ensuring that observed inhibition is a true effect of the compound.
Tier 2: Cellular Target Engagement and Pathway Analysis
Once a primary molecular target is identified and validated in vitro, the next crucial step is to confirm that the compound engages this target within a cellular context and modulates its downstream signaling pathway.
Confirming Target Engagement in Cells
Cellular Thermal Shift Assays (CETSA) or nanoBRET™ target engagement assays can provide direct evidence of a compound binding to its target inside intact cells.
Mapping the Downstream Signaling Cascade
If the compound is identified as, for example, a p38α MAP kinase inhibitor, the subsequent step is to probe the canonical p38 signaling pathway.
Hypothetical Pathway: p38α MAP Kinase Inhibition
Caption: Hypothetical inhibition of the p38α MAPK signaling pathway.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
Objective: To determine if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular model (e.g., LPS-stimulated macrophages for the p38 pathway).
Methodology:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophage cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) for 30 minutes to activate the p38 pathway.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MK2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Re-probe the same membrane for total MK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensity using densitometry. A dose-dependent decrease in the phospho-MK2/total-MK2 ratio indicates on-target activity.
-
Experimental Workflow Visualization
Caption: Standardized workflow for Western Blot analysis.
Summary and Forward Outlook
This guide provides a systematic, evidence-based framework for elucidating the mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. The proposed workflow, beginning with broad, hypothesis-driven screening and progressing to specific cellular pathway analysis, ensures a high degree of scientific confidence in the final MoA determination. The experimental protocols are designed to be self-validating through the rigorous use of controls. By following this methodological approach, researchers can effectively characterize this and other novel chemical entities, paving the way for their potential development as valuable research tools or future therapeutics.
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [Link]
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Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]
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Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed. [Link]
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Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. ScienceDirect. [Link]
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Harnessing the Therapeutic Potential of Novel Pyrazole Derivatives: A Guide to Evaluating Biological Activity
An In-Depth Technical Guide for Researchers
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a wide range of conditions, including cancer, inflammatory disorders, and infectious diseases.[1][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological activities of novel pyrazole derivatives. We will delve into their mechanisms of action in key therapeutic areas, present detailed protocols for their biological evaluation, and offer insights into the rational design and validation workflow. The objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the discovery and development of next-generation pyrazole-based therapeutics.
The Pyrazole Scaffold: A Privileged Foundation in Drug Discovery
The chemical architecture of the pyrazole ring, featuring three carbon and two adjacent nitrogen atoms, confers unique properties of polarity and reactivity.[4] This structure serves as an exceptional template for chemical modification, allowing for the strategic placement of various substituents to fine-tune pharmacological properties.[4][5] This adaptability is a primary reason why pyrazole and its derivatives are fixtures in a multitude of approved drugs, from the COX-2 inhibitor Celecoxib to the kinase inhibitor Ibrutinib.[1][6] The continued exploration of this scaffold consistently yields compounds with potent and selective biological activities, making it a focal point of contemporary drug discovery efforts.[7]
The Broad Spectrum of Biological Activity
The true power of the pyrazole scaffold lies in its extensive range of pharmacological effects.[2][8] By modifying the substitutions on the pyrazole core, medicinal chemists can direct the resulting derivatives toward various biological targets, addressing a wide spectrum of diseases.
Anticancer Activity: Targeting Malignant Proliferation
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against numerous cancer cell lines through diverse mechanisms of action.[4][5]
Key Molecular Targets and Mechanisms:
-
Kinase Inhibition: A predominant mechanism involves the inhibition of protein kinases that are critical for cancer cell signaling, proliferation, and survival. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[4][5][9] For example, novel pyrazole benzothiazole hybrids have shown potent activity against multiple cancer cell lines with IC50 values superior to the reference drug axitinib, a known VEGFR inhibitor.[4]
-
Tubulin Polymerization Disruption: Some derivatives interfere with the microtubular cytoskeletal system, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.[10]
-
DNA Interaction: Certain pyrazole compounds can bind to the minor groove of DNA, interfering with replication and transcription processes and ultimately leading to cell death.[4]
-
Induction of Apoptosis: A common endpoint for many pyrazole-based anticancer agents is the programmed cell death of cancer cells.[4][10]
Comparative Efficacy of Novel Pyrazole Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 | [4] |
| Pyrazole Benzothiazole Hybrid | A549 (Lung) | 4.21 | [4] |
| Isolengifolanone Derivative | MCF7 (Breast) | 5.21 | [4] |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | [4] |
| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [4] |
| Diazinyl-linked Pyrazole | HepG2 (Liver) | 8.5 | [11] |
Antimicrobial Activity: Combating Pathogens
The pyrazole scaffold is integral to the development of new agents to combat bacterial and fungal infections, including those caused by drug-resistant strains.[12][13]
Key Molecular Targets and Mechanisms:
-
Broad-Spectrum Activity: Many pyrazole derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15]
-
Tackling Resistance: Researchers have successfully developed pyrazole-based compounds that are potent against resistant strains like methicillin-resistant S. aureus (MRSA).[16]
-
Mechanism of Action: The antimicrobial mode of action can involve the disruption of the bacterial cell wall or inhibition of essential enzymes like DNA gyrase.[15][16]
-
Antifungal Properties: Various pyrazole derivatives have also demonstrated significant antifungal efficacy against phytopathogenic fungi and human fungal pathogens.[3][17]
Comparative Antimicrobial Activity of Novel Pyrazole Derivatives:
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Pyrazole-derived Hydrazone | A. baumannii | 4 | [16] |
| Thiazolo-pyrazole Derivative | MRSA | 4 | [16] |
| Hydrazone Derivative | S. aureus | 62.5 | [17] |
| Hydrazone Derivative | C. albicans | 2.9 | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and pyrazole derivatives have long been investigated for their anti-inflammatory properties, most notably through their interaction with cyclooxygenase (COX) enzymes.[18][19]
Key Molecular Targets and Mechanisms:
-
COX-1/COX-2 Inhibition: The primary mechanism for the anti-inflammatory effects of many pyrazoles is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation.[15][18]
-
Enhanced Selectivity and Potency: Novel series of celecoxib derivatives have shown higher in vivo anti-inflammatory activity compared to the reference standard.[18] Some compounds exhibit good selective inhibitory activity against the COX-2 enzyme, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[15]
The Investigator's Workflow: A Framework for Evaluation
A systematic and logical progression of experiments is crucial for efficiently identifying and validating the biological activity of novel compounds.[20] This workflow, often termed a "screening cascade," ensures that resources are focused on the most promising candidates.[20] The rationale is to begin with high-throughput, cost-effective assays to identify "hits" and progressively move towards more complex, low-throughput assays to confirm activity and elucidate the mechanism of action.[21]
Experimental Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay for assessing the cytotoxic or anti-proliferative effects of a compound.[22] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is quantifiable and serves as an indicator of cell viability. This is a crucial first step to determine the concentration-dependent effect of a novel pyrazole derivative on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
Causality: Determining the MIC is the gold standard for measuring the in vitro potency of a potential antimicrobial agent.[16] It identifies the lowest concentration of the compound that prevents visible growth of a microorganism. This quantitative measure is essential for comparing the efficacy of different derivatives and for guiding further development.
Methodology:
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate using MHB.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)
Causality: Once a compound shows cellular activity, it is critical to validate that it acts on its intended molecular target.[20][21] A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., EGFR). This confirms the mechanism of action and helps establish a structure-activity relationship (SAR) for on-target potency.
Methodology:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, a specific peptide substrate for EGFR, and ATP.
-
Inhibitor Addition: Add the pyrazole derivative at various concentrations to the wells. Include a no-inhibitor control.
-
Enzyme Initiation: Add recombinant human EGFR enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent. Common methods include luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Signal Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting inhibition versus concentration.
Future Perspectives and Conclusion
The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics.[1] Current research trends focus on the development of hybrid molecules or dual-activity agents that combine the pyrazole core with other pharmacophores to target multiple pathways simultaneously, a promising strategy for complex diseases like cancer.[14][23] Furthermore, the application of computational chemistry and machine learning is accelerating the design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.[2]
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In-depth Technical Guide: In Silico Modeling of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, in-depth exploration of the in silico modeling of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, a compound of interest in contemporary drug discovery. We will dissect the methodologies for predicting and analyzing its interactions with potential biological targets. This document moves beyond a simple recitation of protocols to offer a strategic rationale for each step, grounded in established scientific principles and computational best practices. Our objective is to equip researchers with the necessary framework to not only execute these computational experiments but also to critically evaluate the generated data, thereby accelerating the drug development pipeline.
Part 1: Foundational Understanding of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Chemical Identity and Significance
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a versatile compound with significant applications in pharmaceutical research and development.[1][2] This pyrazole derivative's structure is a valuable building block in the synthesis of various bioactive molecules.[2] The pyrazole scaffold is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] The specific substitutions on the pyrazole ring—a 3-chlorophenyl group at the N1 position and a phenyl group at the C3 position—confer distinct physicochemical properties that are crucial for its interaction with biological macromolecules. The primary amine at the C5 position provides a key hydrogen bond donor and a potential site for further chemical modification.
The rationale for focusing on this particular molecule stems from the established therapeutic relevance of pyrazole derivatives, which have shown potential in the design of anti-inflammatory and analgesic agents.[1] Pyrazole-based compounds have been successfully developed into drugs for a range of conditions, including inflammation, cancer, and infectious diseases.[3][4] The structural motifs of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine suggest its potential as a kinase inhibitor, a modulator of G-protein coupled receptors (GPCRs), or an inhibitor of other enzyme systems. In silico modeling provides a powerful, resource-efficient first step in exploring these possibilities.[5]
Physicochemical Properties and Initial Assessment
Before embarking on complex computational studies, a thorough understanding of the compound's physicochemical properties is essential. These properties, often calculated using computational tools, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 269.73 g/mol [2] | Adherence to Lipinski's Rule of Five (<500 Da) suggests good oral bioavailability. |
| LogP | ~3.5 (Predicted) | Indicates good lipophilicity, which is favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 | The primary amine is a key interaction point. |
| Hydrogen Bond Acceptors | 2 | The pyrazole nitrogens can accept hydrogen bonds. |
| Polar Surface Area | 43.8 Ų[6] | A low polar surface area is associated with good cell permeability. |
These values are predictive and should be experimentally verified. They are calculated using standard computational algorithms.
Part 2: Strategic Approach to In Silico Target Identification
The initial and most critical step in the in silico evaluation of a novel compound is the identification of its potential biological targets. This is not a random screening process but a structured, hypothesis-driven investigation.
Ligand-Based Pharmacophore Modeling
When the three-dimensional structure of a target is unknown, a ligand-based approach is a logical starting point.[7][8] This method assumes that compounds with similar shapes and chemical features are likely to bind to the same target.[7]
Protocol: Ligand-Based Pharmacophore Query Generation
-
Conformational Analysis: Generate a diverse set of low-energy conformers for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. This is crucial as the bioactive conformation is often not the lowest energy state in solution.
-
Rationale: A comprehensive exploration of the conformational space increases the probability of identifying the conformation responsible for biological activity.
-
-
Feature Identification: Identify key chemical features:[9]
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic (HY) regions
-
-
Pharmacophore Model Generation: Utilize software to generate a 3D arrangement of these features, which becomes the "query" for screening databases of known active compounds.[7]
-
Database Screening: Screen large chemical libraries against the pharmacophore model to identify compounds that match.[7]
-
Hit Analysis: Analyze the compounds that match the pharmacophore. The known targets of these "hit" compounds become the putative targets for our query molecule.
Diagram: Ligand-Based Pharmacophore Screening Workflow
Caption: Workflow for identifying potential targets using ligand-based pharmacophore modeling.
Structure-Based Virtual Screening (Molecular Docking)
Once a set of putative targets is identified, molecular docking is employed to predict the binding mode and affinity of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine to these proteins.[10]
Protocol: Molecular Docking of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
-
Target Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Rationale: A properly prepared protein structure is critical for accurate docking. Incorrect protonation states can lead to erroneous binding predictions.[11]
-
-
Ligand Preparation:
-
Generate a 3D structure of the ligand.
-
Assign partial charges using a suitable force field.
-
Rationale: Accurate charge assignment is essential for correctly modeling electrostatic interactions.
-
-
Binding Site Definition:
-
Identify the active site or allosteric binding pocket on the target protein. This can be based on the location of a co-crystallized ligand or predicted using pocket detection algorithms.
-
-
Docking Simulation:
-
Pose Analysis and Selection:
-
Visually inspect the top-scoring poses to ensure they make sense from a chemical and biological perspective (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).[13]
-
Cluster the poses to identify the most stable binding modes.
-
Diagram: Molecular Docking Workflow
Caption: Step-by-step workflow for molecular docking simulations.
Part 3: Refining the Interaction Model with Molecular Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose and the flexibility of the complex over time.[14][15]
Protocol: Molecular Dynamics Simulation of the Ligand-Protein Complex
-
System Preparation:
-
Take the best-ranked docked pose from the previous step.
-
Place the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
Rationale: Simulating in an explicit solvent environment provides a more realistic representation of the cellular milieu.[16]
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Rationale: Proper equilibration ensures that the simulation starts from a stable state.
-
-
Production Run:
-
Run the simulation for a sufficiently long time to sample the conformational landscape of the complex.[17]
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various parameters:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.[13]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[13]
-
Hydrogen Bond Analysis: To determine the occupancy of key hydrogen bonds over time.[13]
-
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more quantitative estimate of the binding affinity.
-
-
| Analysis Metric | Interpretation |
| RMSD | A stable, low RMSD for the ligand suggests a stable binding mode. |
| RMSF | High RMSF in certain protein loops may indicate induced-fit effects upon ligand binding. |
| Hydrogen Bond Occupancy | High occupancy indicates a stable and important interaction. |
| Binding Free Energy | A more negative value indicates a stronger predicted binding affinity. |
Part 4: Ensuring Trustworthiness and Validation
The predictive power of in silico models is entirely dependent on their validation.
-
Self-Validation: The protocols described above have inherent self-validation steps. For instance, in docking, the ability of the protocol to re-dock a co-crystallized ligand into its known pose is a primary validation criterion. In MD simulations, the stability of the system during equilibration and the convergence of key parameters during the production run are indicators of a reliable simulation.[14]
-
External Validation: Ultimately, the predictions from these in silico models must be validated through experimental means. This could involve in vitro binding assays, enzyme activity assays, or cell-based assays to confirm the biological activity of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine against the predicted target.
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A Comprehensive Technical Guide to the Solubility and Stability of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Introduction: The Significance of Physicochemical Characterization
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] As with any compound of interest in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.
This guide provides a comprehensive overview of the methodologies and theoretical considerations for characterizing the solubility and stability of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust data package for this and similar molecules.
Part 1: Solubility Profiling
Aqueous solubility is a crucial factor for oral drug absorption. Poorly soluble compounds often exhibit low bioavailability, posing a significant challenge for formulation scientists.[2][3] The solubility of a compound is influenced by its intrinsic properties (e.g., lipophilicity, crystal lattice energy) and extrinsic factors such as pH, temperature, and the presence of co-solvents.[4]
Experimental Workflow for Solubility Determination
The following workflow outlines a systematic approach to determining the kinetic and thermodynamic (equilibrium) solubility of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
Caption: Workflow for comprehensive solubility assessment.
Detailed Experimental Protocols
This high-throughput method provides an early indication of a compound's solubility by rapidly assessing precipitation from a concentrated organic stock solution into an aqueous buffer.[5]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is less than 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.
This method determines the true thermodynamic solubility of the compound at equilibrium and is considered the gold standard.[3]
Protocol:
-
Sample Preparation: Add an excess amount of solid 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[2]
-
Incubation: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
Hypothetical Data Summary
The following table presents a hypothetical solubility profile for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Units |
| Kinetic Solubility | 15 | 12 | 10 | 9 | µg/mL |
| Equilibrium Solubility | 10 | 8 | 6 | 5 | µg/mL |
Note: This data is illustrative and should be determined experimentally.
Part 2: Stability Assessment
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods (SIAMs).[6][7][8] A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9]
Workflow for Forced Degradation Studies
This workflow illustrates the process of subjecting the compound to various stress conditions and analyzing the outcomes.
Caption: Workflow for conducting forced degradation studies.
Detailed Experimental Protocols for Forced Degradation
The following protocols are based on ICH guidelines for stress testing.[6]
-
Acidic Condition: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Condition: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Neutralization and Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it, and analyze by HPLC to determine the remaining parent compound and the formation of any degradation products.
-
Sample Preparation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature for 24 hours, protected from light.
-
Analysis: Analyze samples at various time points by HPLC.
-
Sample Preparation: Place the solid compound in a temperature-controlled oven at 70°C.
-
Incubation: Maintain the temperature for 7 days.
-
Analysis: Dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
Sample Preparation: Expose a thin layer of the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A control sample should be protected from light.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Hypothetical Stability Data Summary
This table summarizes potential outcomes from the forced degradation studies.
| Stress Condition | Duration | % Degradation | Number of Degradants | Remarks |
| 0.1 M HCl (60°C) | 24 h | 15% | 2 | Moderate degradation |
| 0.1 M NaOH (60°C) | 24 h | 25% | 3 | Significant degradation |
| 3% H₂O₂ (RT) | 24 h | 10% | 1 | Moderate sensitivity to oxidation |
| Thermal (70°C) | 7 days | < 5% | 1 | Thermally stable |
| Photolytic | 1.2 million lux h | < 5% | 0 | Photostable |
Note: This data is illustrative and should be determined experimentally.
Analytical Methodologies for Quantification
A robust, validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique. For enhanced sensitivity and identification of degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[9]
Conclusion
A comprehensive understanding of the solubility and stability of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a prerequisite for its advancement in any research and development pipeline. The experimental workflows and protocols detailed in this guide provide a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the overall quality and efficacy of this promising compound. The application of systematic, validated methodologies is key to building a reliable physicochemical profile, thereby de-risking later stages of development.
References
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An In-Depth Technical Guide to 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS Number: 1006463-99-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, identified by CAS number 1006463-99-5. This versatile pyrazole derivative has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features make it a valuable intermediate in the synthesis of novel bioactive molecules, with potential applications in the development of new therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] This guide will delve into its known physicochemical characteristics, outline general synthetic strategies, discuss its potential biological significance, and provide essential safety and handling information.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1006463-99-5 | [1] |
| Molecular Formula | C₁₅H₁₂ClN₃ | [1] |
| Molecular Weight | 269.73 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Structural Diagram:
Caption: General mechanism of COX inhibition in the inflammatory pathway.
Analytical Methods
The purity of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is typically assessed by High-Performance Liquid Chromatography (HPLC). A[1] general reverse-phase HPLC method can be developed for its analysis.
Example HPLC Protocol Outline:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 5-20 µL.
This method can be optimized for the specific requirements of quantification and purity determination.
Safety and Handling
Potential Hazards (based on related compounds):
-
Acute Toxicity: Harmful if swallowed. *[2][3][4] Skin Irritation: Causes skin irritation. *[2][3][4] Eye Irritation: Causes serious eye irritation. *[2][3][4] Respiratory Irritation: May cause respiratory irritation.
[2][3][4]Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray. *[2][3] Wash hands thoroughly after handling. *[2][3] Store in a tightly closed container in a cool, dry, and well-ventilated place.
[3]First Aid Measures (General Recommendations):
-
If Swallowed: Rinse mouth and seek medical attention. *[2][3] If on Skin: Wash with plenty of water. If irritation persists, seek medical advice. *[2][3] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. *[3][5] If Inhaled: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is a valuable chemical intermediate with significant potential in pharmaceutical and chemical research. Its utility as a building block for the synthesis of bioactive compounds warrants further investigation into its specific biological activities and mechanisms of action. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards. As more research is conducted, a more detailed understanding of the properties and applications of this compound will undoubtedly emerge.
References
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- Echemi. (n.d.). 3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 3-(3-Chlorophenyl)-1H-pyrazol-5-amine.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
- PubChemLite. (n.d.). 3-(3-chlorophenyl)-1h-pyrazol-5-amine.
- Google Patents. (2017, December 22). (12) United States Patent.
- Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630.
- El-Sayed, et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Journal of American Science. (2020, May 18). 8 Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H).
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- NIH. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).
- ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Sigma-Aldrich. (n.d.). 1-(3-chlorophenyl)-3-(3-methylphenyl)-1h-pyrazol-5-amine.
- Fisher Scientific. (2023, August 24). SAFETY DATA SHEET.
- International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
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A Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine for Drug Discovery Applications
Executive Summary: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1] Within this class, 5-aminopyrazoles represent a "privileged scaffold," offering a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth, field-proven protocol for the synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, a key intermediate in the discovery of anti-inflammatory and analgesic compounds.[2][3] We will dissect the mechanistic rationale behind the chosen synthetic route, present a detailed step-by-step experimental procedure, and outline the critical parameters for ensuring a high-yield, high-purity outcome.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental to drug design, and the pyrazole ring is a prominent example, celebrated for its metabolic stability and diverse pharmacological activities.[4][5]
The Pharmacological Significance of Pyrazoles
First synthesized by Knorr in 1883, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-tumor, antimicrobial, and antiviral properties.[6][7][8] This wide-ranging bioactivity has cemented the pyrazole moiety as a pharmacologically important scaffold, present in well-known drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][6]
The 5-Aminopyrazole Subclass: A Privileged Scaffold
The 5-aminopyrazole system is a particularly valuable heterocyclic template in the pharmaceutical and agrochemical industries.[9][10] The presence of the 5-amino group provides a critical nucleophilic handle for further chemical modifications, allowing for the construction of extensive compound libraries and the fine-tuning of structure-activity relationships (SAR).[11] These compounds are frequently used as precursors for condensed heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are themselves of significant biological interest.[12]
Profile of the Target Molecule: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
The target compound, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, is a versatile building block specifically noted for its application in developing novel therapeutic agents.[3] The substitution pattern—a 3-chlorophenyl group at the N1 position and a phenyl group at C3—provides a specific lipophilic and electronic profile that can be exploited for targeted drug design, particularly in the realms of oncology and inflammation.[3]
Synthetic Strategy and Mechanistic Rationale
The most robust and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[9][10] This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals two logical starting materials: 3-oxo-3-phenylpropanenitrile (commonly known as benzoylacetonitrile) and (3-chlorophenyl)hydrazine . This pathway is synthetically efficient as it forms the five-membered heterocyclic ring in a single, well-understood transformation.
The β-Ketonitrile and Hydrazine Condensation Pathway
The reaction proceeds smoothly when the two precursors are heated in a suitable solvent, often with a catalytic amount of acid. The core of this transformation is a condensation followed by an intramolecular cyclization.
Detailed Reaction Mechanism
The reaction mechanism can be described in two primary stages:[9][10]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (3-chlorophenyl)hydrazine on the electrophilic carbonyl carbon of benzoylacetonitrile. This is typically the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen. Subsequent dehydration yields a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, followed by tautomerization, results in the formation of the aromatic 5-aminopyrazole ring.
Caption: Reaction mechanism for the synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
Experimental Protocol
This protocol is designed as a self-validating system, where successful execution and characterization confirm the integrity of the process.
Materials and Reagents
-
3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)
-
(3-Chlorophenyl)hydrazine hydrochloride
-
Sodium Acetate (anhydrous)
-
Ethanol (absolute)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Filtration apparatus (Büchner funnel)
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol (80 mL). Scientist's Note: The hydrazine is often supplied as a hydrochloride salt for stability. Sodium acetate is used as a mild base to liberate the free hydrazine in situ, which is necessary for the reaction to proceed.
-
Addition of Ketonitrile: To the stirring solution, add 3-oxo-3-phenylpropanenitrile (1.0 eq).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product. Scientist's Note: The product has lower solubility in cold ethanol, enabling its isolation via precipitation.
Work-up and Purification
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product cake sequentially with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities, followed by a wash with deionized water to remove inorganic salts (e.g., sodium chloride).
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved. The product is typically obtained as an off-white or pale yellow solid.
Characterization of the Final Product
The identity and purity of the synthesized 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Process Data and Yield Analysis
Reaction Stoichiometry and Yield Calculation
The following table provides a representative calculation for a laboratory-scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| (3-Chlorophenyl)hydrazine HCl | 179.04 | 55.8 | 1.0 | 10.0 g |
| Sodium Acetate | 82.03 | 61.4 | 1.1 | 5.04 g |
| 3-Oxo-3-phenylpropanenitrile | 145.16 | 55.8 | 1.0 | 8.10 g |
| Product (Theoretical) | 283.74 | 55.8 | - | 15.83 g |
A typical isolated yield for this reaction under optimized conditions is in the range of 85-95%.
Discussion of Critical Parameters and Optimization
-
Solvent Choice: Ethanol is an excellent choice as it effectively dissolves the reactants and the sodium acetate, while allowing for easy precipitation of the product upon cooling.
-
Base: The use of a mild base like sodium acetate is crucial. Stronger bases could potentially deprotonate the β-ketonitrile at the α-carbon, leading to undesired side reactions.
-
Temperature Control: Maintaining a steady reflux is important for driving the reaction to completion in a reasonable timeframe. Overheating is unnecessary and could lead to solvent loss or degradation of materials.
Workflow and Validation
The entire process, from preparation to analysis, follows a logical and verifiable sequence.
Caption: Overall experimental workflow for the synthesis and validation of the target compound.
This protocol is self-validating because the final characterization data (NMR, MS) serves as the ultimate proof of a successful synthesis. If the spectral data matches the expected structure of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine and shows high purity, it validates that each preceding step was performed correctly.
Conclusion and Future Outlook
The cyclocondensation of β-ketonitriles with hydrazines remains a highly efficient and reliable method for accessing the valuable 5-aminopyrazole scaffold.[9][10] The detailed protocol provided herein for the synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine offers researchers a robust starting point for their drug discovery endeavors. The strategic placement of the amino group allows for extensive derivatization, enabling the exploration of chemical space around this core to develop potent and selective modulators of biological targets, thereby accelerating the journey from a synthetic intermediate to a potential clinical candidate.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. [Link]
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Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. [Link]
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Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals. [Link]
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Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]
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Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
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One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH. [Link]
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- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
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- 12. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Privileged Core for Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability have established it as a "privileged scaffold" in drug discovery.[1][2] This guide provides a comprehensive technical overview of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies crucial for their evaluation. We will explore prominent examples of pyrazole-based drugs, offering insights into the causality behind their design and the self-validating systems used to confirm their therapeutic potential. This document is intended to serve as an authoritative resource for researchers and drug development professionals, fostering a deeper understanding of this versatile chemical entity and its role in shaping the future of targeted therapies.
Introduction: The Versatility of the Pyrazole Ring
The pyrazole core is a versatile building block in drug design, offering a unique combination of structural rigidity and the capacity for diverse substitutions.[3][4] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of highly selective and potent therapeutic agents.[2] The number of approved drugs containing a pyrazole nucleus has seen a significant increase, with notable examples including treatments for cancer, inflammatory diseases, and erectile dysfunction.[1] This guide will focus on three key classes of targets where pyrazole compounds have made a significant impact: Cyclooxygenase-2 (COX-2), Janus Kinases (JAKs), and Phosphodiesterase type 5 (PDE5).
Cyclooxygenase-2 (COX-2) Inhibition: A Paradigm of Selective Anti-Inflammatory Therapy
The discovery of two isoforms of cyclooxygenase, COX-1 and COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[2][3] This distinction provided a clear therapeutic window for the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.
The Mechanism of Action of Celecoxib
Celecoxib, a diaryl-substituted pyrazole, is a selective COX-2 inhibitor.[2][5] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[2][5] The selectivity of celecoxib for COX-2 is attributed to structural differences in the active sites of the two isoforms. The COX-2 active site is approximately 20% larger than that of COX-1, featuring a side pocket that can accommodate the bulky sulfonamide group of celecoxib.[1][6] This prevents celecoxib from effectively binding to and inhibiting COX-1.[1][6]
Signaling Pathway: The Arachidonic Acid Cascade
The inhibition of COX-2 by pyrazole compounds like celecoxib directly impacts the arachidonic acid cascade. By blocking the conversion of arachidonic acid to prostaglandin H2, the synthesis of pro-inflammatory prostaglandins is suppressed.[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The efficacy of pyrazole compounds as COX-2 inhibitors is typically determined using an in vitro enzyme inhibition assay.
Principle: This assay measures the ability of a test compound to inhibit the activity of recombinant human COX-2. The enzyme activity is often quantified by measuring the production of prostaglandin G2, which can be detected fluorometrically.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a COX assay buffer.[7]
-
Reconstitute recombinant human COX-2 enzyme in purified water and store on ice.[7]
-
Prepare a solution of the test pyrazole compound (inhibitor) at various concentrations. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.[7]
-
Prepare a solution of arachidonic acid, the substrate for COX-2.[7]
-
Prepare a COX probe solution for fluorometric detection.[7]
-
-
Assay Procedure (96-well plate format):
-
Add the COX assay buffer to all wells.
-
Add the test inhibitor solution to the sample wells and the positive control inhibitor to the inhibitor control wells. Add buffer or solvent to the enzyme control wells.[7]
-
Add the COX-2 enzyme solution to all wells except the background control wells.
-
Add the COX probe to all wells.[7]
-
Initiate the reaction by adding the arachidonic acid solution to all wells.[7]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[7]
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
| Parameter | Description | Typical Value |
| IC50 | 50% inhibitory concentration | Varies depending on the compound |
| Enzyme | Recombinant Human COX-2 | Commercially available |
| Substrate | Arachidonic Acid | Commercially available |
| Detection | Fluorometric (Ex/Em = 535/587 nm) | [7] |
Janus Kinase (JAK) Inhibition: Targeting Cytokine Signaling in Myeloproliferative Neoplasms
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[8][9] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs).[9]
The Mechanism of Action of Ruxolitinib
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[8][10] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK1 and JAK2 kinase domains.[11] This prevents the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), thereby blocking the downstream signaling cascade.[8] The inhibition of JAK1 and JAK2 by ruxolitinib leads to a reduction in the proliferation of hematopoietic cells and a decrease in the production of pro-inflammatory cytokines.[10]
Signaling Pathway: The JAK-STAT Pathway
Ruxolitinib's therapeutic effect is achieved by dampening the hyperactive JAK-STAT signaling that drives the pathophysiology of MPNs.
Experimental Workflow: Assessing Cytotoxicity of Pyrazole Compounds
Prior to evaluating the efficacy of any new pyrazole compound, it is essential to assess its potential cytotoxicity. The MTT assay is a widely used colorimetric assay for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [12] Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death. [13] * Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). [12][14]
-
-
MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability) by plotting cell viability against the logarithm of the compound concentration. [13]
Parameter Description Typical Value CC50 50% cytotoxic concentration Varies depending on the compound and cell line Cell Line Dependent on the therapeutic area of interest e.g., PC-3 (prostate cancer) [14] Assay MTT Assay [12] | Detection | Colorimetric (Absorbance at ~570 nm) | |
-
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The examples of celecoxib, ruxolitinib, and sildenafil underscore the remarkable versatility of this heterocyclic core in targeting a diverse range of proteins with high specificity and potency. The ability to systematically modify the pyrazole ring allows for the optimization of drug-like properties, leading to the development of safer and more effective therapies.
Future research in this field will likely focus on the development of novel pyrazole derivatives targeting other key players in disease pathogenesis, including other kinase families, epigenetic targets, and protein-protein interactions. The integration of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to contribute to this exciting and impactful area of medicinal chemistry.
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
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ipsogen® JAK2 RGQ PCR Kit Instructions for Use (Handbook). QIAGEN. [Link]
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Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology Textbook. [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
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Methodological & Application
Application Note: A Protocol for Evaluating the Anti-inflammatory Properties of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Introduction
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics remains a critical goal in pharmaceutical research.
This application note provides a comprehensive, tiered protocol for the in vitro evaluation of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. The guide is designed for researchers, scientists, and drug development professionals, offering a systematic workflow from initial cytotoxicity assessment to detailed mechanistic assays. The protocols described herein utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to create a robust and self-validating system for characterizing the anti-inflammatory potential of this and other novel compounds.
Scientific Rationale: Targeting Key Inflammatory Pathways
To assess the anti-inflammatory potential of a test compound, it is crucial to utilize a cellular model that mimics a physiological inflammatory response. Murine RAW 264.7 macrophages are an excellent and widely used model for this purpose.[7] When stimulated with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells activate intracellular signaling pathways that culminate in the production of a host of pro-inflammatory mediators.[8]
Two of the most critical pathways in this response are the Nuclear Factor-kappa B (NF-κB) and the Cyclooxygenase-2 (COX-2) pathways.
-
NF-κB Pathway: NF-κB is a master transcriptional regulator of inflammation.[9] In resting cells, it is held inactive in the cytoplasm. Upon LPS stimulation, a signaling cascade leads to its activation and translocation into the nucleus, where it drives the expression of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[9]
-
COX-2 Pathway: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[10] Unlike the constitutively expressed COX-1, COX-2 levels are low in most tissues but are rapidly upregulated at sites of inflammation.[11]
Therefore, a robust evaluation of an anti-inflammatory compound should involve measuring its impact on these key downstream mediators (NO, cytokines) and its direct or indirect effects on the upstream signaling events (NF-κB activation, COX-2 activity).
Overall Experimental Workflow
A tiered approach is essential for an efficient and logical evaluation. First, the compound's cytotoxicity must be determined to identify a non-toxic working concentration range. Subsequently, this concentration range is used in functional assays to measure the inhibition of key inflammatory markers.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | Varies |
| RAW 264.7 Macrophage Cell Line (ATCC® TIB-71™) | ATCC |
| Dulbecco's Modified Eagle's Medium (DMEM), high glucose | Gibco / Thermo Fisher |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco / Thermo Fisher |
| Penicillin-Streptomycin (100X) | Gibco / Thermo Fisher |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| Griess Reagent Kit | Promega / Invitrogen |
| Mouse TNF-α and IL-6 ELISA Kits | R&D Systems / BioLegend |
| COX-2 Inhibitor Screening Kit (Fluorometric) | Cayman Chemical / BPS Bioscience |
| NF-κB Luciferase Reporter Stable Cell Line | InvivoGen / Indigo Biosciences |
| Luciferase Assay System | Promega |
| Dexamethasone (Positive Control) | Sigma-Aldrich |
| Celecoxib (Positive Control for COX-2) | Sigma-Aldrich |
| 96-well and 24-well tissue culture plates | Corning / Falcon |
| Microplate Reader (Absorbance, Fluorescence, Luminescence) | Varies |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
Rationale: Proper cell culture technique is the foundation of reproducible results. RAW 264.7 cells are adherent and can be sensitive to over-confluency, which can lead to spontaneous activation or differentiation.[12][13]
-
Complete Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[12]
-
Culturing: Culture cells in T-75 flasks at 37°C in a humidified, 5% CO₂ incubator.[14]
-
Passaging: When cells reach 60-70% confluency, they should be passaged.[13]
-
Aspirate the old medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 3-5 mL of fresh, pre-warmed medium to the flask.
-
Gently detach cells using a cell scraper. Scientist's Note: Avoid using trypsin, as it can activate macrophages and alter their response to stimuli.[15]
-
Create a single-cell suspension by gently pipetting up and down.
-
Split cells at a ratio of 1:6 to 1:10 into new flasks containing fresh medium. Refresh media every 2-3 days.[7]
-
Protocol 2: Determining Compound Cytotoxicity using the MTT Assay
Rationale: This assay ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The assay measures the metabolic activity of living cells.[16][17]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.[18] Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in complete medium. A typical starting range is from 0.1 µM to 100 µM. Also prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Carefully aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[17]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.
Protocol 3: Measurement of Nitric Oxide (NO) Production via Griess Assay
Rationale: LPS stimulation induces the expression of iNOS, which produces large amounts of NO, a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[21]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.[21]
-
Pre-treatment: Pre-treat cells for 1-2 hours with non-toxic concentrations of the test compound. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "no stimulation" control. Incubate for 24 hours.[22]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (NED solution). Incubate for 10-15 minutes at room temperature, protected from light.[21]
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Rationale: ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method to quantify the concentration of secreted proteins, such as TNF-α and IL-6, in the cell culture supernatant.[23]
-
Cell Treatment: Prepare and treat cells as described in Protocol 3, steps 1-3. The incubation time after LPS stimulation can be optimized (e.g., 6 hours for TNF-α, 24 hours for IL-6).[22][24]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until use.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.[21]
-
Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit. Determine the percentage inhibition for each compound concentration relative to the LPS-only control.
Protocol 5: Direct COX-2 Enzyme Inhibition Assay (Fluorometric)
Rationale: This cell-free enzymatic assay directly measures the ability of the compound to inhibit the activity of purified COX-2 enzyme, helping to determine if it is a direct mechanism of action.[11]
-
Reagent Preparation: Prepare reagents as specified by a commercial COX-2 Inhibitor Screening Kit. This typically includes assay buffer, recombinant human COX-2 enzyme, a fluorometric probe (e.g., Amplex Red), and the substrate (arachidonic acid).[25]
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer, diluted COX-2 enzyme, and various concentrations of the test compound. Include wells for "no enzyme" (background), "no inhibitor" (100% activity), and a positive control inhibitor (e.g., Celecoxib).[11]
-
Pre-incubation: Pre-incubate the plate according to the kit's protocol (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[26]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[25]
-
Measurement: Immediately read the fluorescence intensity in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[11]
-
Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Protocol 6: NF-κB Activation Reporter Assay
Rationale: This assay directly measures the transcriptional activity of NF-κB. It uses a cell line engineered to contain a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.[9][27]
-
Cell Seeding: Seed the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or a stable RAW 264.7 line) in a 96-well white, opaque plate.[28]
-
Treatment and Stimulation: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., LPS for RAW cells, TNF-α or PMA for HEK293 cells) for 6-8 hours.[28]
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer as per the luciferase assay system protocol.
-
Luminescence Measurement: Add the luciferase assay reagent (containing the substrate, luciferin) to the cell lysate.[9]
-
Reading: Immediately measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the results (e.g., to a co-transfected control reporter or total protein content if necessary). Calculate the percentage inhibition of NF-κB activation compared to the agonist-only control.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
Table 1: Summary of Anti-inflammatory Activity
| Assay | IC₅₀ (µM) of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | IC₅₀ (µM) of Positive Control |
|---|---|---|
| NO Production (Griess) | [Experimental Value] | [Dexamethasone Value] |
| TNF-α Secretion (ELISA) | [Experimental Value] | [Dexamethasone Value] |
| IL-6 Secretion (ELISA) | [Experimental Value] | [Dexamethasone Value] |
| COX-2 Enzymatic Activity | [Experimental Value] | [Celecoxib Value] |
| NF-κB Activation (Luciferase) | [Experimental Value] | [Bay 11-7082 Value] |
Interpreting the Results:
-
Broad Spectrum Inhibition: If the compound shows potent IC₅₀ values across NO, cytokine, and NF-κB assays, it likely acts high up in the signaling cascade, possibly by inhibiting NF-κB activation.
-
Specific COX-2 Inhibition: If the compound has a very potent IC₅₀ in the direct COX-2 enzymatic assay but is weaker in the cell-based assays, its primary mechanism may be direct enzyme inhibition, similar to traditional NSAIDs.[29]
-
No Direct COX-2 Activity: If the compound inhibits NO and cytokine production but has a high IC₅₀ (>50 µM) in the COX-2 enzymatic assay, its mechanism is likely independent of direct COX-2 inhibition and may involve other targets within the inflammatory pathway.
References
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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Characterization of an optimized protocol for an NF-κB luciferase... (n.d.). ResearchGate. [Link]
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NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
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PROPAGATION & CULTURING OF RAW264.7 CELLS. (n.d.). Bowdish Lab, McMaster University. [Link]
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Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. [Link]
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Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. [Link]
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NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab, McMaster University. [Link]
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Cell culture of RAW264.7 cells. (2024). Protocols.io. [Link]
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Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. (2018). PLoS One. [Link]
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RAW 264.7 culture protocol and morphology. (2024). Reddit. [Link]
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1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). Chem-Impex. [Link]
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A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. [Link]
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Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ProQuest. [Link]
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Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. [Link]
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Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central. [Link]
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Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. (n.d.). MDPI. [Link]
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3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). Chem-Impex. [Link]
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Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. (2023). PubMed Central. [Link]
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). PubMed Central. [Link]
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Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.). Journal of Korean Medicine. [Link]
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Application Notes and Protocols for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine as a Novel Herbicide Candidate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, evaluation, and application of the novel pyrazole derivative, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, as a potential herbicide. This document outlines the scientific rationale behind the proposed application, detailed experimental protocols, and critical considerations for its development as an effective weed management solution.
Introduction: The Potential of Pyrazole Scaffolds in Herbicide Discovery
Pyrazole and its derivatives represent a cornerstone in the discovery and development of modern agrochemicals due to their diverse biological activities and versatile chemical structures.[1][2] Numerous commercial herbicides feature the pyrazole fragment, highlighting its importance in creating innovative solutions for weed control.[3] These compounds are known to target key enzymes in plant metabolic pathways, leading to potent herbicidal effects.[1][4]
The subject of this guide, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, is a novel compound with structural similarities to known herbicidally active pyrazole derivatives. The presence of a substituted phenyl ring is a common feature in many commercial pyrazole herbicides, and the specific substitutions can significantly influence the compound's efficacy and selectivity.[1][5][6] The 3-chlorophenyl group, in particular, is an electron-withdrawing substituent that has been shown to be essential for the herbicidal effectiveness of some pyrazole compounds.[1]
Postulated Mechanism of Action
Based on the structural characteristics of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, two primary mechanisms of action are postulated:
-
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis.[1] Many pyrazole-based herbicides act as potent HPPD inhibitors.[4][7] The 4-benzoyl-pyrazole scaffold is a common feature of these inhibitors, and while our target compound does not possess this exact moiety, its structural arrangement could allow it to bind to the active site of the HPPD enzyme.
-
Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Several commercial sulfonylurea herbicides containing a pyrazole ring are effective ALS inhibitors.[1] The pyrazole ring in our compound could serve as a scaffold for binding to the ALS enzyme, disrupting amino acid synthesis and leading to plant death.
Further biochemical assays are required to elucidate the precise mechanism of action.
Formulation Development: Enhancing Bioavailability and Efficacy
The effective application of any herbicide relies on a stable and bioavailable formulation. The choice of formulation depends on the physicochemical properties of the active ingredient (AI), the target weeds, and the intended application method. For 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, initial formulation development should focus on creating stable liquid and solid formulations for ease of application.
Key Formulation Components
A typical herbicide formulation consists of the active ingredient and various inert components that enhance its performance and handling.[8] These include:
-
Solvents: To dissolve the active ingredient.
-
Adjuvants and Surfactants: To improve the wetting, spreading, and penetration of the herbicide on the waxy surfaces of plant leaves.[9][10][11]
-
Emulsifiers: To create stable mixtures of oil and water for emulsifiable concentrate (EC) formulations.[8]
-
Dispersing Agents: To keep solid particles suspended in liquid formulations like suspension concentrates (SC).[8]
-
Carriers: Inert materials used in solid formulations like wettable powders (WP) and granules (G).
Protocol for Emulsifiable Concentrate (EC) Formulation
This protocol outlines the preparation of a 10% (w/v) Emulsifiable Concentrate of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
Materials:
-
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine (Active Ingredient)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and ethoxylated castor oil)
-
Stirring plate and magnetic stirrer
-
Volumetric flasks and graduated cylinders
Procedure:
-
Dissolution of Active Ingredient: In a suitable beaker, weigh 10 g of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. Add the aromatic solvent gradually while stirring until the active ingredient is completely dissolved.
-
Addition of Emulsifiers: To the solution, add a pre-determined amount of the emulsifier blend (typically 5-10% of the total formulation volume). Continue stirring until a homogenous solution is obtained.
-
Volume Adjustment: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the aromatic solvent and add the rinsing to the volumetric flask. Make up the final volume to 100 mL with the solvent.
-
Homogenization and Stability Testing: Stopper the flask and invert it several times to ensure thorough mixing. Store the formulation at different temperatures (e.g., 4°C, 25°C, and 54°C) and observe for any signs of crystallization, phase separation, or degradation over a period of two weeks.
Table 1: Example of a 10% EC Formulation
| Component | Quantity (g/100mL) | Function |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | 10.0 | Active Ingredient |
| Emulsifier Blend | 7.5 | Emulsifier |
| Aromatic Solvent | q.s. to 100 mL | Solvent |
Protocol for Wettable Powder (WP) Formulation
This protocol describes the preparation of a 50% (w/w) Wettable Powder formulation.
Materials:
-
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine (Active Ingredient)
-
Inert carrier (e.g., kaolin clay or silica)
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., sodium salt of a naphthalene sulfonate condensate)
-
Air-jet mill or similar grinding equipment
-
Blender
Procedure:
-
Pre-blending: In a blender, combine 50 g of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, 45 g of the inert carrier, 3 g of the wetting agent, and 2 g of the dispersing agent. Blend for 5-10 minutes until a uniform mixture is obtained.
-
Milling: Pass the pre-blended mixture through an air-jet mill to achieve a fine particle size (typically < 40 µm).
-
Packaging and Storage: Store the final wettable powder in a moisture-proof container.
Table 2: Example of a 50% WP Formulation
| Component | Quantity ( g/100g ) | Function |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | 50.0 | Active Ingredient |
| Inert Carrier (Kaolin) | 45.0 | Carrier |
| Wetting Agent | 3.0 | Wetting Agent |
| Dispersing Agent | 2.0 | Dispersing Agent |
Efficacy Evaluation: From Laboratory to Field
A systematic and robust evaluation is crucial to determine the herbicidal efficacy of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. This involves a tiered approach, starting with laboratory bioassays, followed by greenhouse trials, and culminating in small-scale field studies.[12][13]
Workflow for Herbicide Efficacy Testing
Caption: Workflow for Herbicide Efficacy Evaluation.
Protocol for Greenhouse Whole-Plant Pot Studies
This protocol details the methodology for assessing the pre- and post-emergence herbicidal activity of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine on a range of weed species.[12][14][15]
Materials:
-
Seeds of various weed species (e.g., barnyardgrass, foxtail, velvetleaf, pigweed) and a representative crop (e.g., corn or soybean)
-
Pots (10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
Precision bench sprayer
-
Formulated 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
-
Untreated control and a commercial standard herbicide
Procedure:
Pre-emergence Application:
-
Sowing: Sow 10-15 seeds of each weed and crop species in separate pots at a depth of 1-2 cm.
-
Herbicide Application: Within 24 hours of sowing, apply the formulated herbicide evenly to the soil surface using a precision bench sprayer. A range of application rates should be tested.
-
Growth Conditions: Place the pots in the greenhouse and water as needed.
-
Assessment: After 21-28 days, assess the percentage of weed control by visual estimation of biomass reduction compared to the untreated control.[13]
Post-emergence Application:
-
Plant Growth: Sow seeds as described above and allow the plants to grow to the 2-4 leaf stage.
-
Herbicide Application: Apply the formulated herbicide to the foliage of the plants using the precision bench sprayer.
-
Growth Conditions: Return the pots to the greenhouse.
-
Assessment: After 14-21 days, visually assess the percentage of weed control (e.g., chlorosis, necrosis, stunting) and crop injury.[13]
Data Analysis:
-
Calculate the Growth Reduction (GR₅₀) value, which is the herbicide dose required to inhibit plant growth by 50%.
-
Compare the efficacy of the test compound to the commercial standard.
Environmental and Toxicological Considerations
A critical aspect of herbicide development is the assessment of its environmental fate and potential toxicological effects.[16] While specific data for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is not yet available, studies on other pyrazole-based compounds can provide some initial insights.
For instance, the phenylpyrazole insecticide fipronil is known to degrade slowly in soil and water, and one of its degradation products is more toxic than the parent compound.[17] Therefore, it is crucial to conduct thorough studies on:
-
Soil and Water Degradation: Determine the half-life of the active ingredient and its major metabolites under various environmental conditions.[18]
-
Leaching Potential: Assess the mobility of the compound in different soil types to understand the risk of groundwater contamination.
-
Ecotoxicology: Evaluate the toxicity of the compound to non-target organisms, including aquatic life, birds, and beneficial insects like bees.[17]
-
Mammalian Toxicology: Conduct acute and chronic toxicity studies to ensure human safety.
Conclusion and Future Directions
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine presents a promising scaffold for the development of a new herbicide. The protocols outlined in this document provide a robust framework for its formulation, efficacy evaluation, and preliminary environmental assessment. Future research should focus on elucidating its precise mechanism of action, optimizing its formulation for enhanced performance and stability, and conducting comprehensive environmental and toxicological studies to ensure its safety and sustainability as a weed management tool. The exploration of pyrazole chemistry continues to be a fertile ground for the discovery of next-generation herbicides.[3]
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Understanding different kinds of Adjuvants and Surfactants. AgraCity. (2024).
- Adjuvant Use With Herbicides: Factors to Consider. Purdue Extension. (2001).
- Herbicide Surfactants and Adjuvants no. 0.559.
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. (2005).
- Concept of Adjuvant, Surfactant, Herbicide Formul
- 301 Adjuvants & Surfactants.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. (2025).
- The Essential Role of Pyrazole Intermedi
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. (2015).
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. (2015).
- European Guidelines to conduct herbicide resistance tests. (2017).
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. (2022).
- Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regul
- PYRAZOLE HERBICIDES. PoisonSense.
- Detecting herbicide resistance. AHDB.
- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2018).
- Pyrazole derivatives and herbicides for agricultural and horticultural use.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. (2023).
- Fipronil: environmental fate, ecotoxicology, and human health concerns. PubMed. (2002).
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. (2022).
- Synthesis and herbicidal activity of new pyrazole ketone deriv
- Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers. (2021).
- PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007).
- Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropion
- Pesticide Fate in the Environment: A Guide for Field Inspectors.
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Application Note: A High-Throughput Screening Framework for Identifying Protein Kinase Inhibitors Derived from the 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine Scaffold
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology and immunology.[1][2] A significant portion of these drugs function as protein kinase inhibitors, leveraging the pyrazole core to achieve high potency and selectivity.[3][4][5] The compound 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine represents a versatile chemical starting point for the synthesis of novel pyrazole derivatives.[6][7] This application note provides a comprehensive, field-proven guide for researchers engaged in drug discovery, outlining a robust high-throughput screening (HTS) campaign to identify and validate novel protein kinase inhibitors derived from this scaffold. We present a detailed methodology, from initial assay development and validation using a universal ADP-detection format to a multi-step hit confirmation cascade, ensuring the generation of high-quality, actionable data for advancing promising compounds into the lead optimization pipeline.
Introduction: The Rationale for a Kinase-Focused Screen
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] This has made them one of the most important classes of drug targets.[8] The pyrazole scaffold has been shown to be particularly effective in targeting the ATP-binding site of kinases, making it an ideal starting point for inhibitor design.[9]
This guide uses a hypothetical, yet representative, enzyme, Target Kinase X (TKX) , to illustrate the complete HTS workflow. The principles and protocols described herein are broadly applicable to a wide range of protein kinase targets. The primary objective is to screen a focused library of compounds, synthesized from the 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine core, to identify potent and selective inhibitors of TKX.
Part I: Biochemical Assay Design & Optimization
The foundation of any successful HTS campaign is a robust and reliable assay.[10] For kinase screening, a universal approach is to measure the production of adenosine diphosphate (ADP), a product common to all kinase-catalyzed phosphorylation reactions.[11] This avoids the need for target-specific antibodies or modified substrates.
Assay Principle: Fluorescence-Based ADP Detection
The selected assay is a homogeneous, fluorescence-based method. The workflow is a two-step process:
-
Kinase Reaction: TKX, its peptide substrate, and ATP are incubated with the test compound. Active TKX phosphorylates the substrate, producing ADP. Inhibitors will reduce the rate of this reaction and, consequently, the amount of ADP produced.
-
ADP Detection: A detection reagent mix, containing a coupling enzyme and a fluorogenic sensor, is added. The coupling enzyme uses the newly formed ADP to drive a reaction that generates a highly fluorescent product. The signal intensity is therefore directly proportional to kinase activity.
Caption: Principle of the coupled-enzyme, fluorescence-based kinase assay.
Critical Parameters for Assay Optimization
Before commencing the full screen, the assay must be optimized to ensure it is sensitive, reproducible, and cost-effective.[10] This involves systematically varying key parameters.
-
Causality behind Optimization: The goal is to find conditions where the assay signal is robustly in the linear range of the enzyme kinetics and sensitive to inhibition. For screening ATP-competitive inhibitors, setting the ATP concentration near its Michaelis-Menten constant (Kₘ) provides a good balance for detecting inhibitors of varying potencies.[12]
| Parameter | Objective | Rationale |
| Enzyme Concentration | Determine the lowest enzyme concentration that gives a robust signal well above background. | Minimizes reagent cost and ensures the reaction rate is linear with respect to enzyme concentration. |
| ATP & Substrate Conc. | Determine the Kₘ for both ATP and the peptide substrate. | Allows for informed decisions on assay conditions. Screening at Kₘ concentrations is optimal for detecting competitive inhibitors.[12] |
| Reaction Time | Identify the time point at which the reaction is still in the initial velocity phase (linear range). | Ensures that measured inhibition is not confounded by substrate depletion or product inhibition. |
| DMSO Tolerance | Confirm that the assay signal is stable at the final DMSO concentration used for compound delivery. | Compounds are stored in DMSO; high concentrations can denature enzymes and interfere with the assay. |
Part II: HTS Protocol & In-Campaign Quality Control
The following protocol is designed for a 384-well plate format, which is standard for HTS campaigns to balance throughput and reagent consumption.
Materials & Reagents
-
Enzyme: Recombinant full-length Target Kinase X (TKX)
-
Substrate: Synthetic peptide substrate for TKX
-
Cofactor: Adenosine Triphosphate (ATP), MgCl₂
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Detection Kit: Commercial ADP-detection kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
Plates: 384-well, low-volume, white, solid-bottom assay plates
-
Controls:
-
Positive Control (Max Inhibition): A known, potent pan-kinase inhibitor (e.g., Staurosporine) or a well-characterized TKX inhibitor.
-
Negative Control (No Inhibition): DMSO vehicle (0% inhibition).
-
-
Test Compounds: Library derived from 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, solubilized in 100% DMSO.
Step-by-Step HTS Protocol
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, or DMSO into designated wells of the 384-well assay plate.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for accurate, low-volume transfers, which is critical for creating dose-response curves later.
-
-
Enzyme Addition:
-
Add 5 µL of TKX diluted in assay buffer to all wells.
-
Gently centrifuge the plate (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature.
-
Rationale: This step allows the test compounds to bind to the kinase before the reaction is initiated, which is important for identifying inhibitors with slower on-rates.
-
-
Reaction Initiation:
-
Add 5 µL of a 2X ATP/Substrate mix (prepared in assay buffer) to all wells to start the reaction.
-
Final reaction volume: 10 µL. Final compound concentration: e.g., 10 µM. Final DMSO concentration: 0.5%.
-
-
Kinase Reaction Incubation:
-
Incubate for 60 minutes at room temperature (or the optimized time). Seal plates to prevent evaporation.
-
-
Reaction Termination & Signal Development:
-
Add 10 µL of the ADP detection reagent mix to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light, as per the manufacturer's instructions.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader.
-
Assay Quality Control: The Z'-Factor
The trustworthiness of an HTS assay is quantified by the Z'-factor.[13] This statistical parameter provides a measure of the separation between the positive and negative control signals, while also accounting for the signal variability.[14][15]
Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where:
-
μ_pos / σ_pos = Mean and standard deviation of the positive control (max inhibition).
-
μ_neg / σ_neg = Mean and standard deviation of the negative control (DMSO/min inhibition).
An assay is considered robust and suitable for HTS if its Z'-factor is consistently ≥ 0.5 .[16][17]
| Control Type | Mean Fluorescence | Std. Deviation (σ) | Z'-Factor Calculation |
| Negative (DMSO) | 85,400 | 4,150 | Z' = 1 - [ (32,980 + 34,150) / |
| Positive (Staurosporine) | 12,300 | 2,980 | Z' = 0.71 |
Interpretation: A Z'-factor of 0.71 indicates an excellent separation band and low data variability, making the assay highly reliable for identifying true hits.[15][16]
Part III: A Validating Hit Confirmation Cascade
A primary hit is not a confirmed active compound. A rigorous, multi-step confirmation process is essential to eliminate false positives and systematically build confidence in the activity of a compound.[18] This process acts as a self-validating system, ensuring that only the most promising molecules advance.
Caption: The Hit Confirmation and Triage Workflow.
Step 1: Primary Hit Selection
From the primary screen, hits are typically defined as compounds that exhibit an inhibition level greater than a pre-defined threshold. A common method is to use a statistical cutoff, such as >3 standard deviations from the mean of the negative (DMSO) controls, or a simple percent inhibition cutoff (e.g., >50% inhibition ).
Step 2: Dose-Response and Potency (IC₅₀) Determination
Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This value is a critical measure of a compound's potency.
| Compound ID | Scaffold | IC₅₀ (nM) for TKX |
| H-001 | 1-(3-chlorophenyl)-3-phenyl... | 75 |
| H-002 | 1-(3-chlorophenyl)-3-phenyl... | 210 |
| H-003 | 1-(3-chlorophenyl)-3-phenyl... | 1,500 |
| H-004 | 1-(3-chlorophenyl)-3-phenyl... | >10,000 (Inactive) |
Step 3: Orthogonal Assay Confirmation
To ensure that the observed activity is genuine and not an artifact of the primary assay technology (e.g., fluorescence interference), hits must be validated in an orthogonal assay.[12][18] This assay should measure a different product of the kinase reaction or use a different detection principle.
-
Example: If the primary assay detected ADP, a suitable orthogonal assay would be a mobility-shift assay that directly measures the formation of the phospho-substrate . A true inhibitor should be active in both formats.
Step 4: Selectivity Profiling
For kinase inhibitors, selectivity is paramount to avoid off-target effects. Promising hits should be tested against a panel of related kinases (e.g., other kinases within the same family) and unrelated kinases. A compound that is highly potent against TKX but shows little activity against other kinases is considered selective and is a more desirable candidate for further development.[4]
Conclusion
This application note details a comprehensive and robust strategy for the high-throughput screening of compound libraries derived from the 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine scaffold against protein kinase targets. By integrating careful assay optimization, stringent in-campaign quality control via the Z'-factor, and a rigorous, multi-step hit validation cascade, researchers can confidently identify and prioritize novel, potent, and selective kinase inhibitors. This framework minimizes the risk of pursuing false positives and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.
References
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. doi: 10.1002/cbic.200400211. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]
-
Yasuda, K., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery, 25(7), 764-773. Retrieved from [Link]
-
Dandliker, P. J., et al. (2010). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of biomolecular screening, 15(3), 265-75. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-Throughput Screening for Kinase Inhibitors. ChemBioChem. Retrieved from [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
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Current Medicinal Chemistry. (2005). High-Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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Lee, K., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of enzyme inhibition and medicinal chemistry, 35(1), 372-376. Retrieved from [Link]
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Lee, K., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of enzyme inhibition and medicinal chemistry. Retrieved from [Link]
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Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
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Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
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Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3183. Retrieved from [Link]
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Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature chemical biology, 3(8), 466-79. Retrieved from [Link]
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Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. Chemical Genomics. Retrieved from [Link]
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Akter, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(22), 2011-2035. Retrieved from [Link]
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Maged, N. S., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(24), 5966. Retrieved from [Link]
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Wang, H., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & biodiversity, 19(5), e202101032. Retrieved from [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharmacia Chemica, 5(3), 186-203. Retrieved from [Link]
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Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC advances, 14(16), 11215-11226. Retrieved from [Link]
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Synthesis of Pyrazole-Based Kinase Inhibitors: Strategic Protocols and Mechanistic Insights
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of many diseases, including cancer.[1][2] This has positioned them as one of the most critical classes of therapeutic targets. Within the vast landscape of medicinal chemistry, the pyrazole heterocycle has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[3][4] Its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal foundation for inhibitor design.[3][5] Indeed, eight small molecule kinase inhibitors approved by the US FDA, including Ruxolitinib and Crizotinib, feature a pyrazole core, underscoring its clinical significance.[1][3] This guide provides an in-depth exploration of the synthesis of pyrazole-based kinase inhibitors, moving from the foundational construction of the pyrazole ring to its strategic, late-stage functionalization. We will detail robust, field-proven protocols for core synthesis and advanced cross-coupling reactions, explain the causal mechanisms behind experimental choices, and outline methods for biological evaluation.
Part 1: Foundational Synthesis of the Pyrazole Core
The construction of the pyrazole ring is the first critical step in generating this class of inhibitors. While numerous methods exist, the cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis, remains the most fundamental and widely used approach due to its reliability and the accessibility of starting materials.[6][7]
The Knorr Pyrazole Synthesis: Mechanism and Rationale
This reaction involves the condensation of a hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl compound or a synthetic equivalent.[6] The choice of hydrazine determines the substituent at the N1 position of the pyrazole, a key vector for influencing solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase. The 1,3-dicarbonyl compound dictates the substituents at the C3 and C5 positions, which are crucial for establishing selectivity and potency by probing deeper pockets within the ATP-binding site.
The reaction proceeds via initial nucleophilic attack of the hydrazine on one of the carbonyls, followed by cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Acetic acid is a common solvent and catalyst, as it facilitates both the imine formation and the final dehydration step.
Caption: General workflow of the Knorr pyrazole synthesis.
Protocol: Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole
This protocol provides a classic example of the Knorr synthesis.
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial Acetic Acid
-
Ethanol
-
Standard reflux apparatus and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetylacetone (10.0 g, 0.1 mol).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and begin stirring. Slowly add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the solution. Causality Note: Phenylhydrazine is added slowly to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 hexanes:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 1-phenyl-3,5-dimethyl-1H-pyrazole as white crystals.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Strategic Functionalization via Cross-Coupling Reactions
To develop potent and selective kinase inhibitors, the pyrazole core must be decorated with specific functional groups. Late-stage functionalization using palladium-catalyzed cross-coupling reactions is the cornerstone of modern medicinal chemistry, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[8][9]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between a halide (or triflate) and a boronic acid or ester.[10] This is invaluable for introducing aryl or heteroaryl moieties that can interact with specific regions of the kinase active site. A common strategy involves first halogenating the pyrazole core, often at the C4 position, to prepare it for coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki Coupling of 4-Bromo-1-phenyl-1H-pyrazole with Phenylboronic Acid
Materials:
-
4-Bromo-1-phenyl-1H-pyrazole (starting material)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like XPhos (ligand)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (base)[11]
-
1,4-Dioxane and Water (solvent system)
-
Inert gas (Argon or Nitrogen)
-
Microwave reactor or oil bath
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%). Causality Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. More electron-rich, bulky ligands like XPhos can often improve yields for challenging substrates.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The aqueous phase is crucial for the transmetalation step.
-
Reaction: Heat the mixture to 100-120 °C for 2-6 hours (or using a microwave reactor at 120 °C for 15-30 minutes).[12] Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 75-90 | [11] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 110 | 80-95 | [13] |
| XPhos Pd G2 | K₃PO₄ | Dioxane | 100 | >90 | [10] |
C-N Bond Formation: The Buchwald-Hartwig Amination
The introduction of an amine is a critical step for many kinase inhibitors, as this group often serves as the primary "hinge-binder," forming hydrogen bonds with the kinase backbone in a manner that mimics the adenine of ATP.[5][14] The Buchwald-Hartwig amination provides a direct and modular method for forming C-N bonds.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-benzyl-1H-pyrazole with Morpholine
Materials:
-
4-Bromo-1-benzyl-1H-pyrazole
-
Morpholine
-
Pd₂(dba)₃ (palladium source)
-
tBuBrettPhos (ligand)[15]
-
Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu) (base)[15][16]
-
Anhydrous 1,4-Dioxane or Toluene (solvent)
-
Inert gas (Argon or Nitrogen)
Caption: Key components for a Buchwald-Hartwig amination reaction.
Procedure:
-
Reaction Setup: In an oven-dried vial under an argon atmosphere, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%). Add 4-bromo-1-benzyl-1H-pyrazole (1.0 mmol) and the base (NaOtBu, 1.4 mmol).[9]
-
Reagent Addition: Add anhydrous dioxane (2 mL). Then, add the amine (morpholine, 1.2 mmol) via syringe.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C in an oil bath with vigorous stirring for 4-24 hours, until the starting material is consumed (as monitored by LC-MS). Causality Note: The use of bulky, electron-rich biaryl phosphine ligands like tBuBrettPhos is critical. They promote the reductive elimination step and prevent catalyst decomposition, which is especially important for electron-rich heterocyclic halides.[15]
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to obtain the desired C4-aminated pyrazole.
Part 3: Characterization and Biological Evaluation
3.1. Structural Confirmation After synthesis and purification, the identity and purity of each compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological testing.
3.2. Application: Kinase Binding Assessment by Differential Scanning Fluorimetry (DSF)
A primary assessment of a newly synthesized inhibitor is its ability to bind to the target kinase. Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a rapid and sensitive method to measure this binding.[14] The principle is that a ligand binding to a protein will stabilize it, leading to an increase in its melting temperature (Tm).
Caption: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).
Protocol: General DSF Assay
-
Prepare Reagents: Prepare a solution of the target kinase in DSF buffer. Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange). Prepare serial dilutions of the synthesized pyrazole inhibitor in DMSO.
-
Reaction Plate Setup: In a 96-well qPCR plate, add the kinase solution, the dye, and either the test compound or a DMSO control.[5]
-
Thermal Melt: Place the plate in a qPCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, while continuously monitoring fluorescence.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence. The midpoint of this transition is the Tm. The difference in Tm between the protein with the inhibitor and the DMSO control (ΔTm) indicates the strength of binding.
| Compound | Target Kinase | Concentration (µM) | ΔTm (°C) | Binding Affinity |
| Pyrazole A | Kinase X | 10 | 8.5 | Strong |
| Pyrazole B | Kinase X | 10 | 1.2 | Weak / None |
| Staurosporine | Kinase X | 10 | 12.0 | Potent (Control) |
References
-
Folea, I. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link][1][3]
-
Beauchemin, A. M., et al. (2004). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 6(19), 3349-3351. [Link][13]
-
Faddal, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8289. [Link][6]
-
El-Sayed, N. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link][7]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link][17][18]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. PharmaGuideline. [Link][19]
-
Rauch, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link][14]
-
Biyani, D. V., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 16(1), 1548-1563. [Link][12]
-
Nayak, K. H., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 5(29), 8979-8983. [Link][11]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information. [Link][16]
-
Nemoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link][20][21]
-
Kinzel, O. D., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 904-907. [Link][15]
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Application Notes and Protocols for the Quantification of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, a substituted pyrazole derivative of interest in pharmaceutical and chemical research. Recognizing the absence of a standardized analytical method for this specific analyte, this application note details the development and validation of two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are grounded in the principles of scientific integrity and are designed to be self-validating, adhering to the internationally recognized ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3]
Introduction: The Analytical Challenge
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a heterocyclic amine containing a pyrazole core. The accurate and precise quantification of such molecules is critical in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). The structural characteristics of pyrazole derivatives, such as their potential for multiple protonation sites and varying polarity, necessitate the development of tailored analytical methods to ensure specificity, accuracy, and reliability.[4] This guide provides the foundational methodologies to establish such analytical protocols in a research or quality control setting.
Physicochemical Properties and Analytical Considerations
While specific experimental data for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is not extensively published, its structure suggests it is a weakly basic compound with a moderate lipophilicity. These characteristics make it an ideal candidate for reversed-phase HPLC. The presence of aromatic rings and a conjugated system implies strong UV absorbance, making UV detection a viable quantification technique. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method, leveraging the compound's ability to be ionized and fragmented in a predictable manner.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in bulk material or simple formulations where high sensitivity is not the primary requirement.
Rationale for Method Development
The choice of a reversed-phase C18 column is based on the predicted non-polar nature of the analyte. The mobile phase, consisting of acetonitrile and a phosphate buffer, provides good peak shape and retention. The buffer is crucial for controlling the ionization state of the amine group, leading to consistent retention times. The detection wavelength is selected based on the UV absorbance maxima of the chromophores present in the molecule.
Experimental Workflow: HPLC-UV Method Development
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine reference standard.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B to 20% A / 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λmax) |
Procedure:
-
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation (as per ICH Q2(R2))[1][3][5]
A summary of the validation parameters and typical acceptance criteria is provided below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | %RSD ≤ 2.0% after small variations in method parameters (e.g., pH, flow rate). |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is intended for the trace-level quantification of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, particularly in complex matrices such as biological fluids.
Rationale for Method Development
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte even in the presence of co-eluting matrix components. The method involves optimizing the ionization of the parent molecule and its fragmentation into a specific product ion. The mobile phase is chosen to be compatible with mass spectrometry, typically using volatile buffers like formic acid.
Experimental Workflow: LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
Instrumentation and Materials:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine reference standard.
-
Stable isotope-labeled internal standard (IS), if available.
LC and MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% A / 5% B to 5% A / 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined experimentally (e.g., Parent Ion [M+H]⁺ → Product Ion) |
| Collision Energy | To be optimized |
Procedure:
-
Tuning and Optimization: Infuse a solution of the analyte into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to select a stable and abundant product ion for the MRM transition.
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard.
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into the appropriate matrix (e.g., plasma, buffer).
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary to remove matrix interferences.
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
Method Validation (as per ICH Q2(R2))[1][3][5]
The validation parameters are similar to the HPLC-UV method but with more stringent acceptance criteria for sensitivity and consideration of matrix effects.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity/Selectivity | No interfering peaks in the MRM chromatogram of blank matrix. |
| Linearity (R²) | ≥ 0.995 |
| Range | e.g., 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% at LLOQ; 80.0 - 120.0% at other levels. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
| Matrix Effect | To be assessed to ensure it is minimal and consistent. |
| Robustness | %RSD ≤ 15% after small variations in method parameters. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. The HPLC-UV method is suitable for routine analysis of bulk material and simple formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. Adherence to the validation principles outlined, based on ICH guidelines, will ensure that the chosen method is fit for its intended purpose and generates data of high quality and integrity.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health. [Link]
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Application Notes & Protocols: The Strategic Role of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in Agrochemical Synthesis
Abstract
The pyrazole scaffold is a cornerstone in modern agrochemical design, with derivatives demonstrating potent fungicidal, herbicidal, and insecticidal activities.[1][2] Specifically, 5-aminopyrazoles serve as highly versatile intermediates, providing a reactive "handle" for the construction of more complex and potent active ingredients.[3] This document provides a detailed technical guide on the synthesis and application of a key intermediate, 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine , focusing on its role as a precursor for pyrazole amide fungicides, a class often targeting the fungal respiratory chain via succinate dehydrogenase inhibition (SDHI).[4][5] We present field-proven, step-by-step protocols for the synthesis of the amine intermediate and its subsequent derivatization into a representative fungicidal analogue.
Introduction: The Pyrazole Core in Crop Protection
The pyrazole ring system is a five-membered heterocycle prized for its metabolic stability and structural versatility. Its derivatives have led to the development of numerous commercial pesticides.[6][7] The 5-aminopyrazole substructure is particularly strategic; the amine group at the C5 position acts as a powerful nucleophile, enabling straightforward derivatization.[8][9] This allows for the systematic modification of the molecule to optimize biological activity, selectivity, and physicochemical properties.
The target intermediate, 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, combines several key structural features:
-
1-(3-chlorophenyl) group: Influences lipophilicity and can play a role in binding to the target protein.
-
3-phenyl group: Provides a rigid scaffold and contributes to molecular interactions within the active site.
-
5-amino group: The primary site for synthetic elaboration, most commonly through acylation to form pyrazole amides.[1][10]
This guide will detail the synthesis of this intermediate and its application in constructing a model pyrazole amide fungicide, providing researchers with a robust framework for developing novel crop protection agents.
Physicochemical & Spectral Data
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | - |
| Molecular Formula | C₁₅H₁₂ClN₃ | - |
| Molecular Weight | 269.73 g/mol | - |
| Appearance | Off-white to light brown solid (predicted) | - |
| CAS Number | 618098-26-3 | [11] |
Expected ¹H NMR Characterization (400 MHz, DMSO-d₆): The expected proton NMR spectrum would feature distinct regions. Aromatic protons from the 3-phenyl and 1-(3-chlorophenyl) rings would appear as a complex multiplet between δ 7.20-7.90 ppm. The pyrazole ring proton at the C4 position would likely be a singlet around δ 5.80-6.20 ppm. The amine (-NH₂) protons would present as a broad singlet, typically around δ 5.50-6.00 ppm, which is exchangeable with D₂O.[12][13]
Synthesis of the Core Intermediate: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[8][9] This protocol outlines the synthesis from commercially available benzoylacetonitrile and 3-chlorophenylhydrazine.
Synthetic Workflow
The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon to yield the final 5-aminopyrazole.[9]
Caption: Synthesis of the 5-aminopyrazole intermediate.
Detailed Experimental Protocol
Materials:
-
Benzoylacetonitrile (1.0 eq)[3]
-
(3-Chlorophenyl)hydrazine hydrochloride (1.05 eq)
-
Ethanol (approx. 10 mL per gram of benzoylacetonitrile)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
Procedure:
-
Reactor Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with benzoylacetonitrile (1.0 eq) and ethanol.
-
Reagent Addition: Add (3-chlorophenyl)hydrazine hydrochloride (1.05 eq) to the stirred solution. The hydrochloride salt is often used for its superior stability.
-
Catalysis: Add a catalytic amount of glacial acetic acid. The acid facilitates both the formation of the hydrazone intermediate and the subsequent cyclization.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying & Characterization: Dry the purified solid under vacuum. The final product, 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Application: Synthesis of a Pyrazole Amide Fungicide
The amine functionality of the intermediate is a nucleophilic handle for creating pyrazole amides, a prominent class of SDHI fungicides.[5] This protocol describes a standard acylation reaction with a substituted benzoyl chloride.
Synthetic Workflow
This is a nucleophilic acyl substitution where the 5-amino group attacks the electrophilic carbonyl carbon of the acid chloride. A mild base is required to neutralize the HCl byproduct.
Caption: Acylation of the amine to form a fungicide.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | 1.0 | Nucleophile |
| 2-chloro-6-fluorobenzoyl chloride | 1.1 | Electrophile / Acylating Agent |
| Triethylamine (TEA) | 1.5 | HCl Scavenger / Base |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Procedure:
-
Reactor Setup: In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the acylation reaction and prevent side reactions.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. TEA is a non-nucleophilic base that will neutralize the HCl generated during the reaction, driving it to completion.
-
Acylating Agent Addition: Add the 2-chloro-6-fluorobenzoyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature remains below 5°C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quenching & Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and acid salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final N-(1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-yl)-2-chloro-6-fluorobenzamide product via NMR, MS, and HPLC analysis.
Safety and Handling
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Operations involving volatile solvents (DCM, ethanol) and reagents should be performed in a well-ventilated fume hood.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
-
Acid chlorides are corrosive and react violently with water; handle with caution under anhydrous conditions.
Conclusion
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a high-value, strategically important intermediate for the synthesis of pyrazole-based agrochemicals. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and subsequent conversion into potent pyrazole amide fungicides. This framework enables researchers to efficiently access this chemical class and explore novel derivatives in the pursuit of next-generation crop protection solutions.
References
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Application Notes and Protocols for In Vivo Experimental Design Using Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This versatile five-membered heterocyclic scaffold is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases like cancer and inflammatory disorders.[4][5][6] The successful translation of a promising pyrazole-based kinase inhibitor from the bench to the clinic hinges on rigorous and well-designed in vivo experimental studies.
These application notes provide a comprehensive, experience-driven guide for designing and executing in vivo studies to evaluate pyrazole-based kinase inhibitors. We will move beyond simple step-by-step instructions to explain the critical reasoning behind each phase of the experimental design, from compound formulation to data interpretation, ensuring scientific integrity and generating robust, reproducible results.
Section 1: Pre-clinical Rationale and Target Validation
The journey of any kinase inhibitor begins with a strong biological rationale. Kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of many diseases.[7][8] Before initiating animal studies, it is imperative to have a clear understanding of the target kinase and its role in the disease pathology.
Causality Behind Experimental Choices:
-
Target Engagement: Why this specific kinase? There must be compelling evidence from in vitro studies, such as cell-based assays and biochemical screens, demonstrating that your pyrazole compound potently and selectively inhibits the target kinase.[5][9] For example, demonstrating that the compound reduces the phosphorylation of a known downstream substrate of the target kinase in a cellular context provides strong evidence of target engagement.[5]
-
Disease Relevance: Is the target kinase a validated driver of the disease you intend to treat? This can be established through genetic studies (e.g., mutations or amplifications in patient tumors), expression data, and functional studies that link kinase activity to disease progression.
Section 2: Compound Formulation for In Vivo Administration
Many pyrazole-based compounds are lipophilic and exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[10] A well-designed formulation is critical to ensure adequate bioavailability and exposure in the animal model.
Table 1: Common Excipients for Solubilizing Pyrazole Compounds
| Excipient Class | Example(s) | Function | Typical Concentration |
| Organic Solvents | DMSO, Ethanol | Initial solubilization of the compound. | 5-10% (DMSO) |
| Co-solvents | PEG400, Propylene Glycol | Increase the solvent capacity of the vehicle. | 30-60% |
| Surfactants | Tween-80, Cremophor EL | Improve wetting and prevent precipitation. | 1-10% |
| Aqueous Vehicles | Saline, 5% Dextrose in Water (D5W) | Used for final dilution. | q.s. to final volume |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulates the drug molecule to improve solubility. | 10-40% |
Protocol 1: Preparation of an Oral Gavage Formulation
This protocol describes the preparation of a common vehicle for oral administration of a poorly soluble pyrazole compound.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add the appropriate volume of DMSO to the pyrazole compound. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved.[10]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[10]
-
Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[10]
-
Storage and Handling: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Always visually inspect the formulation for any precipitation before administration.[10]
Section 3: Animal Model Selection in Oncology
The choice of animal model is a critical determinant of the translational relevance of your study.[11][12] In oncology, several types of mouse models are commonly used, each with its own advantages and limitations.[12][13][14]
Table 2: Comparison of Common Mouse Models in Oncology
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[14][15] | Easy to establish, reproducible, high-throughput. | Lacks tumor heterogeneity, no intact immune system.[15] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[14] | Preserves original tumor architecture, heterogeneity, and genetic features. | More complex to establish, slower growth, higher cost.[15] |
| Syngeneic Models | Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Intact immune system, suitable for immunotherapy studies. | Limited availability of tumor lines, may not fully recapitulate human disease. |
| Genetically Engineered Mouse Models (GEMM) | Mice are genetically modified to develop spontaneous tumors that mimic human cancer.[12][14] | High physiological relevance, intact immune system, models tumor initiation and progression. | Technically challenging, time-consuming, expensive. |
Causality Behind Experimental Choices:
-
For a pyrazole-based kinase inhibitor targeting a specific oncogenic driver mutation, a CDX or PDX model harboring that mutation would be the most logical choice to demonstrate target-specific efficacy.
-
If the inhibitor is expected to have an immunomodulatory effect, a syngeneic model is essential to evaluate its interaction with the immune system.
Section 4: In Vivo Efficacy Study Design and Execution
A well-designed efficacy study should be ethically sound and statistically powered to yield unambiguous results. All animal experiments should be conducted in accordance with institutional guidelines and ethical principles, such as the 3Rs (Replacement, Reduction, and Refinement).[16]
Workflow for a Typical In Vivo Efficacy Study
Caption: Workflow of a typical in vivo efficacy study.
Protocol 2: Oral Gavage in Mice
Oral gavage is a common method for administering compounds directly into the stomach.[17] Proper technique is crucial to prevent injury to the animal.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).[18][19]
-
Syringe
-
Prepared drug formulation
Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head.[19][20]
-
Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle.[18]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[19][20]
-
Substance Administration: Once the needle is in place, slowly administer the formulation.[18]
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Monitor the animal for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[19][21]
Protocol 3: Tumor Volume Measurement
Regular and accurate measurement of tumor volume is essential for assessing treatment efficacy.
Materials:
-
Digital calipers
Procedure:
-
Measurement: Measure the length (L) and width (W) of the subcutaneous tumor using digital calipers. The length is the longest dimension, and the width is the dimension perpendicular to the length.
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[22][23]
-
Frequency: Measurements are typically taken two to three times per week.[23]
-
Data Representation: Tumor growth curves are typically plotted as the mean tumor volume ± standard error of the mean (SEM) for each group over time.[23]
Section 5: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure (PK) and its biological effect (PD) is crucial for optimizing dosing regimens.[7]
-
Pharmacokinetics (PK): This involves measuring the concentration of the pyrazole compound in the plasma and/or tumor tissue over time after administration. This helps determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, a measure of total drug exposure).
-
Pharmacodynamics (PD): This involves measuring the effect of the drug on its target. For a kinase inhibitor, this is often done by assessing the phosphorylation status of the target kinase or its downstream substrates in tumor tissue collected at various time points after dosing. This can be done using techniques like Western blotting or immunohistochemistry.[24]
Causality Behind Experimental Choices:
-
A robust PK/PD relationship, where higher drug exposure correlates with greater target inhibition, provides strong evidence that the observed anti-tumor efficacy is due to the intended mechanism of action.[7]
Section 6: Toxicity and Safety Assessment
Concurrent with efficacy studies, it is vital to assess the safety and tolerability of the pyrazole compound.
Key Parameters for Toxicity Monitoring:
-
Body Weight: A significant and sustained loss of body weight (typically >15-20%) is a common sign of toxicity and a humane endpoint for the study.
-
Clinical Signs: Daily observation for signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for a complete blood count (CBC) and analysis of liver and kidney function markers.
-
Histopathology: Major organs (e.g., liver, kidney, spleen, heart) should be collected, fixed, and examined by a pathologist for any signs of drug-related toxicity.
Section 7: Data Analysis and Interpretation
-
Efficacy: The primary efficacy endpoint is typically the inhibition of tumor growth. This is often expressed as the T/C ratio (median tumor volume of the treated group / median tumor volume of the control group) at a specific time point.[22] Statistical analysis (e.g., t-test or ANOVA) should be used to determine if the differences between groups are statistically significant.
-
Survival Analysis: In some studies, overall survival may be a key endpoint. This is typically analyzed using Kaplan-Meier curves and the log-rank test.
-
Correlation: Correlate efficacy data with PK/PD and toxicity data to build a comprehensive profile of the pyrazole compound and inform decisions for further development.
Conclusion
The in vivo evaluation of pyrazole-based kinase inhibitors is a complex but essential process in drug discovery. By understanding the scientific rationale behind each experimental choice, from formulation to the selection of the appropriate animal model, researchers can design robust studies that yield clear, interpretable, and translatable results. Adherence to rigorous protocols and ethical guidelines is paramount to ensure the quality of the data and the welfare of the research animals.
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(PDF) Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives - ResearchGate. (2025, August 6). Retrieved January 16, 2026, from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
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Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors | Request PDF - ResearchGate. (2025, August 6). Retrieved January 16, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 16, 2026, from [Link]
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Troubleshooting & Optimization
Overcoming solubility issues of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in vitro
Welcome to the technical support hub for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the compound's inherent solubility challenges in in vitro experimental settings. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your results.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, but its derivatives often exhibit poor aqueous solubility due to their lipophilic nature[1][2]. This guide will walk you through a logical, stepwise approach to solubilization, from initial stock preparation to advanced troubleshooting techniques.
Compound Quick Reference Table
For your convenience, here are the key physicochemical properties of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
| Property | Value | Source(s) |
| CAS Number | 618098-26-3 | [3][][5] |
| Molecular Formula | C₁₅H₁₂ClN₃ | [3][6] |
| Molecular Weight | 269.73 g/mol | [3][6] |
| Appearance | White to off-white powder | [6] |
| Predicted Nature | Lipophilic, weakly basic (due to the amine group) | [2][7] |
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the best solvent for my initial stock solution, and how should I prepare it?
Answer: The recommended starting solvent for a highly lipophilic compound like 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is anhydrous or sterile Dimethyl Sulfoxide (DMSO) .[8] DMSO is a powerful aprotic solvent capable of dissolving a wide range of both nonpolar and polar compounds, making it an industry standard for compound libraries and in vitro screening.[8]
Causality: Your goal is to create a high-concentration, stable stock that can be accurately diluted into your aqueous experimental medium. Starting with the strongest appropriate solvent minimizes the volume of organic solvent you'll need to add to your final assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a precise amount of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, you would weigh 2.697 mg.
-
Add DMSO: Add the calculated volume of high-purity, sterile DMSO.
-
Facilitate Dissolution:
-
Visual Confirmation: Ensure the solution is completely clear and free of any visible particulates before storage.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[9] Store at -20°C for short-term (up to 6 months) or -80°C for long-term (up to 1 year) storage.[10]
Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing a DMSO stock solution.
Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I fix it?
Answer: This is the most common issue encountered with poorly soluble compounds and is often referred to as "solvent shock " or "crashing out."[11]
Causality: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is highly soluble in 100% DMSO but has very low solubility in water. When you add a small volume of your concentrated DMSO stock directly into a large volume of aqueous cell culture medium, the solvent environment changes dramatically and abruptly. The DMSO disperses, and the compound is suddenly exposed to an aqueous environment where its solubility limit is exceeded, causing it to precipitate.[11][12]
The key is to control the dilution process and respect the final concentration of DMSO in your assay.
Solution 1: Stepwise Dilution Instead of a single large dilution, perform intermediate dilutions. A recommended method is to first create a high-concentration working stock in your culture medium, then add this to the final culture plate. This allows the compound to acclimate to the aqueous environment more gradually.
Solution 2: Control the Final DMSO Concentration High concentrations of DMSO are toxic to cells.[9] It is critical to keep the final concentration of DMSO in your assay as low as possible, while ensuring your compound remains in solution.
| Cell Type | Recommended Max Final DMSO % | Notes |
| General Immortalized Cell Lines | ≤ 0.5% | Many robust lines tolerate up to 1%, but 0.5% is a safer upper limit for longer incubations.[9][13] |
| Primary Cells / Stem Cells | ≤ 0.1% | These cells are significantly more sensitive to solvent toxicity.[9][14] |
| Enzyme/Biochemical Assays | 0.1% - 1% | Higher concentrations can interfere with protein structure and function. Always run a vehicle control. |
Critical Experimental Control: Always include a "vehicle control" in your experiment. This control should contain the exact same final concentration of DMSO as your compound-treated samples to account for any effects of the solvent itself.[15][16]
Q3: I've minimized my final DMSO concentration, but I still see precipitation at my desired therapeutic concentration. What advanced strategies can I try?
Answer: If standard DMSO-based dilution is insufficient, you may need to modify the formulation with solubility enhancers. The choice of strategy depends on the compound's chemical properties—specifically, the presence of the ionizable amine group.
Troubleshooting Decision Tree
Caption: Decision tree for selecting an advanced solubilization strategy.
Strategy 1: pH Adjustment (Recommended First-Line Advanced Strategy)
Causality: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine contains a primary amine (-NH₂) group. In a neutral or alkaline environment (like standard cell culture media, pH ~7.4), this group is largely uncharged. By lowering the pH, you can protonate the amine to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[7][]
Protocol:
-
Prepare a 10x concentrated stock of your compound in a sterile, slightly acidic buffer (e.g., pH 5.0-6.5 citrate or acetate buffer), using your 100% DMSO stock as the starting point.
-
Ensure the buffer capacity is sufficient to not drastically lower the pH of your final culture medium when diluted 1:10.
-
Add this 10x stock to your cells. The final pH of the culture should remain within a physiologically acceptable range (typically >7.0).
-
Crucially , your vehicle control must now be the acidic buffer containing the same final concentration of DMSO.
Strategy 2: Use of Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble molecules, like your compound, forming a water-soluble "inclusion complex."[18][19][20] This complex effectively shields the lipophilic drug from the aqueous environment, increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro use due to its high solubility and low toxicity.[18]
Protocol:
-
Prepare a solution of HP-β-CD in your cell culture medium (e.g., 1-5% w/v).
-
Add your compound's DMSO stock solution directly to the HP-β-CD-containing medium while vortexing.
-
Allow the solution to equilibrate (e.g., 30-60 minutes at room temperature) to facilitate complex formation before adding it to your cells.
-
Your vehicle control must contain the same concentration of both DMSO and HP-β-CD.
Strategy 3: Co-solvents
Causality: While DMSO is the primary solvent, adding a small amount of a biocompatible co-solvent can sometimes help. Co-solvents work by reducing the polarity of the aqueous medium, making it more "hospitable" to the lipophilic compound.[]
Common Co-solvents:
-
Polyethylene Glycol 400 (PEG400)
-
Ethanol
-
Propylene Glycol
Protocol & Caveats:
-
This is a trial-and-error approach. You can attempt to make a concentrated stock in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG400).
-
Warning: Co-solvents can have their own cytotoxic effects and may be more potent than DMSO.[21] Always perform a dose-response curve for your solvent mixture alone to determine the maximum non-toxic concentration for your specific cell line.
Q4: How can I visually confirm if my compound is truly dissolved?
Answer: Visual inspection is the first and most important step. A properly dissolved solution should be completely clear and transparent, with no visible particulates, cloudiness (turbidity), or color change.
Best Practices for Inspection:
-
Hold the vial or plate against a dark background to make it easier to see suspended particles.
-
Use a light source to check for the "Tyndall effect" - the scattering of light by suspended particles. A true solution will not scatter light.
-
Inspect your cell culture plates under a microscope before and after adding the compound. Look for crystalline structures or an amorphous film at the bottom of the wells, which indicates precipitation. This is distinct from cell debris or contamination.[22]
For a more quantitative assessment, specialized techniques like nephelometry can measure turbidity by quantifying scattered light, providing a precise measure of insolubility.[23]
References
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- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
- BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Solubility in Cell Culture Media.
- Pop, M., et al. (n.d.).
- Di Martino, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from University of Huddersfield Repository.
- MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- AAPS PharmSciTech. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
- ChemicalBook. (n.d.). 1-(3-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOL-5-AMINE.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Chem-Impex. (n.d.). 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine.
- PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- BenchChem. (2025). Preparing Entinostat stock solutions with DMSO for in vitro studies.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- Chem-Impex. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Sigma-Aldrich. (n.d.). 1-(3-CHLOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PMC - PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- PMC - NIH. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- Realize Beauty - WordPress.com. (2021, October 1). Amino Acids for pH Adjustment?
- BOC Sciences. (n.d.). CAS 618098-26-3 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
- ChemWhat. (n.d.). 3-phenyl-1H-pyrazol-5-ylamine CAS#: 618098-26-3.
- Pharmaffiliates. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
- SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- PubMed. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.
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Technical Support Center: Optimizing Pyrazole Derivative Synthesis
Introduction
Welcome to the Technical Support Center for Pyrazole Synthesis. As a cornerstone of modern medicinal chemistry and drug development, the pyrazole scaffold is integral to numerous pharmacologically active agents. This guide is designed for researchers and scientists to provide direct, actionable advice for overcoming common experimental challenges. We will delve into the causality behind reaction outcomes and provide robust, field-proven protocols to enhance the efficiency and success of your synthetic endeavors. The most common and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often referred to as the Knorr pyrazole synthesis, first reported in 1883.[1][2] This guide will focus primarily on optimizing this critical transformation and related methodologies.
Section 1: Frequently Asked Questions (FAQs) & General Principles
This section addresses foundational questions regarding reaction setup, reagent selection, and mechanistic considerations.
Q1: What is the general mechanism of the Knorr pyrazole synthesis and what are the rate-determining steps?
The Knorr synthesis proceeds via an acid-catalyzed cyclocondensation pathway.[1] The key steps are:
-
Initial Condensation: A nitrogen atom from the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining carbonyl carbon.
-
Dehydration & Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[3]
Under neutral pH conditions, the final dehydration of the cyclic hydroxylpyrazolidine intermediate is generally considered the rate-determining step.[4] However, the reaction kinetics can be complex, sometimes exhibiting autocatalysis and involving unexpected intermediates.[4]
Q2: How do I choose the appropriate solvent for my reaction?
Solvent choice is critical as it can influence reaction rate, yield, and even regioselectivity.[5]
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These are the traditional and most common solvents. Ethanol is often used as it effectively dissolves the reactants and facilitates the reaction, often under reflux. Acetic acid can serve as both a solvent and an acid catalyst.[1][6]
-
Aprotic Dipolar Solvents (e.g., DMF, NMP, DMAc): These solvents have been shown to provide better results in certain cases, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles, potentially accelerating dehydration steps and improving yields.[5][7]
-
Green Chemistry Approaches: To minimize environmental impact, consider alternative conditions such as using water as a solvent, ultrasonic irradiation, or solvent-free reactions, which can lead to faster rates and reduced energy usage.[5][8]
| Solvent | Type | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Standard choice, good solubility for many reactants. |
| Acetic Acid | Polar Protic | 118 | Acts as both solvent and catalyst. |
| DMF | Aprotic Dipolar | 153 | Can improve yields for specific substrates.[7] |
| Water | Polar Protic | 100 | Environmentally benign option, often used with catalysts. |
| None | Solvent-Free | N/A | Reduces waste and can shorten reaction times.[8] |
Q3: When should I use a catalyst, and which one should I choose?
Catalysis is often essential for an efficient reaction.
-
Acid Catalysts: A catalytic amount of a protic acid (e.g., acetic acid, HCl, H₂SO₄) is most common.[6][9] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine, which is crucial for both the initial condensation and the final cyclization steps.[10]
-
Lewis Acids & Heterogeneous Catalysts: In some systems, Lewis acids or solid-supported catalysts like nano-ZnO have been shown to improve yields and offer environmental benefits such as easier work-up and catalyst recycling.[6][7]
-
Bases: While less common for the standard Knorr synthesis, a base may be required for other pyrazole syntheses, such as those involving 1,3-dipolar cycloadditions, to facilitate deprotonation and promote cyclization.[5][7]
Section 2: Troubleshooting Guide - Low Yield & Incomplete Reactions
Low yield is one of the most frequent challenges. A systematic approach is key to identifying the root cause.
Q4: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Low yields can stem from incomplete reactions, side reactions, or product degradation.[3][6]
Workflow for Troubleshooting Low Yield:
Caption: Decision workflow for diagnosing and solving low reaction yields.
Troubleshooting Steps:
-
Confirm Reaction Completion: Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[6] If starting materials are still present, the reaction is incomplete.
-
Evaluate Catalyst Performance: The choice and amount of catalyst are critical.
-
Check Reagent Stability & Stoichiometry: Hydrazine and its derivatives can be unstable. The 1,3-dicarbonyl compound may also be prone to degradation or exist in equilibrium with its enol form.
Q5: The reaction seems to stall and never goes to completion. What's happening?
A stalled reaction often points to an equilibrium issue or catalyst deactivation.
-
Causality: The cyclization and dehydration steps are often reversible. If water is not effectively removed or the energy barrier to the final aromatization step is too high under the current conditions, the reaction can stall at an intermediate stage.
-
Solution:
-
Increase Temperature: Moving from room temperature to reflux is the most common solution.
-
Add a Dehydrating Agent: While not standard for simple protocols, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium toward the product.
-
Switch to a Stronger Acid Catalyst: Adding a few drops of concentrated H₂SO₄ or using HCl can accelerate the rate-limiting dehydration step.[7]
-
Section 3: Troubleshooting Guide - Purity, Side Products, and Purification
Achieving high purity is as important as achieving high yield. This section focuses on identifying and mitigating common impurities.
Q6: My final product is impure, showing multiple spots on TLC. What are the likely side products?
Impurity formation is a common issue, especially when using unsymmetrical starting materials or harsh conditions.[12]
-
Regioisomers: This is the most common "impurity" when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (R-NHNH₂). The initial nucleophilic attack can occur at either carbonyl group, leading to two different pyrazole products.[2][4]
-
Mitigation: Regioselectivity can be influenced by solvent, temperature, and the electronic/steric properties of the substituents on both reactants.[5][13] Aprotic dipolar solvents may offer better regioselectivity than traditional protic solvents.[7] A thorough literature search for similar substrate systems is highly recommended.
-
-
Hydrazine Degradation Products: Phenylhydrazine, in particular, can oxidize and decompose, leading to yellow or red discoloration and complex impurity profiles.[12]
-
Incompletely Cyclized Intermediates: Stable hydrazone or enamine intermediates may persist if the cyclization/dehydration is slow.
Q7: How can I effectively purify my pyrazole derivative?
While column chromatography is a standard method, it's not always necessary or ideal.
-
Recrystallization: This is the most effective method for purifying solid pyrazole compounds.[14] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Acid-Base Extraction / Salt Formation: Pyrazoles contain a basic imine-like nitrogen atom (N-2).[15] This allows for a purification strategy based on salt formation.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., acetone, ethanol).[16] Add at least one equivalent of an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole as its acid addition salt. The salt can be filtered off, washed with cold solvent to remove neutral impurities, and then neutralized with a base (e.g., NaHCO₃) to recover the pure pyrazole.[16][17]
-
-
Silica Plug Filtration: For removing baseline or highly polar/colored impurities, a simple silica plug can be very effective.[12] Dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ether), pass it through a short column of silica gel, and wash with a less polar solvent (e.g., toluene or hexanes) to elute the product while retaining the impurities.[12]
Section 4: Protocols and Methodologies
Protocol 1: General Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol is a representative example of the Knorr synthesis.
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial Acetic Acid (catalyst/solvent) or Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylhydrazine (1.0 eq) and acetylacetone (1.0 eq). Caution: This reaction can be exothermic.[1]
-
Solvent/Catalyst Addition: Add ethanol or glacial acetic acid as the solvent (approx. 3-5 mL per mmol of limiting reagent).[1][18]
-
Heating: Heat the reaction mixture to reflux (approximately 100-120°C depending on the solvent) for 1-2 hours.[1]
-
Monitoring: Monitor the consumption of the starting materials by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes).[1][18]
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using acetic acid, slowly pour the mixture into ice-water to precipitate the product.
-
If using ethanol, reduce the solvent volume under reduced pressure.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.[1]
Workflow: Scale-Up Considerations
Scaling a reaction from the benchtop introduces new challenges, primarily related to mass and heat transfer.[13]
Caption: Key parameters to re-optimize when scaling up pyrazole synthesis.
Key Scale-Up Challenges:
-
Heat Management: The condensation reaction is often exothermic. The surface-area-to-volume ratio decreases significantly on a larger scale, making heat dissipation more challenging. Uncontrolled temperature spikes can lead to impurity formation.[13]
-
Solution: Employ jacketed reactors for precise temperature control and optimize the addition rate of the hydrazine—a slow, controlled addition is critical.[13]
-
-
Mixing: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.[13]
-
Solution: Characterize the impact of stirring speed and impeller design on reaction outcome and purity.
-
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Wegner, A. M., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
- BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
- Belkacem, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Unknown Author. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
- Unknown Author. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
- ResearchGate. (n.d.). Influence of catalyst proportion on the synthesis of pyranopyrazole.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
- Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- YouTube. (2019). synthesis of pyrazoles.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- MPG.PuRe. (n.d.). Supplementary Information.
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Technical Support Center: A Troubleshooting Guide for Assays Involving 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine and related pyrazole derivatives. Pyrazole-based compounds are a cornerstone in modern drug discovery, recognized for their metabolic stability and versatile biological activities, including anti-inflammatory and anticancer properties.[1][2][3] However, their physicochemical characteristics can present unique challenges in various experimental assays.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting in a practical question-and-answer format. Our goal is to empower you to diagnose issues, validate your data, and ensure the scientific integrity of your results.
Section 1: Compound Handling and Solubility
The physicochemical properties of a test compound are the foundation of any reliable assay. Issues at this stage are the most common source of experimental irreproducibility. 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, with its multiple aromatic rings, is inherently hydrophobic, which can lead to solubility challenges in aqueous buffers.
Q1: My compound is precipitating out of solution during my experiment, leading to inconsistent results. How can I improve its solubility in my aqueous assay buffer?
A1: This is a classic challenge with lipophilic compounds. Precipitation creates concentration-dependent artifacts and drastically reduces the amount of compound available to interact with the biological target.
Causality: The molecule's low polarity, driven by the phenyl and chlorophenyl groups, makes it energetically unfavorable to stay dissolved in a high-polarity aqueous environment. The initial stock solvent (typically DMSO) is miscible with the buffer, but as the final DMSO concentration drops, the compound's solubility limit can be exceeded.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before troubleshooting the assay buffer, ensure your DMSO stock is fully dissolved. Briefly vortex and visually inspect for any micro-precipitates against a light source.
-
Optimize Final DMSO Concentration: While minimizing DMSO is ideal, a final concentration of 0.5% to 1% is often necessary and well-tolerated by most cell-based and biochemical assays. Avoid going below 0.1% unless you have confirmed solubility at that level.
-
Incorporate Pluronic F-127: This non-ionic surfactant is an excellent tool for preventing precipitation of hydrophobic compounds without typically interfering with biological activity. It works by forming micelles that encapsulate the compound. A final concentration of 0.001% to 0.01% is a good starting point.
-
Consider Co-solvents: If your assay can tolerate it, the addition of a mild organic co-solvent can increase solubility.
Data Summary: Recommended Solvents & Co-solvents
| Solvent/Co-solvent | Typical Starting Concentration | Notes & Considerations |
|---|---|---|
| DMSO | 10-50 mM (Stock); <1% (Final) | Standard choice. Ensure it is anhydrous and high-purity. |
| Ethanol | <5% (Final) | Can be used in some biochemical assays but may affect cell viability. |
| Pluronic F-127 | 0.001% - 0.01% (Final) | Highly effective for preventing precipitation. Run a vehicle control with Pluronic to ensure no assay interference. |
| Bovine Serum Albumin (BSA) | 0.01% - 0.1% (Final) | Can act as a carrier protein to improve solubility, but may interfere with assays involving protein-protein interactions. |
Protocol: Preparation of a Working Solution
-
Prepare a high-concentration primary stock (e.g., 50 mM) in 100% high-purity, anhydrous DMSO.
-
Create an intermediate dilution series in 100% DMSO.
-
For the final step, add the small volume of DMSO from the intermediate dilution into the aqueous assay buffer (not the other way around).
-
Immediately vortex or mix vigorously upon addition to rapidly disperse the compound and prevent localized precipitation.
Section 2: Troubleshooting Fluorescence-Based Assays
Fluorescence assays are a workhorse in high-throughput screening (HTS) due to their sensitivity.[4] However, they are also susceptible to compound-specific interference, a common issue with aromatic, heterocyclic molecules like pyrazole derivatives.[5]
Q2: I'm observing a high background signal in my fluorescence assay only in wells containing my compound. Is this autofluorescence, and how do I manage it?
A2: This is a strong indication of compound autofluorescence.
Causality: The conjugated pi systems in the phenyl and pyrazole rings can absorb light at the excitation wavelength of your assay and emit it in the detection range, creating a false-positive signal.[5][6]
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate compound autofluorescence.
Q3: My fluorescence signal is dropping when I add my compound, suggesting inhibition. However, the dose-response curve is shallow and looks non-specific. Could this be an artifact?
A3: Yes, this could be due to fluorescence quenching rather than true biological activity.
Causality: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a reduction in the detected signal. This is a purely optical artifact that can mimic inhibition.
Troubleshooting Steps:
-
Perform a Quenching Control: Run a simplified version of your assay with just the fluorescent probe/product and the buffer. Titrate in your compound. A dose-dependent decrease in fluorescence in this simple system, which lacks the biological target, is a clear sign of quenching.
-
Use an Alternative Fluorophore: If quenching is confirmed, switching to a fluorophore with a different spectral profile is the most robust solution.[7]
-
Reduce Read Time or Excitation Intensity: In some cases, high-intensity light can promote photobleaching, which can be exacerbated by a quenching compound. Reducing the plate reader's excitation intensity or read time might help, though this can also decrease assay sensitivity.[8]
Section 3: Addressing Non-Specific Activity and Aggregation
A significant challenge in HTS is differentiating compounds with genuine, specific activity from those that interfere with assays in a non-specific manner.[5][9] Aggregation is a primary cause of such promiscuous activity.
Q4: My compound shows dose-dependent activity in my primary screen, but it's also active in unrelated counter-screens. How do I test for aggregation-based inhibition?
A4: This is a red flag for non-specific activity, and aggregation is the most likely culprit.
Causality: At concentrations above their critical aggregation concentration (CAC), hydrophobic molecules can form colloidal aggregates. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is reproducible but not related to binding at a specific active site.[5]
Protocol: Detergent-Based Counter-Screen for Aggregation
The most effective way to diagnose aggregation is to see if the inhibitory activity can be disrupted by a non-ionic detergent.
-
Assay Setup: Prepare your standard assay conditions.
-
Detergent Addition: Create two sets of assay plates. To one set, add a non-ionic detergent like Triton X-100 or Tween-80 to a final concentration of 0.01%. The other set will be your control without detergent.
-
Compound Titration: Add your compound titration series to both sets of plates and incubate.
-
Data Analysis: If the compound's IC50 value increases significantly (>10-fold) or the inhibition is completely abolished in the presence of the detergent, aggregation is the confirmed mechanism of action.
Data Summary: Aggregator vs. Specific Inhibitor
| Characteristic | Aggregation-Based Inhibitor | Specific Inhibitor |
|---|---|---|
| Detergent Sensitivity | Activity is abolished or greatly reduced. | Activity is unaffected. |
| Dose-Response Curve | Often steep with a high Hill slope (>2). | Typically follows standard Michaelis-Menten kinetics (Hill slope ~1). |
| Structure-Activity Relationship (SAR) | Little to no clear SAR; minor structural changes have minimal effect. | Clear SAR; small changes can dramatically alter potency. |
| Promiscuity | Active across multiple, unrelated targets. | Active against a specific target or closely related family members. |
Section 4: Advanced Troubleshooting for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming compound identity, purity, and stability. However, the performance can be sensitive to many factors.[10][11]
Q5: When analyzing 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine via LC-MS, I'm getting poor peak shape (tailing). What are the common causes?
A5: Peak tailing is usually caused by secondary, unwanted interactions between your analyte and the stationary phase or system components.
Causality: The basic amine group on the pyrazole ring can interact with residual acidic silanols on the surface of standard C18 silica columns. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main peak, creating a tail.
Troubleshooting Workflow for LC-MS
Caption: A decision tree for troubleshooting poor LC-MS peak shape.
Q6: My LC-MS signal intensity is low and inconsistent, particularly when analyzing samples from a cell lysate matrix. How can I address this?
A6: This is a classic symptom of matrix effects, specifically ion suppression.
Causality: In electrospray ionization (ESI), your analyte must compete with other co-eluting molecules from the sample matrix (salts, lipids, proteins) for access to the droplet surface to become ionized. If matrix components are more abundant or ionize more easily, they can suppress the ionization of your compound, leading to a weaker and more variable signal.[12][13]
Mitigation Strategies:
-
Improve Sample Preparation: The best defense is to remove interfering matrix components before analysis. Use a protein precipitation plate, solid-phase extraction (SPE), or liquid-liquid extraction to clean up your samples.
-
Optimize Chromatography: Improve the chromatographic separation between your compound and the bulk of the matrix components. A longer gradient or a different column chemistry can shift your compound's retention time away from the "suppression zone" that often appears early in the run.[14]
-
Use an Internal Standard: The most robust way to correct for suppression is to use a stable isotope-labeled (SIL) internal standard of your compound. The SIL version will behave identically during chromatography and experience the same degree of ion suppression, allowing for accurate ratiometric quantification. If a SIL standard is unavailable, a structurally analogous compound can be used.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Fluorescence-Based Cellular Assays.
-
Poulsen, S. A., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Chem-Impex. (n.d.). 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine.
- ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
- Gunsalus, K. C., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
- CHROMacademy. (n.d.). Troubleshooting LC-MS.
- Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
-
Al-Amin, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
- LCGC International. (2023). Troubleshooting LC-MS.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
-
Sang, Z., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
- Chem-Impex. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
-
Good, T. L. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences. Available at: [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
- Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
Kumar, V., & Sharma, P. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Sharma, V., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
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Stability issues of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in solution
Technical Support Center: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
A Guide to Ensuring Solution Stability in Experimental Settings
Welcome to the technical support guide for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built from established chemical principles and field-proven insights. This guide is designed to help you anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental results.
The pyrazole core is known for its metabolic and chemical stability, which is a primary reason for its prevalence in drug discovery.[1] However, the specific substituents on your compound—notably the 5-amino group—introduce potential reactivity that must be carefully managed in solution. This guide will walk you through the factors influencing its stability and provide actionable protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in solution?
A1: The stability of this compound is primarily influenced by five key factors: solution pH, choice of solvent, presence of oxidizing agents, light exposure, and temperature. The exocyclic 5-amino group is the most likely site of reactivity, being susceptible to oxidation.[2][3] The pyrazole ring itself is generally stable, but extreme pH conditions can alter the protonation state of the nitrogen atoms, potentially influencing solubility and reactivity.[4][5]
Caption: Potential degradation pathways for the compound in solution.
Problem 2: Poor or inconsistent results in cell-based assays.
-
Hypothesis: Non-specific Binding and Adsorption. Many hydrophobic, aromatic compounds can adsorb to plastic labware (e.g., pipette tips, microplates), especially at low micromolar concentrations. This effectively reduces the concentration of the compound available to interact with the biological target.
-
Causality: The interaction between the compound and the plastic surface is driven by hydrophobic forces. This leads to a lower effective concentration in your assay, resulting in seemingly lower potency or inconsistent dose-response curves.
-
Solution: Use low-retention plasticware. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to your assay buffer to block non-specific binding sites. Always prepare dilutions immediately before use.
-
Recommended Stability & Handling Parameters
The following table summarizes the recommended conditions for handling and storing 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine based on its chemical structure and general principles of pyrazole chemistry. [1][2][6]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stock Solution Solvent | Anhydrous DMSO or DMF | Aprotic; minimizes hydrolysis and proton transfer. High dissolving power. |
| Stock Solution Storage | -20°C to -80°C, Amber Vials | Reduces thermal degradation and protects from light. |
| Working Solution Buffer | Degassed, pH 6.0-7.5 (empirically determined) | Minimizes oxygen exposure. Avoids extreme pH that may catalyze degradation. |
| Handling Precautions | Prepare fresh dilutions for each experiment | Avoids degradation during freeze-thaw cycles and extended storage in aqueous media. |
| Assay Conditions | Use low-retention plasticware; consider 0.1% BSA | Reduces loss of compound due to non-specific adsorption. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
-
Prepare Buffers: Create a set of buffers at various pH values (e.g., pH 3.0 citrate, pH 5.0 acetate, pH 7.4 phosphate, pH 9.0 borate).
-
Prepare Samples: From a 10 mM DMSO stock, spike the compound into each buffer to a final concentration of 10 µM. Prepare a control sample in a 50:50 Acetonitrile:Water mixture.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample onto an appropriate HPLC-UV or LC-MS system to determine the initial peak area of the parent compound. (See Protocol 3 for a starting HPLC method).
-
Incubation: Incubate the remaining samples at a controlled room temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: Inject aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot % Remaining vs. Time for each pH. This will reveal the pH range of optimal stability.
Protocol 2: Evaluation of Oxidative Stability
-
Prepare Solutions:
-
Sample A (Control): Spike the compound from a DMSO stock into a degassed pH 7.4 phosphate buffer to a final concentration of 10 µM.
-
Sample B (Oxidative Stress): Spike the compound into the same pH 7.4 buffer, and then add hydrogen peroxide to a final concentration of 0.3-3%.
-
-
Incubation: Incubate both samples at room temperature, protected from light.
-
Analysis: Analyze both samples by LC-MS at T=0 and subsequent time points (e.g., 1, 4, 8 hours).
-
Data Analysis: Compare the degradation rate in Sample B to Sample A. A significantly faster loss of the parent peak in Sample B confirms susceptibility to oxidation. Look for new peaks corresponding to oxidized products (e.g., M+16).
Caption: A logical workflow for troubleshooting stability issues.
Protocol 3: General Purpose HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm or as determined by a UV scan of the compound.
-
Injection Volume: 2-5 µL
References
- (No valid reference)
- Molecules. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- Molecules. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Organic & Biomolecular Chemistry. (2023, May 17). Electrochemically enabled oxidative aromatization of pyrazolines.
- National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
- (No valid reference)
- National Institutes of Health. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- (No valid reference)
- (No valid reference)
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- National Institutes of Health. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- (No valid reference)
- (No valid reference)
- (No valid reference)
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
- IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..
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- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyrazole Compound Cytotoxicity in Cell Culture
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. Pyrazole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them invaluable in anticancer research and drug discovery.[1][2][3] However, their potent biological effects can be accompanied by significant in vitro cytotoxicity, which can complicate experimental interpretation and mask true on-target effects.
This guide is designed to provide you with the field-proven insights and troubleshooting strategies needed to navigate these challenges. We will delve into the mechanisms of pyrazole-induced cytotoxicity, offer practical solutions for its mitigation, and provide detailed protocols to help you validate your findings and ensure the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with pyrazole compounds in cell culture.
Q1: My pyrazole compound is showing much higher cytotoxicity (lower IC50) than expected, even at low concentrations. What's the most likely cause?
A1: The most common culprit is poor aqueous solubility. Many pyrazole compounds are highly hydrophobic.[4] While they may dissolve readily in a 100% DMSO stock, they can precipitate out of solution when diluted into your aqueous cell culture medium.[5] This precipitation creates micro- or nanoparticles of concentrated compound that can cause rapid, non-specific cell death through membrane disruption or other physical means. This artifactual cytotoxicity can be easily mistaken for a potent biological effect, leading to a misleadingly low IC50 value.
Immediate Troubleshooting Steps:
-
Visual Inspection: After adding the compound to your media, carefully inspect the wells under a microscope. Look for any signs of precipitation, such as small crystals, cloudiness, or an oily film.
-
Solubility Test: Before treating cells, perform a simple solubility test by diluting your compound to the highest intended concentration in cell-free culture medium. Let it sit in the incubator for 1-2 hours and then check for precipitation.
-
Optimize Solubilization: Refer to the in-depth for advanced strategies.
Q2: How can I distinguish between on-target (pharmacological) cytotoxicity and off-target (non-specific) toxicity?
A2: This is a critical question in drug development. Distinguishing between the two requires a multi-pronged approach. On-target cytotoxicity should correlate with the engagement of the intended molecular target, while off-target effects often have a different mechanism and dose-response profile.
Key Strategies:
-
Mechanism-Based Assays: If your compound targets a specific kinase, for example, you should see a dose-dependent decrease in the phosphorylation of its downstream substrates that correlates with the observed cytotoxicity.[6]
-
Cell Line Selectivity: Test your compound on a pair of cell lines: one that expresses the target (sensitive) and one that does not (resistant). A significantly higher IC50 in the resistant cell line suggests on-target activity.
-
Time-Course Analysis: On-target effects, like apoptosis, often require a longer incubation time (e.g., 24-72 hours) to manifest.[6][7] In contrast, non-specific toxicity from precipitation or membrane disruption can occur very rapidly (within a few hours).
-
Rescue Experiments: If possible, "rescue" the cells from cytotoxicity by overexpressing the target protein or adding a downstream product of the inhibited pathway.
Refer to for detailed protocols.
Q3: My compound seems to induce apoptosis, but how do I know if this is the intended mechanism or a general stress response?
A3: Many cytotoxic agents, both specific and non-specific, ultimately trigger apoptosis.[8][9][10] The key is to link the apoptotic event directly to the compound's intended mechanism of action.
Investigative Workflow:
-
Confirm Apoptosis: Use multiple assays to confirm apoptosis, such as Annexin V/PI staining, caspase activation assays (Caspase-3/7, -8, -9), and PARP cleavage analysis by Western blot.[2][7][8]
-
Investigate Upstream Events: Does the compound induce markers of cellular stress that are unrelated to its target? For example, many pyrazoles are known to induce Reactive Oxygen Species (ROS).[2][7] You can test if ROS is the primary driver of apoptosis by co-treating with an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells, the apoptosis may be an off-target effect of oxidative stress.
-
Correlate with Target Engagement: Show that the timing and dose-dependency of target inhibition precede or match the onset of apoptosis.
The following diagram illustrates a typical decision-making workflow for investigating the mechanism of cytotoxicity.
Caption: Differentiating on-target vs. off-target ROS-mediated pathways.
Part 3: Structure-Activity Relationships (SAR) and Compound Selection
Not all pyrazoles are created equal. The substitutions on the pyrazole ring can dramatically influence both potency and toxicity. [1][11]
-
General Observations: Structure-activity relationship studies have shown that appropriate substitutions at different positions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity. [1]For example, some studies have found that more hydrophobic structures can lead to weaker cytotoxicity, possibly due to poor absorption and permeability. [1]
-
Selective Cytotoxicity: Many studies have successfully identified pyrazole derivatives that show potent cytotoxicity against cancer cell lines while having minimal effect on normal cells. [1][8][10]For instance, some pyrazole-linked benzothiazole-β-naphthol derivatives exhibited significant cytotoxicity against cancer cells (IC50 ~4.6-5.5 µM) but did not significantly affect normal HEK293 cell growth (IC50 > 45 µM). [1]
When selecting compounds for screening, prioritize those with published data demonstrating a favorable selective cytotoxicity index (SCI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells. [8]
References
-
Liu, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie. Available at: [Link]
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Ouf, E. A., et al. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry. Available at: [Link]
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Rosado-Lausell, A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules. Available at: [Link]
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Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]
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Ghasemi, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
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Farag, A. M., et al. (2010). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Lausell-Chevere, V. I., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences. Available at: [Link]
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Marrero-Serbiá, C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells. Available at: [Link]
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Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials. Available at: [Link]
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Rivera-Torres, Y., et al. (2023). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. ACS Omega. Available at: [Link]
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Alfei, S., et al. (2023). Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-µM Concentrations. Pharmaceuticals. Available at: [Link]
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Kundu, P., & Chattopadhyay, N. (2018). Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins. Biophysical Chemistry. Available at: [Link]
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Almutairi, H. D., et al. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers. Available at: [Link]
-
Marrero-Serbiá, C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. Available at: [Link]
-
Taș, M., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. Available at: [Link]
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Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Nanomaterials. Available at: [Link]
-
Khosravi, F., et al. (2021). Interaction of Bioactive Pyrazolo[4,3-a]acridines with Human Serum Albumin. Iranian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
American Association for the Advancement of Science (2016). Nanoparticle reduces targeted cancer drug's toxicity. ScienceDaily. Available at: [Link]
-
Grasso, S., et al. (2020). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, W., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. Available at: [Link]
-
Kundu, P., & Chattopadhyay, N. (2018). Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. ResearchGate. Available at: [Link]
-
Marrero-Serbiá, C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
-
Kundu, P., & Chattopadhyay, N. (2018). Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration depe... OUCI. Available at: [Link]
-
Tuttolomondo, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. MDPI. Available at: [Link]
-
Gomaa, H. A. M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]
-
Tuttolomondo, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]
-
Various Authors (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]
-
Bouziane, I., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
-
Various Authors (2024). Making up compound for cell culture using DMSo. Reddit. Available at: [Link]
-
Various Authors (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
Various Authors (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine Production
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. As a key intermediate in the development of various pharmaceuticals, particularly in anti-inflammatory and oncology research, robust and scalable production of this molecule is critical.[1] This document provides practical, field-proven insights and troubleshooting strategies to navigate the challenges of transitioning from bench-scale synthesis to larger-scale production.
Overview of the Synthetic Pathway
The most common and industrially viable route to synthesizing 1-aryl-3-aryl-1H-pyrazol-5-amines involves the cyclocondensation reaction of a β-ketonitrile with a substituted hydrazine. Specifically for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, the reaction proceeds between 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and (3-chlorophenyl)hydrazine.
This reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product. While straightforward on a lab scale, this process presents several challenges during scale-up, including exothermic heat release, potential for side product formation, and difficulties in purification.
Reaction Scheme
Caption: General synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
Troubleshooting Guide: From Lab to Plant
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
This is a classic scale-up challenge. A drop in yield can often be attributed to several factors that are less pronounced at the bench scale.
Possible Cause 1: Inadequate Mixing and Mass Transfer
-
Explanation: In larger reactors, achieving homogenous mixing is more difficult. Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[2]
-
Solution:
-
Characterize Mixing: Evaluate the impact of the stirrer speed and design (e.g., impeller type) on reaction performance.
-
Optimize Addition Profile: Instead of adding the (3-chlorophenyl)hydrazine all at once, implement a slow, controlled addition below the surface of the reaction mixture. This helps maintain a low instantaneous concentration of the hydrazine, minimizing side reactions.
-
Possible Cause 2: Poor Temperature Control
-
Explanation: The condensation reaction to form the pyrazole is often exothermic.[2] As you scale up, the surface-area-to-volume ratio of the reactor decreases dramatically, making it much harder to dissipate the heat generated by the reaction.[2] Uncontrolled temperature spikes can lead to product degradation or the formation of unwanted byproducts.
-
Solution:
-
Monitor Internal Temperature: Use calibrated temperature probes to get an accurate reading of the internal reaction temperature, not just the jacket temperature.
-
Improve Heat Removal: Ensure your reactor's cooling system is adequate for the heat load of the reaction. Consider using a more dilute solution to help manage the exotherm.
-
Possible Cause 3: Incomplete Reaction
-
Explanation: What appears to be a complete reaction at a small scale might be incomplete in a larger vessel due to the factors above.
-
Solution:
-
In-Process Controls (IPCs): Use techniques like HPLC or TLC to monitor the consumption of starting materials. Do not proceed with the workup until the reaction is confirmed to be complete.
-
Increase Reaction Time: It's common for reaction times to be longer at scale. Continue monitoring with IPCs until the starting material is consumed.
-
Q2: My final product purity is low, with several unidentified peaks in the HPLC. How can I improve this?
Purity issues often stem from side reactions or the formation of isomers.
Possible Cause 1: Formation of Regioisomers
-
Explanation: The cyclization of the intermediate can sometimes lead to the formation of a regioisomer, 1-(3-chlorophenyl)-5-phenyl-1H-pyrazol-3-ylamine. The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles.[3] While one isomer is typically favored, changes in reaction conditions can affect the ratio.
-
Solution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature may improve selectivity.[3]
-
Solvent Screening: The choice of solvent can influence regioselectivity. Screen different solvents (e.g., ethanol, acetic acid, toluene) to find the optimal one for your desired isomer.[2]
-
Possible Cause 2: Side Reactions
-
Explanation: Hydrazine derivatives can be involved in various side reactions, especially at elevated temperatures or if exposed to air (oxidation).
-
Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the hydrazine and other sensitive intermediates.
-
Quality of Starting Materials: Ensure the purity of your starting materials, particularly the (3-chlorophenyl)hydrazine, as impurities can lead to unexpected byproducts.
-
Q3: The workup and isolation are proving difficult at a larger scale. The product is oily or difficult to crystallize. What should I do?
Isolation issues are common when scaling up and often require a shift in methodology from lab-scale techniques.
Possible Cause 1: Inefficient Extraction or Phase Separation
-
Explanation: At a larger scale, emulsions can form during aqueous workups, making phase separation slow and inefficient, leading to product loss.[3]
-
Solution:
-
Anti-Emulsion Agents: Consider the addition of a small amount of brine (saturated NaCl solution) to help break emulsions.
-
Centrifugation: For persistent emulsions, a centrifuge can be used to separate the layers, although this may not be feasible for very large volumes.
-
Possible Cause 2: Crystallization Problems
-
Explanation: A product that crystallizes easily in a beaker may "oil out" or precipitate as an amorphous solid in a large reactor due to different cooling rates and nucleation dynamics.
-
Solution:
-
Controlled Cooling: Implement a slow, controlled cooling profile for crystallization. Crash cooling often leads to impurities being trapped in the crystal lattice.
-
Seeding: Develop a seeding strategy. Adding a small amount of pure, crystalline product at the appropriate temperature can promote the growth of well-defined crystals.
-
Solvent System Optimization: Re-evaluate your crystallization solvent system. An anti-solvent approach, where a solvent in which the product is insoluble is slowly added to a solution of the product, can often be effective at scale.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: The main safety concern revolves around the use of (3-chlorophenyl)hydrazine and the potential for a thermal runaway reaction. Hydrazine derivatives can be toxic and are often high-energy compounds.[3] Key concerns include:
-
Thermal Runaway: The condensation reaction can be highly exothermic. Without proper control, the reaction temperature can increase uncontrollably, leading to a dangerous pressure buildup.[3]
-
Toxicity: Hydrazines are toxic, and exposure should be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods or closed-system reactors.[3]
Q: How can the exothermic nature of the reaction be safely managed during scale-up? A: Managing the exotherm is critical for a safe process. Strategies include:
-
Slow Addition: Controlled, slow addition of the hydrazine derivative to the reaction mixture is essential.[3]
-
Efficient Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated.[3]
-
Dilution: Using an adequate amount of a suitable solvent helps to absorb the heat of the reaction.[3]
Q: What are the recommended analytical methods for in-process and final product analysis? A: A combination of methods is recommended:
-
In-Process Control (IPC):
-
TLC (Thin Layer Chromatography): A quick and easy way to qualitatively monitor the disappearance of starting materials.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the consumption of reactants and formation of the product.
-
-
Final Product Analysis:
-
HPLC: To determine purity and identify any impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of the product and impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Melting Point: As a simple indicator of purity.
-
Scale-Up Workflow and Critical Control Points
The following diagram outlines a typical workflow for scaling up the production of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, highlighting the critical control points (CCPs) that require careful monitoring.
Caption: A typical scale-up workflow with critical control points (CCPs).
Troubleshooting Decision Tree for Low Yield
When faced with a low yield, this decision tree can help diagnose the root cause systematically.
Sources
Technical Support Center: Navigating the Complexities of Pyrazole Chemistry
Welcome to the technical support center dedicated to pyrazole chemistry. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges encountered in the synthesis, purification, and characterization of pyrazole derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Pyrazole Synthesis
This section addresses the most frequent challenges encountered during the synthesis of pyrazoles, with a focus on the widely used Knorr and Paal-Knorr syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is key.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions, such as the Knorr synthesis, require heating. Refluxing the reaction mixture is a common strategy. Microwave-assisted synthesis can also be a powerful tool to enhance yields and significantly reduce reaction times.[1]
-
-
-
Suboptimal Catalyst Choice or Concentration: The acid or base catalyst is crucial for facilitating the reaction.
-
Troubleshooting:
-
For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid or a mineral acid are typically used to promote imine formation.[1] The pH of the reaction medium is critical; while acid catalysis is generally necessary, excessively acidic conditions can lead to the formation of side products.[2] For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[2]
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can significantly diminish the yield of the target pyrazole.[1]
-
Troubleshooting:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities that may arise from oxidative processes.[2]
-
If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting byproduct formation. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[2]
-
-
Q2: I am synthesizing an unsymmetrically substituted pyrazole and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]
-
Understanding the Influencing Factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely site for nucleophilic attack.[3]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[3]
-
Reaction Conditions: This is often the most influential factor. Parameters such as solvent, temperature, and pH can dramatically shift the isomeric ratio.[3] Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]
-
-
Strategies for Controlling Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation.[4][5]
-
pH Optimization: As mentioned, the pH can have a profound effect. A systematic screening of pH conditions is recommended to determine the optimal conditions for your specific substrates.
-
Below is a troubleshooting workflow to improve regioselectivity:
Section 2: Purification of Pyrazole Derivatives
Purification can be a significant hurdle, especially when dealing with regioisomers or stubborn impurities. This section provides practical guidance on overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q3: How can I effectively separate the regioisomers of my pyrazole product?
A3: The separation of regioisomers, which often have very similar physical properties, requires careful chromatographic techniques.
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[6]
-
Stationary Phase: Standard silica gel is typically used.[7]
-
Mobile Phase Optimization: The key to a successful separation is finding the right solvent system. This is best achieved by first screening various solvent mixtures using TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8]
-
Gradient Elution: If the isomers are very close on the TLC plate, a shallow gradient elution (gradually increasing the polarity of the mobile phase) during column chromatography can improve separation.[9]
-
Detailed Experimental Protocol: Separation of Pyrazole Regioisomers by Column Chromatography
This protocol provides a general procedure for the separation of pyrazole regioisomers.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, as determined by TLC)
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a TLC method that shows separation between your regioisomers. The ideal Rf values should be between 0.2 and 0.4 for optimal separation on a column.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[10]
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude regioisomeric mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.[8]
-
-
Elution: Begin eluting the column with the predetermined solvent system. If using a gradient, slowly increase the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.[10]
-
Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified regioisomers.[8]
Q4: My pyrazole derivative is basic and gives poor results on silica gel chromatography (streaking, low recovery). What should I do?
A4: The acidic nature of standard silica gel can interact with basic pyrazoles, leading to purification issues.
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent.
-
Alternative Stationary Phases:
Section 3: Characterization of Pyrazoles
Unambiguous characterization is essential to confirm the structure of your synthesized pyrazoles, especially when dealing with isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q5: How can I use NMR spectroscopy to definitively distinguish between my pyrazole regioisomers?
A5: NMR spectroscopy is a powerful tool for structural elucidation of pyrazole isomers.
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and its substituents will differ between regioisomers. Careful analysis of the chemical shifts and coupling constants can often provide enough information for assignment.[12][13]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also be unique for each regioisomer.[12][13]
-
2D NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a particularly powerful technique for assigning regioisomers. A NOESY experiment shows spatial proximity between protons. For example, an NOE between a substituent proton and a specific proton on the pyrazole ring can confirm the substitution pattern.[6][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which can be invaluable for piecing together the carbon skeleton and confirming connectivity.[4]
-
Detailed Experimental Protocol: Characterization of Regioisomers by ¹H NMR and NOESY
This protocol provides a general guide for using NMR to characterize pyrazole regioisomers.
Materials:
-
Purified pyrazole regioisomer samples
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of each purified regioisomer in 0.6-0.7 mL of deuterated solvent in separate NMR tubes.[8]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each isomer.
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum for each isomer.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum for each isomer. Pay close attention to the mixing time parameter, as this will affect the intensity of the NOE cross-peaks.
-
Data Analysis:
-
Compare the ¹H and ¹³C NMR spectra of the two isomers, noting differences in chemical shifts and coupling patterns.
-
Analyze the NOESY spectra to identify key spatial correlations that can differentiate the two regioisomers. For example, look for an NOE between the N-substituent and a proton at either the C3 or C5 position of the pyrazole ring.
-
Q6: The N-H proton signal in my ¹H NMR spectrum is broad or absent. Why is this happening?
A6: The disappearance or broadening of the N-H proton signal in pyrazoles is a common observation and is typically due to rapid proton exchange.[4]
-
Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange rate is on the NMR timescale, the signal will broaden.[15]
-
Exchange with Solvent or Impurities: The N-H proton can also exchange with residual water in the NMR solvent or with acidic or basic impurities.[4] In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[4]
-
Troubleshooting:
-
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible.
-
Low-Temperature NMR: Cooling the NMR probe can slow down the rate of proton exchange, sometimes resulting in the sharpening of the N-H signal or the appearance of separate signals for the two tautomers.[4]
-
-
Section 4: Stability and Storage
Proper handling and storage are crucial to maintain the integrity of your pyrazole compounds.
Frequently Asked Questions (FAQs)
Q7: What are the best practices for storing pyrazole derivatives?
A7: The stability of pyrazoles can be affected by factors such as oxidation, heat, light, and moisture.
-
General Storage Recommendations:
-
Temperature: For short-term storage, refrigeration (2-8 °C) is often sufficient. For long-term storage, freezing at -20 °C or below is recommended to minimize degradation.
-
Light: Store pyrazole compounds in amber vials or otherwise protected from light to prevent light-induced degradation.
-
Moisture: Store in a desiccated environment or in a tightly sealed container to prevent moisture uptake, which can facilitate hydrolysis.
-
Atmosphere: For compounds susceptible to oxidation, such as those with hydrazine moieties, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
General Experimental Workflow
The following diagram outlines a typical workflow for pyrazole synthesis, purification, and characterization.
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- Column chromatography conditions for separating pyrazole isomers - Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J Org Chem. 2022 Aug 5;87(15):10018-10025. Available at: [Link]
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
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Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
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Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
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Tips for Flash Column Chromatography - University of Rochester. Available at: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. 2022 May 24;27(11):3382. Available at: [Link]
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
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- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2019 Nov 22;24(23):4239. Available at: [Link]
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]
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Knorr Pyrazole Synthesis. Available at: [Link]
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Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. 2013, 108, 41-91. Available at: [Link]
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Paal–Knorr synthesis - Wikipedia. Available at: [Link]
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Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Adv., 2014,4, 18451-18461. Available at: [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
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Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]
- Troubleshooting Knorr pyrazole synthesis impurities - Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. 2022 Sep 8;27(18):5826. Available at: [Link]
-
Stability of 4H-pyrazoles in physiological environments. ResearchGate. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Adv., 2015,5, 27653-27664. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Available at: [Link]
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochem Pharmacol. 1985 Dec 1;34(23):4127-31. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. 2015, 5, 27653-27664. Available at: [Link]
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
-
SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. ResearchGate. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]
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Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Int J Mol Sci. 2024 Apr 14;25(8):4360. Available at: [Link]
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Guide for crystallization. Available at: [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Available at: [Link]
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How To Neutralize Silica Gel? - YouTube. Available at: [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. Magn Reson Chem. 2017 Jan;55(1):64-68. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. 2023, 4, 467-512. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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Chromatography: The Solid Phase - University of Rochester. Available at: [Link]
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A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. 2022, 19, 719-743. Available at: [Link]
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Tips & Tricks: Recrystallization - University of Rochester. Available at: [Link]
-
Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proc Natl Acad Sci U S A. 1975 Sep;72(9):3499-503. Available at: [Link]
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Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Proc Natl Acad Sci U S A. 1975 Sep;72(9):3499-503. Available at: [Link]
-
Prevention by pyrazole of the effects of chronic ethanol administration on the redox states of the hepatic nicotinamide--adenine dinucleotide (phosphate) couples and on liver and brain tryptophan metabolism in the rat. Biochem J. 1979 Oct 15;184(1):165-8. Available at: [Link]
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Technical Support Center: Optimization of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine Delivery In Vivo
Introduction
Welcome to the technical support center for the in vivo delivery of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with formulating and administering this and similar pyrazole-based compounds in preclinical models. Pyrazole derivatives are a cornerstone in medicinal chemistry, with many approved drugs featuring this scaffold.[2][3] However, their often lipophilic nature and poor aqueous solubility present significant hurdles to achieving optimal exposure and efficacy in vivo.[1][4]
This guide provides a series of frequently asked questions (FAQs) to address initial queries, followed by in-depth troubleshooting guides for more complex experimental issues. We will delve into the causality behind formulation choices and provide validated, step-by-step protocols for key experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing no therapeutic effect of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in vivo, despite promising in vitro data. What is the likely cause?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge, often rooted in poor pharmacokinetics (PK).[5] The most probable cause is low bioavailability due to poor aqueous solubility and/or rapid metabolism. Your compound is likely not being absorbed sufficiently into the systemic circulation to reach its target at a therapeutic concentration. A preliminary pharmacokinetic study is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Q2: What is the best route of administration for initial in vivo studies with this compound?
A2: For initial proof-of-concept and pharmacokinetic studies, intravenous (IV) administration is often preferred as it bypasses absorption barriers, ensuring 100% bioavailability. This allows for the determination of key PK parameters like clearance and volume of distribution.[5] However, if the intended clinical route is oral, it is crucial to also investigate oral (PO) administration early on to understand the extent of the bioavailability challenge. Subcutaneous (SC) or intraperitoneal (IP) injections are also options but can present their own absorption and local tolerance issues.[6]
Q3: What are some simple, initial formulation strategies for a poorly soluble compound like this for animal studies?
A3: For early-stage in vivo studies, simple solubilization techniques are often employed. A common starting point is to use a mixture of solvents and co-solvents. For example, a vehicle containing a small percentage of an organic solvent like DMSO, combined with a solubilizing agent like PEG 400 and/or a surfactant like Tween® 80, can be effective.[4][6] However, it is critical to ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animals.[6]
Q4: How do I know if my formulation is suitable for in vivo use?
A4: A suitable formulation should be a clear, homogenous solution at the desired concentration and should remain stable without precipitation for the duration of the experiment. It is also crucial to assess the tolerability of the vehicle in a small cohort of animals before proceeding with the main study. Signs of poor tolerability can include injection site reactions, lethargy, or other adverse effects.[6]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic or Efficacy Data
High variability between animals in the same group can obscure the true effect of your compound and compromise the statistical power of your study.[5]
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formulation Instability | The compound may be precipitating out of the formulation before or after administration, leading to inconsistent dosing. | Visually inspect the formulation for any signs of precipitation. Prepare the formulation fresh before each experiment. Assess the kinetic solubility of the compound in the chosen vehicle. |
| Inconsistent Administration | Variations in injection technique (e.g., speed, depth, location) can significantly alter absorption rates. | Standardize the administration procedure with a detailed Standard Operating Procedure (SOP). Ensure all personnel are adequately trained. For oral gavage, ensure consistent placement of the gavage needle. |
| Animal-Specific Factors | Biological differences in metabolism, food intake (for oral dosing), or stress levels can impact drug absorption and disposition. | Increase the number of animals per group to improve statistical power. Ensure animals are age- and weight-matched. For oral studies, control the fasting state of the animals before dosing. |
| Analytical Method Variability | Inconsistent sample collection or processing, or an unvalidated bioanalytical method, can introduce significant error. | Ensure a robust and validated analytical method (e.g., LC-MS/MS) is used for quantifying the compound in biological matrices. Standardize blood sampling times and procedures. |
Issue 2: Poor Oral Bioavailability
Low oral bioavailability is the most common hurdle for poorly soluble compounds.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Solubility & Dissolution | The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed. This is a primary characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds. | Employ solubility-enhancing formulations. Options include:- Lipid-based formulations (e.g., SEDDS): These can improve solubility and take advantage of lipid absorption pathways.[4][7]- Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance dissolution.[4][8]- Particle size reduction (Nanosizing): Increasing the surface area of the drug particles can improve dissolution rate.[7][8] |
| High First-Pass Metabolism | The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation. | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the compound's susceptibility to metabolism. If metabolism is high, medicinal chemistry efforts may be needed to block metabolic soft spots. |
| Efflux by Transporters | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump it back into the intestinal lumen. | Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if the compound is a P-gp substrate. Co-dosing with a P-gp inhibitor in preclinical studies can confirm this mechanism, though this is not a clinically viable strategy. |
Experimental Workflows & Protocols
Workflow for Troubleshooting Poor Oral Bioavailability
The following diagram illustrates a logical workflow for diagnosing and addressing poor oral bioavailability.
Caption: Workflow for diagnosing and addressing poor oral bioavailability.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Dosing
Objective: To formulate 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in a lipid-based system to enhance its solubility and oral absorption.[4][7]
Materials:
-
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer, and stir bars
-
Water bath or incubator
Procedure:
-
Screening for Excipient Solubility:
-
Add an excess amount of the compound to 1 g of each selected oil, surfactant, and co-surfactant in separate vials.
-
Vortex the vials and place them in a shaking water bath at 40-50°C for 24-48 hours to facilitate solubilization.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect the supernatant and quantify the drug concentration using a validated analytical method (e.g., HPLC-UV) to determine the solubility in each excipient.
-
-
Constructing Ternary Phase Diagrams (Optional but Recommended):
-
Based on the solubility data, select the most suitable oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of the three components.
-
Titrate each formulation with water and observe the formation of emulsions. This helps identify the optimal ratios that form stable micro- or nano-emulsions.
-
-
Preparation of the Final Formulation:
-
Based on the screening data, select a ratio of oil, surfactant, and co-surfactant. A common starting point is a ratio between 30-50% oil, 30-50% surfactant, and 10-30% co-surfactant.
-
Accurately weigh the selected excipients into a glass vial.
-
Add the pre-weighed amount of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine to achieve the desired final concentration.
-
Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the prepared SEDDS formulation to water under gentle agitation and observe the formation of the emulsion. It should be rapid and result in a fine, milky-white emulsion.
-
Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering (DLS) to ensure it is within the desired range (typically <200 nm for optimal absorption).
-
Protocol 2: Basic Pharmacokinetic (PK) Study in Rodents
Objective: To determine the fundamental PK parameters of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine following intravenous and oral administration.[5]
Materials:
-
Test compound formulated for IV and PO administration
-
Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes, gavage needles
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Centrifuge
-
Validated bioanalytical method (e.g., LC-MS/MS) for drug quantification in plasma
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least 3-5 days before the study.
-
Divide animals into two groups: IV administration and PO administration (n=3-5 per group). Ensure animals are fasted overnight before dosing for the PO group.
-
-
Dosing:
-
IV Group: Administer the compound as a bolus injection via the tail vein. A typical dose for an initial study might be 1-2 mg/kg.
-
PO Group: Administer the compound via oral gavage. A typical oral dose might be 5-10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points.
-
IV time points (example): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points (example): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Plot the plasma concentration versus time for both routes of administration.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
-
Key PK Parameters to Analyze:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t½ (Half-life) | Time for the plasma concentration to decrease by half | Determines dosing interval |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of drug elimination |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Indicates the extent of tissue distribution |
| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation | Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Visualization of Key Concepts
Diagram: Formulation Strategies for Poorly Soluble Drugs
This diagram illustrates how different formulation strategies can help overcome the bioavailability barrier.
Caption: Formulation strategies to enhance oral bioavailability.
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Unknown Author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ResearchGate. (2025).
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Benchchem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- ResearchGate. (n.d.). Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d.
- Benchchem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
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- ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery.
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- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- PMC. (n.d.).
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- ChemicalBook. (n.d.). 1-(3-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOL-5-AMINE.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
- ResearchGate. (n.d.).
- Pharmaffiliates. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
- Fisher Scientific. (n.d.).
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- Chem-Impex. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Takara Bio. (n.d.). Tips and troubleshooting.
- BLDpharm. (n.d.). 40401-41-0|1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
- PMC - PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- MDPI. (2020).
- MDPI. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.
- MDPI. (n.d.).
- Sigma-Aldrich. (2025).
- ResearchGate. (2025).
- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
- BOC Sciences. (n.d.). CAS 618098-26-3 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
- ChemWhat. (n.d.). 3-phenyl-1H-pyrazol-5-ylamine CAS#: 618098-26-3.
- Fisher Scientific. (2023).
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Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Potential of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
An Evaluation Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Executive Summary: The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, giving rise to highly successful anti-inflammatory drugs like Celecoxib.[1][2] This guide provides a comparative analysis of the potential efficacy of a specific pyrazole derivative, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, against two benchmark NSAIDs: the non-selective COX inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib. While direct experimental data for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is not extensively published, its structural features strongly align with a class of compounds known for potent anti-inflammatory activity.[3][4][5] By examining the established mechanisms of action, standard preclinical evaluation models, and published data on closely related analogues, this document builds a robust, evidence-based framework for predicting its efficacy and guiding future research.
Part 1: Foundational Mechanisms of Inflammation and Inhibition
Inflammation is a critical biological response mediated by a complex signaling cascade. A key pathway involves the enzyme Cyclooxygenase (COX), which converts arachidonic acid into prostaglandins (PGs). Prostaglandins are principal mediators of pain, fever, and swelling.[6][7][8]
There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin levels that maintain gastric mucosal integrity and regulate platelet aggregation.[8][9][10]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins in pathological inflammatory states.[9][11][12]
The therapeutic goal of most NSAIDs is to inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects, particularly gastrointestinal distress.[1][9]
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A Researcher's Guide to the Validation of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine as a Potential Kinase Inhibitor
Introduction: Unveiling the Potential of a Novel Small Molecule
In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. The compound 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine has been noted for its applications in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic agents.[1][2] These biological activities often involve the modulation of cellular signaling cascades, many of which are regulated by protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[3]
This guide provides a comprehensive, technically-grounded framework for the initial validation of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine as a potential kinase inhibitor. We will proceed with a hypothesis-driven approach, postulating that its reported anti-inflammatory effects may be mediated through the inhibition of key kinases involved in inflammatory signaling pathways. This document will detail the necessary experimental workflows, from initial biochemical screening to cell-based validation, and will objectively compare its hypothetical performance against well-established kinase inhibitors.
Our core objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system to ascertain the compound's efficacy and selectivity as a kinase inhibitor.
Strategic Approach: From Biochemical Potency to Cellular Function
The validation of a novel kinase inhibitor is a multi-step process that requires rigorous experimental design and careful data interpretation. Our approach is twofold: first, to determine the direct inhibitory effect of the compound on purified kinases (biochemical validation), and second, to assess its ability to modulate kinase activity within a cellular context (cellular validation).
For this investigation, we will focus on three well-characterized kinase families implicated in both cancer and inflammation: Src family kinases (SFKs) , Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , and Epidermal Growth Factor Receptor (EGFR) .[4][5][6][7][8] The selection of these targets provides a breadth of signaling pathways to probe for the compound's activity.
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the validation of a novel kinase inhibitor.
Part 1: Biochemical Validation - Assessing Direct Kinase Inhibition
The initial step is to determine if 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine directly inhibits the catalytic activity of our target kinases in a cell-free system. This is crucial for establishing a direct mechanism of action and quantifying the compound's potency.
Comparator Inhibitors
To provide a benchmark for the performance of our test compound, we will use well-characterized, commercially available inhibitors for each kinase target.
| Target Kinase | Comparator Inhibitor | Rationale for Selection |
| c-Src | Dasatinib | A potent, dual Src/Abl inhibitor with well-documented activity.[9] |
| Saracatinib | A highly selective Src family kinase inhibitor.[7][10] | |
| Bosutinib | An orally active Src/Abl tyrosine kinase inhibitor.[7][10] | |
| VEGFR2 | Sunitinib | A multi-targeted receptor tyrosine kinase inhibitor, including VEGFRs.[11][12] |
| Sorafenib | A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[11][12] | |
| EGFR | Gefitinib | A first-generation EGFR tyrosine kinase inhibitor.[13][14][15] |
| Erlotinib | A first-generation EGFR tyrosine kinase inhibitor.[13][14][15] |
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[16] Its high sensitivity and broad dynamic range make it suitable for inhibitor screening.
Materials:
-
Purified, active recombinant kinases (c-Src, VEGFR2, EGFR)
-
Appropriate kinase-specific peptide substrates
-
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine (Test Compound)
-
Comparator inhibitors (Dasatinib, Sunitinib, Gefitinib, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase reaction buffer
-
384-well white assay plates
-
Multichannel pipettors
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and each comparator inhibitor in 100% DMSO.
-
Perform serial dilutions in DMSO to create a 10-point concentration gradient for IC50 determination. The final DMSO concentration in the assay should be maintained at ≤1%.
-
-
Kinase Reaction Setup (5 µL per well):
-
Add 2.5 µL of 2x kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of 2x test compound or comparator inhibitor at various concentrations. For control wells, add 2.5 µL of 1% DMSO (100% activity) or buffer without kinase (0% activity).
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay, which may require prior optimization.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17]
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]
-
Incubate at room temperature for 30-60 minutes.[17]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18][19]
-
Hypothetical Data Presentation: Biochemical Potency (IC50)
The results of the biochemical screen can be summarized in a table for easy comparison. Lower IC50 values indicate higher potency.
| Compound | c-Src IC50 (nM) | VEGFR2 IC50 (nM) | EGFR IC50 (nM) |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | 75 | >10,000 | >10,000 |
| Dasatinib | 1.5 | 85 | >10,000 |
| Sunitinib | 60 | 9 | 5,000 |
| Gefitinib | >10,000 | >10,000 | 25 |
This hypothetical data suggests that 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a moderately potent and selective inhibitor of c-Src kinase.
Part 2: Cellular Validation - Confirming On-Target Activity
While biochemical assays are essential for determining direct inhibitory activity, it is crucial to validate these findings in a cellular context. Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target kinase, and inhibit its downstream signaling pathway.
Signaling Pathway Context: The Role of c-Src
Based on our hypothetical biochemical data, we will focus our cellular validation on the c-Src signaling pathway. c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and adhesion.[20][21][22] Its activation by various upstream signals (e.g., growth factor receptors, integrins) initiates a cascade of downstream phosphorylation events.[6][20]
Caption: Simplified c-Src signaling pathway and the point of inhibition.
Experimental Protocol: Phospho-Specific Cell-Based ELISA
A cell-based ELISA is a high-throughput method to quantify the phosphorylation of a specific downstream target of a kinase within cells.[2][23][24][25] We will measure the phosphorylation of a known c-Src substrate, such as STAT3 at tyrosine 705 (p-STAT3 Y705), in response to treatment with our test compound.
Materials:
-
A suitable cell line with active Src signaling (e.g., A431, a human epidermoid carcinoma cell line)
-
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine (Test Compound)
-
Dasatinib and Saracatinib (Comparator Inhibitors)
-
96-well cell culture plates
-
Fixing solution (e.g., 4% formaldehyde)
-
Quenching buffer
-
Blocking buffer
-
Primary antibodies (anti-phospho-STAT3 Y705 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed A431 cells into a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and incubate overnight at 37°C, 5% CO2.[2]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and comparator inhibitors for a predetermined time (e.g., 2 hours). The concentration range should bracket the IC50 value obtained from the biochemical assay.
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.[24]
-
Wash the cells three times with 1x Wash Buffer.
-
Add 100 µL of Quenching Buffer and incubate for 20 minutes.
-
Wash the cells and add permeabilization buffer for 10 minutes.
-
-
Immunodetection:
-
Block the wells with Blocking Buffer for 1 hour.
-
Incubate with either anti-phospho-STAT3 or anti-total-STAT3 primary antibody overnight at 4°C.[2] Total STAT3 wells will be used for normalization.
-
Wash the wells and incubate with HRP-conjugated secondary antibody for 1.5 hours at room temperature.[2]
-
-
Signal Development and Detection:
-
Data Analysis:
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each condition.
-
Calculate the percent inhibition of STAT3 phosphorylation for each compound concentration and determine the cellular IC50 value.
-
Hypothetical Data Presentation: Cellular Potency and Selectivity
The cellular assay results will validate the on-target activity of the compound and provide a more physiologically relevant measure of its potency.
| Compound | Cellular p-STAT3 (Y705) IC50 (nM) |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | 250 |
| Dasatinib | 10 |
| Saracatinib | 15 |
This hypothetical data demonstrates that 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine can inhibit c-Src signaling in a cellular context, albeit with lower potency than in the biochemical assay, which is common due to factors like cell permeability and off-target effects.
Conclusion: A Framework for Evidence-Based Validation
This guide has outlined a rigorous and logical pathway for the initial validation of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, and by benchmarking against established inhibitors, researchers can generate the robust data necessary to confirm its mechanism of action, potency, and selectivity. The experimental protocols provided herein are designed to be self-validating, incorporating appropriate controls and quantitative endpoints.
The hypothetical data presented suggests that 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine could be a novel, selective inhibitor of c-Src. This finding would provide a strong rationale for further preclinical development, including broader kinome screening, mechanism of action studies, and in vivo efficacy models. By adhering to the principles of scientific integrity and causality-driven experimental design, the true therapeutic potential of this and other novel compounds can be effectively elucidated.
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The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Pyrazole Derivatives in Oncology
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. Among the myriad of heterocyclic compounds, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide offers an in-depth comparative analysis of various pyrazole derivatives, elucidating their performance across different cancer cell lines and detailing the experimental data that underscores their therapeutic potential.
The Pyrazole Core: A Versatile Scaffold for Anticancer Drug Design
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique structural framework that allows for diverse chemical modifications. This versatility enables the synthesis of a vast library of derivatives with the potential to interact with various biological targets crucial for cancer cell proliferation and survival.[3][4][5] The exploration of pyrazole-based compounds has led to the identification of potent inhibitors of key oncogenic pathways, including those driven by tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[3][4]
Mechanisms of Action: Targeting the Pillars of Cancer Progression
The anticancer activity of pyrazole derivatives is not monolithic; different substitutions on the pyrazole ring direct these compounds to distinct molecular targets within cancer cells. Understanding these mechanisms is paramount for rational drug design and for predicting their efficacy in specific cancer subtypes.
Tubulin Polymerization Inhibition: Disrupting the Cellular Scaffolding
One of the well-established mechanisms of action for certain pyrazole derivatives is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin polymerization, these pyrazole compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.
A notable example is the pyrazole derivative 5b , which has been identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[1] This compound demonstrated potent growth inhibitory activity against leukemia (K562) and lung cancer (A549) cell lines, with GI50 values of 0.021 and 0.69 μM, respectively, making it significantly more potent than the reference compound ABT-751 in these cell lines.[1]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for an in vitro tubulin polymerization assay.
Targeting Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[6][7] Dysregulation of EGFR signaling, through mutations or overexpression, is a common driver of various cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[6][7] Consequently, EGFR has become a prime target for cancer therapy.
Several pyrazole derivatives have been designed and synthesized as potent EGFR inhibitors.[6][8] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes tumor growth. For instance, a series of novel fused pyrazole derivatives were synthesized and evaluated for their in vitro anticancer activity against the HEPG2 human cancer cell line.[8] Notably, compound 3 was identified as the most potent EGFR inhibitor with an IC50 of 0.06 μM.[8] Furthermore, compounds 9 and 12 demonstrated potent dual inhibition of both EGFR and VEGFR-2, another key receptor tyrosine kinase involved in angiogenesis.[8]
Signaling Pathway: EGFR Inhibition by Pyrazole Derivatives
Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.
Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle Engine
The cell cycle is a tightly regulated process that governs cell division, and its deregulation is a hallmark of cancer.[9] Cyclin-dependent kinases (CDKs) are a family of protein kinases that act as the master regulators of the cell cycle.[9] Consequently, inhibiting CDKs presents an attractive strategy for cancer therapy.
Pyrazole-based scaffolds have shown significant promise as CDK inhibitors, with many demonstrating selectivity and potency for CDK2.[9][10][11] For example, a series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors, with compounds 4, 7a, 7d, and 9 exhibiting the strongest inhibition, with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively.[10] Another study reported a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, where compound 15 was the most potent CDK2 inhibitor with a Ki of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[11]
Comparative Performance of Pyrazole Derivatives Across Cancer Cell Lines
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values of various pyrazole derivatives against a panel of human cancer cell lines. These values are juxtaposed with standard anticancer drugs where available. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
Table 1: Comparative in vitro Cytotoxicity (GI50 in µM) of Benzofuropyrazole and Pyrazole Derivatives [1]
| Compound | K562 (Leukemia) | MCF-7 (Breast) | A549 (Lung) |
| 4a (Benzofuropyrazole) | 0.26 | >100 | 0.19 |
| 5a (Pyrazole) | 0.21 | 11 | 0.44 |
| 5b (Pyrazole) | 0.021 | 1.7 | 0.69 |
| 5e (Pyrazole) | 0.15 | 1.5 | 0.83 |
| ABT-751 (Reference) | 0.11 | 1.1 | 3.5 |
Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Fused Pyrazole Derivatives against HepG2 (Liver) Cancer Cells [8]
| Compound | IC50 (µM) |
| 1 | 0.52 |
| 2 | 0.61 |
| 3 | >50 |
| 4 | 0.43 |
| 8 | 0.71 |
| 9 | >50 |
| 11 | 0.31 |
| 12 | 0.45 |
| 15 | 0.65 |
| Erlotinib (Reference) | 10.6 |
| Sorafenib (Reference) | 1.06 |
Table 3: Comparative in vitro CDK2 Inhibitory Activity (IC50 in µM) and Anticancer Activity (GI50 in µM) of Pyrazole Derivatives [10][12]
| Compound | CDK2 IC50 (µM) | Cancer Cell Line | GI50 (µM) |
| 4 [10] | 3.82 | Full NCI 60 panel | 3.81 |
| 9 [10] | 0.96 | - | - |
| 5 [12] | 0.56 | HepG2 | 13.14 |
| MCF-7 | 8.03 | ||
| 6 [12] | 0.46 | - | - |
| 11 [12] | 0.45 | - | - |
| Roscovitine (Reference)[12] | 0.99 | - | - |
Experimental Protocols: A Foundation for Reproducible Research
The reliability of comparative data hinges on the meticulous execution of standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of pyrazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: Treat cells with the pyrazole derivative for a specified time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, cleaved PARP for apoptosis) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatments.
Conclusion and Future Directions
The collective body of research strongly supports the continued exploration of pyrazole derivatives as a promising class of anticancer agents. Their chemical tractability allows for the fine-tuning of their pharmacological properties to target specific oncogenic pathways with high potency and selectivity. The comparative data presented in this guide highlights the diverse efficacy of different pyrazole scaffolds against a range of cancer cell lines, underscoring the importance of a targeted approach in drug development.
Future research should focus on head-to-head comparisons of lead pyrazole compounds in a standardized panel of cancer cell lines and in vivo tumor models. A deeper understanding of their structure-activity relationships (SAR) will be crucial for optimizing their efficacy and minimizing off-target effects. Furthermore, exploring the potential of pyrazole derivatives in combination therapies with existing anticancer drugs could unlock synergistic effects and overcome drug resistance. The journey from a promising scaffold to a clinically approved drug is arduous, but the compelling preclinical data for pyrazole derivatives provides a strong impetus for their continued investigation in the fight against cancer.
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Comparative Cross-Reactivity Analysis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine: A Guide for Preclinical Drug Development
Abstract
This guide provides a comprehensive framework for evaluating the selectivity profile of the investigational compound 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine . Given that the pyrazole scaffold is a privileged structure in modern medicinal chemistry, particularly for protein kinase inhibitors, a rigorous assessment of off-target activity is paramount for advancing a lead candidate.[1][2][3] We present an integrated, multi-tiered strategy employing industry-standard biochemical and cellular assays to construct a detailed cross-reactivity profile. This document furnishes drug development professionals with not only step-by-step protocols but also the critical scientific rationale behind each experimental choice, ensuring a robust and interpretable dataset for informed decision-making.
Introduction: The Imperative of Selectivity
In an era moving towards precision medicine, the selectivity of a therapeutic agent is as crucial as its potency. Off-target interactions are a primary driver of adverse drug reactions (ADRs) and late-stage clinical attrition.[4][5] The compound in focus, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, belongs to a chemical class renowned for its utility as a core scaffold in kinase inhibitors.[1][6] While this structural motif is effective for targeting the ATP-binding site of a primary kinase target, the high degree of conservation in this region across the human kinome presents a significant challenge for achieving selectivity.[7][8]
Therefore, a systematic cross-reactivity analysis is not merely a regulatory checkbox but a foundational component of the drug discovery process. It allows for the early identification of potential safety liabilities and provides a clearer understanding of a compound's true mechanism of action.[9][10] This guide outlines a logical workflow, beginning with broad, high-throughput screening to identify potential off-target "hits" and progressing to more physiologically relevant cellular assays to confirm target engagement and functional consequences.
Part 1: Foundational Biochemical Profiling – Casting a Wide Net
The initial phase of cross-reactivity analysis aims to broadly survey the interaction landscape of the compound against large, functionally diverse panels of purified proteins. This approach is cost-effective and provides a rapid, comprehensive overview of potential liabilities.[11]
Methodology 1: Comprehensive Kinase Selectivity Profiling
Rationale: As the pyrazole scaffold is prevalent in kinase inhibitors, the most probable off-targets are other kinases.[2][12] We initiate profiling against a broad panel of recombinant human kinases to quantify inhibitory activity and establish a preliminary selectivity index. A standard industry approach is to perform an initial screen at a single high concentration (e.g., 10 µM) to identify any kinase with significant inhibition, followed by full dose-response curves for any hits.[11]
Experimental Protocol: Radiometric Kinase Inhibition Assay ([³³P]-ATP)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine in 100% DMSO.
-
Prepare serial dilutions in assay buffer to generate a 10-point concentration curve (e.g., 10 µM to 0.5 nM). Include a DMSO-only vehicle control.
-
Prepare the kinase reaction buffer containing the specific recombinant kinase, its corresponding substrate peptide, and cofactors (e.g., MgCl₂, MnCl₂).
-
-
Reaction Initiation:
-
In a 96-well plate, add 5 µL of the compound dilution (or DMSO control).
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the phosphorylation reaction by adding 25 µL of ATP solution containing [³³P]-ATP at the Kₘ concentration for each specific kinase.
-
-
Reaction & Termination:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data: Hypothetical Kinase Selectivity Profile
| Target Kinase | Putative Primary Target (e.g., AURKA) | Known Off-Target (e.g., ABL1) | Unrelated Kinase (e.g., EGFR) |
| IC₅₀ (nM) | 15 | 850 | >10,000 |
| Selectivity Fold | - | 57-fold vs. Primary | >667-fold vs. Primary |
This table illustrates how data should be structured to compare potency against the intended target versus key off-targets.
Methodology 2: General Safety Pharmacology Profiling
Rationale: Beyond the kinome, off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters are frequently linked to clinical ADRs.[4][13] Screening against a standardized safety panel is a critical step to de-risk a compound early in development.[9][10] Radioligand binding assays are a robust and high-throughput method for this purpose.[14]
Experimental Protocol: Radioligand Binding Assay (GPCR Panel)
-
Assay Setup: Assays are typically run by specialized contract research organizations (e.g., Eurofins Discovery, Reaction Biology) using validated protocols.[9][13] The compound is tested at a fixed concentration (commonly 10 µM).
-
Core Principle: Membranes prepared from cells expressing the target receptor are incubated with a specific radioligand and the test compound.
-
Displacement Measurement: The ability of the test compound to displace the radioligand from its target is measured by quantifying the reduction in radioactivity bound to the membranes after washing.
-
Data Reporting: Results are reported as the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (typically >50%) flags a potential interaction that warrants follow-up with functional assays.
Comparative Data: Hypothetical Safety Panel Hits
| Target | Target Class | % Inhibition @ 10 µM | Implication / Next Step |
| Adrenergic α2A Receptor | GPCR | 68% | Potential cardiovascular effects. Proceed to functional antagonist/agonist assay. |
| Dopamine D2 Receptor | GPCR | 15% | Not significant. No follow-up required. |
| hERG Channel | Ion Channel | 55% | Potential for cardiac arrhythmia. Proceed to electrophysiology (patch clamp) assay. |
Part 2: Cellular Validation – Confirming Target Engagement in a Physiological Context
Biochemical assays with purified proteins are essential but do not fully replicate the complex intracellular environment. Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can profoundly alter a compound's activity.[15] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound physically binds to and stabilizes its target protein inside intact cells.[16][17][18][19]
Methodology 3: Cellular Thermal Shift Assay (CETSA®)
Rationale: The principle of CETSA is that ligand binding thermodynamically stabilizes a target protein, increasing its resistance to heat-induced denaturation.[17] By heating intact cells treated with a compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[16]
Workflow for Cellular Target Engagement Validation
Caption: A tiered workflow for comprehensive cross-reactivity analysis.
Discussion and Comparison with Alternatives
The hypothetical data generated for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine suggest a compound with high selectivity for its primary target (e.g., AURKA) over other kinases like ABL1 and EGFR. The biochemical selectivity (57-fold over ABL1) is confirmed in a cellular context by the CETSA results, which show target stabilization only for the primary target. This is a strong profile.
In contrast, a less desirable compound, such as a hypothetical "Compound B" (a different pyrazole derivative), might show potent activity against the primary target but also inhibit several other kinases with only a 5- to 10-fold selectivity window. Furthermore, Compound B might fail to produce a significant thermal shift in a CETSA experiment, suggesting poor cell permeability or rapid efflux, rendering its biochemical potency irrelevant in a physiological system.
The initial hits from the safety panel (Adrenergic α2A and hERG) for our lead compound are noteworthy. While the inhibition is not exceptionally high, it mandates further investigation. A follow-up functional assay for the adrenergic receptor and a more sensitive patch-clamp electrophysiology study for the hERG channel are critical next steps before advancing the compound into in vivo safety studies.
Conclusion
The cross-reactivity analysis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine demonstrates a robust and logical progression from broad screening to specific, cell-based validation. This integrated approach provides a high-confidence assessment of a compound's selectivity profile, enabling researchers to identify potential liabilities early, interpret biological data with greater accuracy, and ultimately select safer, more effective drug candidates for clinical development.
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Benchmarking a Novel Pyrazole Compound: A Comparative Efficacy Analysis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine Against Commercial Herbicides
Introduction
The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. The pyrazole scaffold has emerged as a privileged structure in agrochemical discovery, with numerous commercial herbicides featuring this heterocyclic core.[1][2] These compounds are known to act on various biological targets, a common one being the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key player in plastoquinone biosynthesis.[3][4] Inhibition of HPPD leads to the bleaching of plant tissues due to the indirect inhibition of carotenoid biosynthesis, which is crucial for protecting chlorophyll from photooxidation.[5]
This guide presents a comprehensive framework for benchmarking a novel pyrazole derivative, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, against a panel of established commercial herbicides. The objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for evaluating the potential of this and other new chemical entities. Our approach emphasizes not just the "what" but the "why" of experimental design, ensuring a thorough and insightful comparative analysis.
Conceptual Framework for Benchmarking
The herbicidal potential of a novel compound is multifaceted. A comprehensive evaluation must extend beyond simple lethality and encompass selectivity, mode of action, and spectrum of activity. This guide outlines a tiered approach, beginning with broad-spectrum primary screening and progressing to more detailed mechanistic and selectivity studies.
Caption: Workflow for whole-plant herbicide efficacy testing.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Activity of Test Compounds on Seedling Growth (IC50 in µM)
| Compound | Lolium rigidum (Root) | Lolium rigidum (Shoot) | Amaranthus retroflexus (Root) | Amaranthus retroflexus (Shoot) |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Glyphosate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 2,4-D | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Mesotrione | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Table 2: Post-Emergence Herbicidal Activity (GR50 in g a.i./ha)
| Compound | Lolium rigidum | Amaranthus retroflexus |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | Experimental Data | Experimental Data |
| Glyphosate | Experimental Data | Experimental Data |
| 2,4-D | Experimental Data | Experimental Data |
| Mesotrione | Experimental Data | Experimental Data |
Table 3: HPPD Enzyme Inhibition (IC50 in nM)
| Compound | IC50 (nM) |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | Experimental Data |
| Mesotrione | Experimental Data |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative benchmarking of the novel pyrazole derivative, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. By systematically evaluating its in vitro and in vivo efficacy, selectivity, and potential mechanism of action against established commercial herbicides, researchers can gain a clear understanding of its potential as a new agrochemical. The emphasis on explaining the rationale behind experimental choices and providing detailed protocols ensures that the generated data will be robust, reliable, and readily interpretable by the scientific community.
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A Technical Guide to the Structure-Activity Relationship of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine Analogs as Anticancer Agents
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] This versatile five-membered heterocyclic scaffold is a constituent of several approved drugs and is a focal point of extensive research in the quest for novel therapeutic agents.[2][3] Among the various classes of pyrazole compounds, the 1,3,5-trisubstituted pyrazoles have emerged as a particularly promising chemotype, exhibiting significant potential in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine analogs, with a primary focus on their antiproliferative properties. We will delve into their synthesis, comparative biological evaluation against various cancer cell lines, and the mechanistic insights that underpin their activity, offering a valuable resource for researchers and drug development professionals.
Synthetic Strategies for 1,3-Diaryl-1H-pyrazol-5-amine Analogs
The synthesis of 1,3-diaryl-1H-pyrazol-5-amines and their analogs is typically achieved through a multi-step process commencing with readily available starting materials. A common and efficient route involves the condensation of an aryl hydrazine with a β-ketonitrile, which can be synthesized from an appropriately substituted acetophenone.
A plausible synthetic route for the parent compound, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, is outlined below. This general scheme can be adapted to generate a diverse library of analogs by varying the substituted phenylhydrazine and the acetophenone.
Experimental Protocol: General Synthesis of 1,3-Diaryl-1H-pyrazol-5-amines
-
Synthesis of β-ketonitrile: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add an equimolar amount of substituted acetophenone followed by the dropwise addition of an equimolar amount of diethyl oxalate. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid to precipitate the ethyl 2,4-dioxo-4-phenylbutanoate. The intermediate is then refluxed with an amine to yield the corresponding β-ketonitrile.
-
Cyclization to form the pyrazole core: The synthesized β-ketonitrile is dissolved in a suitable solvent, such as glacial acetic acid or ethanol. An equimolar amount of the desired substituted phenylhydrazine (e.g., 3-chlorophenylhydrazine) is added to the solution. The reaction mixture is refluxed for 4-8 hours.
-
Work-up and purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) and purified by recrystallization or column chromatography to afford the desired 1,3-diaryl-1H-pyrazol-5-ylamine.
Structure-Activity Relationship (SAR) and Antiproliferative Activity
The anticancer potential of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core and its appended aryl rings. The following sections dissect the SAR of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine analogs based on available literature for structurally related compounds.
Comparative Antiproliferative Activity of Pyrazole Analogs
The following table summarizes the in vitro cytotoxic activity of a series of pyrazole analogs against various human cancer cell lines. The data, compiled from multiple studies, provides a quantitative basis for understanding the SAR of this chemical class.
| Compound ID | R1 (at N-1) | R2 (at C-3) | R3 (at C-5) | Cancer Cell Line | IC50 (µM) | Reference |
| Ref-1 | 4-Chlorophenyl | Phenyl | Amine | HT-29 (Colon) | 6.43 | [4] |
| Ref-2 | 4-Chlorophenyl | Phenyl | Amine | PC-3 (Prostate) | 9.83 | [4] |
| Ref-3 | Phenyl | 4-(trifluoromethyl)phenyl | Amine | A549 (Lung) | - | [5] |
| Ref-4 | Phenyl | 3-Methoxyphenyl | Amine | NCIH522 (Lung) | - | [5] |
| Ref-5 | 4-Bromophenyl | 2-Fluorophenyl | Amine | A549 (Lung) | - | [5] |
| HD05 | 2-phenoxyethanone | 4-chlorophenyl | 1H-indol-3-yl | Various | - | [6] |
Note: A direct IC50 value for the parent compound 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine was not available in the reviewed literature. The table presents data for structurally similar compounds to infer SAR.
Analysis of Substituent Effects:
-
Substitution on the N-1 Phenyl Ring: The presence and position of substituents on the N-1 phenyl ring are critical for antiproliferative activity. Electron-withdrawing groups, such as halogens, are often associated with enhanced potency. For instance, a para-chloro substitution on the phenyl ring (as in Ref-1 and Ref-2) demonstrates significant cytotoxicity against colon and prostate cancer cell lines.[4] The position of the halogen can also influence activity, with para-substitution often being more favorable than ortho or meta-substitution.
-
Substitution on the C-3 Phenyl Ring: Modifications to the C-3 phenyl ring also play a crucial role in modulating anticancer activity. The introduction of electron-withdrawing groups like trifluoromethyl (Ref-3) or methoxy groups (Ref-4) at different positions can fine-tune the biological response.[5] The specific interactions of these substituted rings with the target protein's binding pocket are likely responsible for the observed differences in potency.
-
Modifications at the C-5 Position: The amino group at the C-5 position is a key feature of this class of compounds and is often essential for their biological activity. It can serve as a hydrogen bond donor, facilitating interactions with the biological target. Modifications of this amino group, such as its incorporation into a larger heterocyclic system (as seen with the indole moiety in HD05), can lead to compounds with broad-spectrum anticancer activity.[6]
Mechanistic Insights: Targeting the Cell Cycle Machinery
Several studies suggest that pyrazole derivatives exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[7] CDKs are a family of serine/threonine kinases that, in complex with their cyclin partners, govern the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The proposed mechanism of action for many antiproliferative pyrazole compounds involves their binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity. This inhibition leads to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induces apoptosis (programmed cell death).[8]
Caption: Proposed mechanism of action of pyrazole analogs via inhibition of CDK4/6, leading to cell cycle arrest.
Experimental Protocols for Biological Evaluation
To assess the antiproliferative activity of novel pyrazole analogs, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10]
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Human cancer cell lines (e.g., HT-29, PC-3, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies, primarily on analogous compounds, indicate that strategic modifications of the N-1 and C-3 phenyl rings, as well as the C-5 amino group, can significantly impact antiproliferative potency. The evidence pointing towards the inhibition of critical cell cycle regulators like CDKs provides a rational basis for the design of more potent and selective inhibitors. The synthetic accessibility of this class of compounds, coupled with their encouraging biological activity, warrants further investigation and optimization to unlock their full therapeutic potential in the fight against cancer.
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A Tale of Two Coxibs: An In Vivo Head-to-Head Comparison of Celecoxib and Rofecoxib
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Among the most well-known are the selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to offer a better gastrointestinal safety profile than their non-selective predecessors.[4] This guide provides a detailed, in vivo head-to-head comparison of two prominent pyrazole-based COX-2 inhibitors: celecoxib and the now-withdrawn rofecoxib. By examining key preclinical studies, we aim to provide an objective analysis of their comparative efficacy and distinct biological effects beyond COX-2 inhibition.
The Rise of Selective COX-2 Inhibition: A Brief Overview
The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized the development of anti-inflammatory therapies. This led to the creation of selective COX-2 inhibitors, or "coxibs," with the goal of providing potent anti-inflammatory and analgesic effects while sparing the gastrointestinal tract from the adverse effects associated with COX-1 inhibition.[4] Celecoxib and rofecoxib were two of the earliest and most widely prescribed drugs in this class.[4] While both share the pyrazole core and a similar mechanism of action, in vivo studies have revealed subtle but significant differences in their pharmacological profiles.
In Vivo Comparative Efficacy and Safety: A Data-Driven Analysis
Preclinical in vivo studies have been instrumental in elucidating the comparative pharmacology of celecoxib and rofecoxib. The following table summarizes key findings from head-to-head comparative studies in rodent models.
| Parameter | Celecoxib | Rofecoxib | Animal Model | Key Findings | Reference |
| COX-2 Inhibition | Selective and equipotent to rofecoxib | Selective and equipotent to celecoxib | Mouse | Both drugs achieved significant inhibition of the COX-2 metabolite PGI-M at therapeutic doses. | [5] |
| Thrombosis | Augmented platelet deposition and prolonged disaggregation | Augmented platelet deposition and prolonged disaggregation | Mouse | Both drugs exhibited a similar pro-thrombotic effect, consistent with the suppression of COX-2 dependent prostacyclin (PGI2).[5][6] | [5] |
| Vascular Injury | Reduced neointimal hyperplasia and intima/media ratio | No significant effect on neointimal hyperplasia | Mouse | Celecoxib, but not rofecoxib, attenuated the response to vascular injury, suggesting COX-2 independent effects.[5][7] | [5] |
| Intestinal Ischemia/Reperfusion Injury | Reduced inflammation at high doses, but did not reduce mucosal damage | Ineffective at reducing intestinal inflammation or mucosal injury | Rat | Celecoxib showed greater anti-inflammatory efficacy, likely due to lower COX-2 selectivity compared to rofecoxib.[8] | [8] |
| Gene Expression (Aorta) | Differentially expressed 903 transcripts vs. control | Differentially expressed 3,127 transcripts vs. control | Mouse | Rofecoxib induced a much broader range of gene expression changes compared to celecoxib, indicating distinct genomic effects.[5][7] | [5] |
Delving Deeper: Mechanistic Insights and Experimental Causality
The observed differences in the in vivo profiles of celecoxib and rofecoxib, despite their shared primary target, underscore the importance of considering off-target effects and differential engagement with biological pathways.
The COX-2 Inhibition Pathway and Pro-thrombotic Risk
The primary mechanism of action for both celecoxib and rofecoxib is the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. However, COX-2 is also constitutively expressed in certain tissues, including the endothelium, where it contributes to the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.
Caption: The COX-2 inhibition pathway and its role in thrombosis.
The in vivo data demonstrating that both celecoxib and rofecoxib augment thrombosis can be explained by their potent inhibition of COX-2-derived PGI2.[5] This disrupts the delicate balance between pro-thrombotic thromboxane A2 (produced via COX-1 in platelets) and anti-thrombotic PGI2, tipping the scales towards a pro-coagulant state.
Divergent Effects on Vascular Remodeling and Gene Expression
The finding that celecoxib, but not rofecoxib, reduces neointimal hyperplasia following vascular injury points to COX-2 independent mechanisms.[5][7] This is further supported by the significant differences in aortic gene expression profiles induced by the two drugs.[5][7] These off-target effects, while not fully elucidated, may involve interactions with other enzymes or signaling pathways. The broader genomic impact of rofecoxib could be a contributing factor to its distinct long-term cardiovascular risk profile that led to its market withdrawal.
Experimental Protocols: A Guide to In Vivo Evaluation
The following are detailed, step-by-step methodologies for key in vivo experiments used in the head-to-head comparison of celecoxib and rofecoxib.
Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for assessing the acute anti-inflammatory activity of test compounds.[9]
Principle: The subcutaneous injection of carrageenan into a rat's paw elicits a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory potency.[9]
Procedure:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving various doses of celecoxib or rofecoxib).
-
Baseline Measurement: The initial paw volume of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds, standard, and vehicle (for the control group) are administered orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Laser-Induced Thrombosis Model in Mouse Cremaster Arterioles
This model allows for the real-time visualization and quantification of thrombus formation in vivo.
Principle: A focused laser beam is used to induce endothelial injury in a cremaster arteriole, triggering platelet adhesion and aggregation, leading to the formation of a thrombus. The dynamics of thrombus formation and dissolution are monitored and quantified.
Procedure:
-
Animal Preparation: Anesthetized mice are placed on a specialized stage, and the cremaster muscle is exteriorized and superfused with warmed physiological salt solution.
-
Fluorescent Labeling: Platelets are fluorescently labeled by intravenous injection of a dye-conjugated anti-platelet antibody (e.g., anti-CD41).
-
Vessel Selection: A suitable arteriole within the cremaster muscle is selected for injury.
-
Laser Injury: A single laser pulse is delivered to the vessel wall to induce endothelial damage.
-
Intravital Microscopy: The formation and dissolution of the fluorescently labeled platelet thrombus are recorded using a fluorescence microscope equipped with a high-speed camera.
-
Data Analysis: The integrated fluorescence intensity of the thrombus over time is quantified to determine parameters such as the time to peak thrombus size and the time to complete disaggregation.
Conclusion and Future Perspectives
The head-to-head in vivo comparison of celecoxib and rofecoxib provides a compelling case study in the nuanced pharmacology of pyrazole-based compounds. While both are potent and selective COX-2 inhibitors, their distinct effects on vascular remodeling and gene expression highlight the importance of considering the broader biological impact of a drug beyond its primary mechanism of action. These findings underscore the value of comprehensive preclinical in vivo evaluations in identifying subtle but clinically relevant differences between structurally similar compounds. Future research in this area should continue to explore the off-target effects of pyrazole-based drugs to better predict their clinical efficacy and safety profiles.
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Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. RSC Medicinal Chemistry. [Link]
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Confirming Target Engagement of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel compound binds to its intended molecular target within a cellular context is a cornerstone of preclinical validation. This guide provides an in-depth, technical comparison of methodologies to confirm the target engagement of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, a pyrazole derivative with potential anti-inflammatory and analgesic properties.[1][2] Given its structural class, we will hypothesize a plausible mode of action—the inhibition of a key inflammatory kinase, p38 mitogen-activated protein kinase (MAPK), a critical regulator of pro-inflammatory signaling.[3][4][5]
This guide will compare two robust, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based chemical proteomics. We will contrast our compound of interest with a well-characterized p38 MAPK inhibitor, SB203580, to provide a clear benchmark for performance and data interpretation.[6]
The Imperative of Target Engagement Validation
Identifying a bioactive small molecule is only the first step. To build a compelling case for its therapeutic potential and to understand its mechanism of action, direct evidence of target binding in a physiological setting is paramount. Failure to rigorously validate target engagement can lead to misinterpretation of phenotypic data and costly failures in later stages of drug development. The techniques detailed herein provide the necessary evidence to build confidence in a compound's proposed mechanism.
Comparative Methodologies for Target Engagement
We will explore two powerful techniques that offer distinct yet complementary insights into the interaction between our compound and its putative target.
Cellular Thermal Shift Assay (CETSA): Measuring Target Stabilization
Principle: CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its protein target, it generally increases the protein's conformational stability, resulting in a higher melting temperature (Tm).[8] This change in thermal stability can be quantified in cell lysates or intact cells, providing direct evidence of target engagement.[2][9]
Experimental Workflow:
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Independent Validation of the Biological Activity of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine: A Comparative Guide
Introduction: Unveiling the Potential of a Versatile Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine emerges as a compound of significant interest due to its structural features that suggest potential interactions with key biological targets.[1][2] This guide provides an in-depth, independent framework for validating the biological activity of this specific pyrazole derivative. We will objectively compare its anticipated performance with established alternatives, supported by detailed experimental protocols for in vitro validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazole-based compounds.
While specific experimental data for 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is not extensively available in the public domain, its structural similarity to a class of well-characterized pyrazole derivatives allows us to hypothesize its biological activities and design a rigorous validation strategy. This guide will focus on two primary areas of investigation where pyrazole derivatives have shown considerable promise: anti-inflammatory and anticancer activities. We will use Celecoxib, a well-established pyrazole-based selective COX-2 inhibitor, as a primary benchmark for anti-inflammatory evaluation. For anticancer activity, we will reference a range of pyrazole analogs with demonstrated cytotoxicity against various cancer cell lines.
Comparative Analysis: Benchmarking Against Established Alternatives
The rationale for investigating 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine stems from the established bioactivity of the pyrazole scaffold. The inclusion of a chlorophenyl group can enhance biological activity, making it a prime candidate for drug discovery and development.[1][2]
Anti-Inflammatory Activity: A Potential COX-2 Inhibitor?
The pyrazole ring is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors, with Celecoxib being a prominent example.[3][4] The anti-inflammatory action of these compounds is primarily due to the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Given the structural similarities, it is plausible that 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine may also exhibit COX-2 inhibitory activity.
Table 1: Comparative COX-2 Inhibition of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | COX-2 | 0.05 | 294 | [5] |
| Compound 6b (a 1,2,3-triazole derivative) | COX-2 | 0.04 | 329 | [5] |
| Compound 6j (a 1,2,3-triazole derivative) | COX-2 | 0.04 | 312 | [5] |
| Indomethacin (Non-selective NSAID) | COX-1/COX-2 | - | - | [5] |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | COX-2 (Hypothesized) | To be determined | To be determined | - |
Anticancer Activity: Exploring Cytotoxicity
Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[6][7] The proposed mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][6]
Table 2: Comparative Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| A Pyrazole Derivative (PTA-1) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.93 | [8] |
| A Pyrazole Derivative (PTA-1) | A549 (Lung Adenocarcinoma) | 0.17 | [8] |
| A Pyrazole Derivative (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 (24h) | [9] |
| Compound 3i (a bis(1H-pyrazol-5-ol) derivative) | RKO (Colorectal Carcinoma) | 9.9 | [10] |
| 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | Various (To be determined) | To be determined | - |
Experimental Validation Protocols
To independently validate the hypothesized biological activities of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, the following detailed experimental protocols are provided.
In Vitro COX-1/COX-2 Inhibition Assay
This assay will determine the inhibitory potential of the test compound against the two cyclooxygenase isoforms.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified spectrophotometrically.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine)
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Heme, and 10 µL of either the COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of the diluted test compound, Celecoxib, or DMSO to the respective wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm at kinetic mode for 5 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, RKO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine)
-
Doxorubicin (positive control)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound and Doxorubicin in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with vehicle (control).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Hypothesized Mechanisms of Action
To better understand the potential biological impact of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, we can visualize the signaling pathways it is hypothesized to modulate.
Hypothesized COX-2 Inhibition Pathway
This diagram illustrates the central role of COX-2 in the inflammatory cascade and the proposed point of intervention for a selective inhibitor.
Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.
Potential Anticancer Apoptotic Pathway
This diagram outlines a common pathway through which pyrazole derivatives may induce apoptosis in cancer cells, often involving the generation of reactive oxygen species (ROS) and activation of caspases.[1]
Caption: Potential intrinsic apoptosis pathway induced by the test compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent validation of the biological activity of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. By leveraging the knowledge of structurally similar compounds and employing robust, standardized in vitro assays, researchers can effectively assess its potential as an anti-inflammatory or anticancer agent. The provided protocols and comparative data serve as a starting point for a thorough investigation.
Should the initial validation prove promising, further studies would be warranted. These could include investigating the compound's effects on a broader panel of cancer cell lines, exploring its mechanism of action in more detail through techniques like Western blotting to probe specific signaling proteins, and eventually, in vivo studies to assess efficacy and safety in animal models. The versatility of the pyrazole scaffold suggests that 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine could be a valuable lead compound for the development of novel therapeutics.
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Comparative analysis of synthetic routes for pyrazole compounds
<A Comprehensive Guide to the Synthetic Routes of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Pyrazoles
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable versatility and broad spectrum of biological activities have propelled pyrazole-containing compounds to the forefront of drug discovery, with applications as anti-inflammatory, antimicrobial, anti-cancer, and antiviral agents.[2][3] Furthermore, their utility extends to agrochemicals and as functional materials.[4] Given their importance, a deep understanding of the synthetic methodologies to access this privileged scaffold is paramount for researchers in the field.
This guide provides a comparative analysis of the most prominent synthetic routes for pyrazole compounds. We will delve into the mechanistic intricacies, practical considerations, and the inherent advantages and limitations of each approach. Our focus is to equip you with the knowledge to make informed decisions when designing a synthetic strategy for your target pyrazole.
Classical Approaches: The Foundation of Pyrazole Synthesis
The Knorr Pyrazole Synthesis: A Time-Honored Condensation
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely employed methods for pyrazole synthesis.[5][6][7][8][9] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[7][9][10][11]
Mechanism and Regioselectivity
The reaction proceeds through an initial acid-catalyzed formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[7][9] Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a second imine formation and cyclization.[7][9] Dehydration of the resulting intermediate yields the aromatic pyrazole ring.[10]
A critical consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can potentially yield a mixture of two regioisomers.[5][8] The outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in certain cases.[12]
Advantages and Limitations
| Advantages | Limitations |
| Readily available starting materials | Potential for regioisomeric mixtures |
| Generally high yields[10][13] | Limited functional group tolerance in some cases |
| Operationally simple | May require harsh acidic conditions |
The Paal-Knorr Synthesis: A Related Pathway
While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyls, a related reaction utilizing 1,3-dicarbonyls and hydrazines is often discussed in the context of pyrazole synthesis and is mechanistically similar to the Knorr synthesis.[14] The key distinction lies in the starting dicarbonyl compound (1,4- vs. 1,3-). For pyrazole synthesis, the use of a 1,3-dicarbonyl is essential.
Modern Synthetic Strategies: Expanding the Scope
[3+2] Cycloaddition Reactions: A Powerful Tool for Ring Construction
The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, has emerged as a highly efficient and versatile method for constructing the pyrazole ring.[3][6] This approach involves the reaction of a 1,3-dipole with a dipolarophile.
Common 1,3-Dipoles and Dipolarophiles
-
Diazo Compounds and Alkynes: The reaction of diazo compounds with alkynes is a classic and powerful method for pyrazole synthesis.[3][15] This reaction often exhibits high regioselectivity, which can be predicted by considering the electronic properties of the substituents on both the diazo compound and the alkyne.[15] The in-situ generation of diazo compounds from precursors like N-tosylhydrazones or aldehydes offers a safer and more convenient alternative to handling potentially explosive diazo compounds.[15][16]
-
Nitrilimines and Alkenes/Alkynes: Nitrilimines, which can be generated in situ from hydrazonoyl halides or by the oxidation of arylhydrazones, readily undergo cycloaddition with alkenes or alkynes to afford pyrazolines or pyrazoles, respectively.[6][8]
Advantages and Limitations
| Advantages | Limitations |
| High regioselectivity and stereoselectivity | Availability of substituted 1,3-dipoles |
| Mild reaction conditions | Potential for side reactions with certain substrates |
| Broad functional group tolerance | Safety concerns with handling diazo compounds |
Transition-Metal Catalyzed Syntheses: A Frontier of Innovation
Recent years have witnessed a surge in the development of transition-metal-catalyzed methods for pyrazole synthesis. These approaches offer novel disconnection strategies and often provide access to pyrazole derivatives that are difficult to prepare using classical methods.
Key Methodologies
-
C-H Functionalization: Transition-metal-catalyzed direct C-H functionalization of pre-existing pyrazole rings allows for the introduction of various substituents without the need for pre-functionalization, offering a more atom-economical approach.[17][18][19]
-
Cyclization and Annulation Reactions: Catalysts based on palladium, copper, and ruthenium have been employed in a variety of cyclization and annulation reactions to construct the pyrazole ring from acyclic precursors.[20][21] For instance, copper-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins have been reported.[3]
Advantages and Limitations
| Advantages | Limitations |
| High efficiency and selectivity | Catalyst cost and sensitivity |
| Access to novel pyrazole scaffolds | Optimization of reaction conditions can be challenging |
| Milder reaction conditions in some cases | Potential for metal contamination in the final product |
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Features | Regioselectivity | Functional Group Tolerance | Scalability |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Well-established, simple | Can be low, condition-dependent | Moderate | High |
| [3+2] Cycloaddition | Diazo compounds/Nitrilimines, Alkenes/Alkynes | High efficiency, mild conditions | Generally high | Good to excellent | Moderate to high |
| Transition-Metal Catalysis | Various acyclic precursors, pre-formed pyrazoles | Novel disconnections, high selectivity | High | Good | Moderate |
Experimental Protocols
Representative Protocol for Knorr Pyrazole Synthesis
Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol).
-
Rationale: Ethanol is a common solvent for this reaction, and equimolar amounts of the reactants are typically used.
-
-
A catalytic amount of glacial acetic acid (3 drops) is added to the mixture.
-
Rationale: The acid catalyzes the imine formation steps.
-
-
The reaction mixture is refluxed for 2 hours.
-
Rationale: Heating accelerates the condensation and cyclization reactions.
-
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Representative Protocol for [3+2] Cycloaddition
Synthesis of 1,3,5-trisubstituted pyrazole via in-situ generated nitrilimine
-
To a solution of an arylhydrazone (1.0 mmol) and an alkene (1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) is added an oxidizing agent (e.g., chloramine-T, 1.2 mmol). [8]
-
Rationale: The oxidizing agent facilitates the in-situ generation of the nitrilimine from the arylhydrazone.
-
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Rationale: The cycloaddition typically proceeds at ambient temperature.
-
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route for a target pyrazole compound is a multifaceted decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups.
-
For simple, polysubstituted pyrazoles where regioselectivity is not a major concern or can be controlled, the Knorr synthesis remains a robust and cost-effective option.
-
When high regioselectivity and functional group tolerance are paramount, [3+2] cycloaddition reactions offer a powerful and versatile approach.
-
For the synthesis of novel and complex pyrazole architectures, transition-metal-catalyzed methods provide exciting opportunities, albeit with potentially higher development costs.
By carefully considering the principles and practicalities outlined in this guide, researchers can navigate the rich landscape of pyrazole synthesis and efficiently access the molecules that will drive future discoveries in medicine and materials science.
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed. (n.d.). Available at: [Link]
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Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, a compound characterized by its halogenated aromatic and amine functionalities.
Hazard Assessment: Understanding the Risks
The molecular structure of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine suggests several potential hazards that must be considered to ensure safe handling and disposal.
-
Toxicity and Carcinogenicity: Aromatic amines are a class of compounds known for their potential toxicity, with some being recognized as carcinogens.[1] The presence of a chlorine atom on the phenyl ring can further enhance its toxicological profile. Therefore, it is prudent to handle this compound as a potential carcinogen and toxic substance.[1][2]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[3] Improper disposal can lead to long-term ecological damage.
-
Reactivity: While specific reactivity data is unavailable, the amine group can react with strong oxidizing agents. Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[4]
| Potential Hazard | Associated Risk | Primary Precautionary Measures |
| Acute/Chronic Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Use appropriate Personal Protective Equipment (PPE). |
| Carcinogenicity | Potential to cause cancer with repeated exposure. | Handle in a designated area and minimize exposure. |
| Environmental Toxicity | Harmful to aquatic organisms with long-lasting effects. | Prevent release to the environment; do not dispose of down the drain. |
| Reactivity | Potential for hazardous reactions with incompatible materials. | Segregate from incompatible chemicals. |
Personal Protective Equipment (PPE) and Safe Handling
Given the potential hazards, stringent adherence to safety protocols is paramount.
-
Engineering Controls: All handling of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment:
-
Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended.[6]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is necessary.[7]
-
Waste Segregation and Containerization: The First Step in Proper Disposal
Proper segregation of chemical waste at the point of generation is crucial to prevent hazardous reactions and ensure compliant disposal.[8]
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[9] The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine," and any other components of the waste stream. The approximate percentages of each component should also be listed.[5]
-
Segregation:
-
Container Management:
Disposal Methodology: The Final Step
The recommended method for the disposal of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is through a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds. This process ensures the complete breakdown of the molecule into less harmful substances.
-
Landfill: Direct landfilling of this compound is not an acceptable disposal method due to its potential to leach into the soil and groundwater.
-
Drain Disposal: Under no circumstances should this chemical be disposed of down the drain.[9] This can lead to the contamination of waterways and harm to aquatic ecosystems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
Caption: Decision workflow for the disposal of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, where specific hazard data may be limited, a cautious and informed approach is essential. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal methods, researchers can ensure the safety of themselves, their colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.
Hazard Assessment and Risk Mitigation
A comprehensive risk assessment is the foundation of safe laboratory practice. For 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, the primary risks include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[6][7]
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin.[2]
-
Chronic Toxicity/Carcinogenicity: Aromatic amines are a class of compounds with known carcinogenic potential.[1][2][3][4]
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all procedures involving the handling of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine.
| PPE Component | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or aerosols. |
| Hand Protection | Double Gloving: Nitrile Gloves | Provides a primary barrier against skin contact. Double gloving is required to protect against tears and permeation.[9] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.[9][10] |
| Body Protection | Impervious Laboratory Coat | A lab coat made of a material resistant to chemical permeation is essential to protect the skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator (or higher) | Recommended, especially when handling the solid compound outside of a fume hood or during spill cleanup, to prevent inhalation of fine particles. For significant aerosol generation, a full-face respirator may be necessary.[11] |
Proper donning and doffing procedures are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. The chemical fume hood should be certified and functioning properly.
-
Weighing and Transfer: All weighing and transfer of the solid compound must be conducted within a chemical fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: All reactions involving this compound should be performed in a well-ventilated fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Sources
- 1. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.ca [fishersci.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
